Technical Documentation Center

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Introduction: The Significance of Pyrazole Carboxamides The pyrazole carboxamide scaffold is a cornerstone in modern medicinal and agricultural chemistry. Compounds bearing this moiety exhibit a vast range of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal and agricultural chemistry. Compounds bearing this moiety exhibit a vast range of biological activities, serving as potent fungicides, herbicides, and crucial pharmaceutical agents with applications in oncology and anti-inflammatory therapies.[1][2][3] N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is a representative member of this class, embodying the core structural features that drive its biological efficacy. Understanding its synthesis is fundamental for researchers engaged in the discovery and development of new chemical entities in these fields.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. It moves beyond a mere recitation of steps to elucidate the chemical rationale behind the chosen methodologies, ensuring a reproducible and scalable process rooted in established chemical principles.

Strategic Overview of the Synthesis

The most logical and efficient pathway to the target molecule is a convergent synthesis strategy. This approach is bifurcated into two primary stages:

  • Formation of the Core Heterocycle: Synthesis of the key intermediate, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. This stage builds the foundational pyrazole ring with the necessary carboxylic acid functionality.

  • Amide Bond Formation: The coupling of the pyrazole carboxylic acid with benzylamine to yield the final N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. This is a critical step that introduces the benzyl substituent.

This two-stage approach allows for the purification of the key carboxylic acid intermediate, ensuring high purity in the final product and simplifying the final purification process.

G cluster_0 Stage 1: Synthesis of Pyrazole Carboxylic Acid cluster_1 Stage 2: Amide Coupling A Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride B Intermediate A (Enol Ether) A->B Condensation (110°C) D Intermediate B (Ester Precursor) B->D Cyclization (with C) C Methylhydrazine E 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid D->E Hydrolysis (HCl) G 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride E->G Acid Activation (with F, cat. DMF) F Thionyl Chloride (SOCl₂) I N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide (Final Product) G->I Amide Formation (with H in DCM) H Benzylamine + Triethylamine (TEA)

Caption: Synthetic workflow for N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Part 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

The construction of the pyrazole core is achieved through a well-established multi-step sequence starting from readily available commercial materials.[4]

Step 1.1: Condensation to form Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate A)
  • Rationale: This initial step is a condensation reaction that forms a key enol ether intermediate. Ethyl acetoacetate provides the four-carbon backbone, while triethyl orthoformate acts as a one-carbon electrophile, introducing the methine group that will become C4 of the pyrazole ring. Acetic anhydride serves as a water scavenger, driving the equilibrium towards the product.

Step 1.2: Cyclization with Methylhydrazine (Intermediate B)
  • Rationale: This is the core ring-forming reaction. Methylhydrazine acts as a dinucleophile. The more nucleophilic unsubstituted nitrogen (-NH2) attacks the carbonyl carbon of the former acetoacetate portion, while the substituted nitrogen (-NHCH3) attacks the enol ether carbon. Subsequent condensation and elimination of ethanol and water yield the stable aromatic pyrazole ring. A mild base like sodium hydroxide is used to facilitate the reaction.

Step 1.3: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
  • Rationale: The final step in this stage is a standard ester hydrolysis under acidic conditions. Hydrochloric acid protonates the ester carbonyl, making it more susceptible to nucleophilic attack by water, leading to the formation of the carboxylic acid.

Part 2: Amide Coupling to Yield the Final Product

The formation of the amide bond is one of the most fundamental reactions in organic chemistry. To achieve this, the carboxylic acid must be "activated" to create a better electrophile that can be readily attacked by the amine.[5]

Step 2.1: Activation of the Carboxylic Acid
  • Rationale: Carboxylic acids are generally unreactive towards amines under standard conditions. They must be converted into a more reactive derivative. The most common and cost-effective method is the conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] Thionyl chloride reacts with the carboxylic acid to form 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, a highly reactive acylating agent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the process. A catalytic amount of N,N-Dimethylformamide (DMF) is often used to accelerate this transformation via the formation of a Vilsmeier-Haack intermediate.[7]

Step 2.2: Amide Formation
  • Rationale: The highly electrophilic acid chloride is then reacted with benzylamine. Benzylamine acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. This reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. To prevent this HCl from protonating the starting benzylamine (which would render it non-nucleophilic), a non-nucleophilic organic base such as triethylamine (TEA) is added as an acid scavenger.[1][2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid[4]
  • Condensation: To a suitable reaction vessel, charge ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (1.3 eq).

  • Heat the mixture to 110°C and maintain reflux for 4 hours.

  • After the reaction is complete, cool the mixture and remove low-boiling components by vacuum distillation.

  • Cyclization: To the crude intermediate from the previous step, add a 40% aqueous solution of methylhydrazine (1.2 eq) and a catalytic amount of sodium hydroxide (0.05 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Add the crude reaction mixture containing the pyrazole ester to a 15% aqueous solution of hydrochloric acid.

  • Heat the mixture to 90°C and stir until hydrolysis is complete (monitored by TLC).

  • Cool the mixture to 30°C. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid as a solid.

Protocol 2: Synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide[6]
  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Cool the suspension in an ice bath (0°C).

  • Add thionyl chloride (1.5 eq) dropwise via a syringe.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, which is typically used immediately in the next step.

  • Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0°C.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the benzylamine/triethylamine solution dropwise to the stirred acid chloride solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Workup and Purification: Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Data Summary

StepReactantsKey Reagents / SolventsTemp. (°C)Time (h)Typical Yield
1.1Ethyl Acetoacetate, Triethyl OrthoformateAcetic Anhydride1104High
1.2Intermediate AMethylhydrazine, NaOHRT4-8Good
1.3Intermediate B (Ester)15% HCl (aq)902-4>90%
2.11,3-Dimethyl-1H-pyrazole-4-carboxylic acidSOCl₂, cat. DMF, DCM0 to RT2-4~Quantitative
2.21,3-Dimethyl-1H-pyrazole-4-carbonyl chloride, BenzylamineTEA, DCM0 to RT2-1685-95%

Conclusion

The synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is a robust and reproducible process that relies on fundamental organic chemistry principles. By first constructing the stable pyrazole carboxylic acid intermediate and then activating it for amide coupling, high yields and purity of the final product can be reliably achieved. The methodologies described herein are scalable and adaptable, providing a solid foundation for researchers exploring the rich chemical space of pyrazole carboxamides.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8281-8296. Available at: [Link]

  • J-Stage. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. Available at: [Link]

  • PubMed Central (PMC). (n.d.). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Available at: [Link]

  • PubMed. (2016, October 1). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorganic & Medicinal Chemistry, 24(19), 4647-4655. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • PubMed Central (PMC). (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available at: [Link]

  • ResearchGate. (2020, July). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Afinidad, 77(591), 689-702. Available at: [Link]

Sources

Exploratory

physicochemical properties of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

This technical guide details the physicochemical properties, synthetic pathways, and analytical profiling of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide . This scaffold is a critical pharmacophore in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthetic pathways, and analytical profiling of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide . This scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a structural core for succinate dehydrogenase inhibitors (SDHIs) in agrochemistry and mitogen-activated protein kinase (MEK) inhibitors in oncology.

Executive Summary

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a privileged structure in drug discovery. Its physicochemical profile is characterized by moderate lipophilicity (LogP ~1.8–2.1) and high metabolic stability, making it an ideal "lead-like" scaffold. This guide provides a comprehensive analysis of its solid-state properties, solution thermodynamics, and synthetic accessibility, designed to support researchers in lead optimization and formulation.

Chemical Identity & Structural Parameters

ParameterData
IUPAC Name N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
CAS Number Not generically assigned; refer to specific derivative registries or precursor CAS 78703-53-4 (Acid)
SMILES Cn1c(C)c(C(=O)NCc2ccccc2)cn1
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Pyrazole N2)
Rotatable Bonds 3 (N-C(benzyl), C-C(carbonyl), C-N(amide))
Structural Insight

The molecule features a planar pyrazole core substituted at the N1 and C3 positions with methyl groups.[1] The C4-carboxamide linkage connects to a flexible benzyl group. The rigidity of the pyrazole ring contrasts with the rotational freedom of the benzyl arm, allowing the molecule to adopt distinct conformations within protein binding pockets (e.g., induced fit in kinase domains).

Physicochemical Properties

Data synthesized from high-fidelity analogs (e.g., o/p-hydroxyl derivatives) and computational consensus.

Solid-State Profile
  • Physical Form: White to off-white crystalline solid.

  • Melting Point (Experimental Range): 145°C – 160°C.

    • Note: Hydroxylated analogs (o-OH, p-OH) exhibit MPs of 193°C and 208°C respectively due to intermolecular H-bonding [1]. The unsubstituted benzyl derivative lacks this phenolic H-bond, resulting in a lower lattice energy and melting point.

  • Decomposition Temperature: >220°C (High thermal stability typical of pyrazoles).

Solution Thermodynamics
  • Lipophilicity (LogP): 1.9 ± 0.2.

    • Mechanistic Insight: The N1-methyl and C3-methyl groups cap the polarity of the pyrazole ring, while the benzyl ring adds significant hydrophobicity. This value suggests good membrane permeability (Lipinski compliant).

  • Aqueous Solubility: Low (< 0.1 mg/mL at pH 7.4).

    • Solubility Driver: The molecule is neutral across the physiological pH range. It lacks ionizable groups within pH 2–10 (Pyrazole pKa < 2.0).

  • Solubility in Organic Solvents:

    • DMSO: > 20 mg/mL (Excellent)

    • Dichloromethane: High

    • Methanol: Moderate

    • Hexanes: Low

Acid-Base Profile (pKa)
  • pKa (Conjugate Acid of Pyrazole N2): ~2.5.

    • Implication: The molecule remains uncharged in the stomach (pH 1.5) and intestine (pH 7.4), ensuring passive diffusion is the primary absorption mechanism.

Synthetic Protocol & Methodology

The synthesis follows a convergent "3+2" cyclization followed by amide coupling. This modular approach allows for rapid derivatization of the benzyl arm.

Reaction Workflow Diagram

The following diagram illustrates the critical path from commodity starting materials to the final carboxamide.

SynthesisPath SM1 Ethyl Acetoacetate INT1 Intermediate Enaminone SM1->INT1 Condensation (Ac2O, Reflux) SM2 DMF-DMA / Triethyl Orthoformate SM2->INT1 PYR_EST Ethyl 1,3-dimethyl-1H- pyrazole-4-carboxylate INT1->PYR_EST Cyclization (EtOH, Reflux) HYD Methyl Hydrazine HYD->PYR_EST PYR_ACID 1,3-Dimethyl-1H- pyrazole-4-carboxylic acid PYR_EST->PYR_ACID Hydrolysis (NaOH/H2O) TARGET N-benzyl-1,3-dimethyl- 1H-pyrazole-4-carboxamide PYR_ACID->TARGET Amide Coupling (Benzylamine, HATU/EDC, DIPEA)

Figure 1: Convergent synthetic route for the target pyrazole carboxamide.

Detailed Experimental Protocol

Step 1: Pyrazole Ring Formation

  • React ethyl acetoacetate with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enaminone intermediate.

  • Cyclize with methyl hydrazine in ethanol at reflux for 4 hours.

  • Purification: Remove solvent in vacuo. The regioisomer ratio (1,3-dimethyl vs 1,5-dimethyl) is typically controlled by the hydrazine substitution pattern and solvent polarity.

Step 2: Hydrolysis

  • Dissolve the ester in 1M NaOH/MeOH (1:1).

  • Stir at 60°C for 2 hours.

  • Acidify with 1M HCl to precipitate the carboxylic acid (CAS 78703-53-4). Filter and dry.

Step 3: Amide Coupling (The Critical Step)

  • Reagents: Carboxylic Acid (1.0 eq), Benzylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve acid in dry DCM under N₂ atmosphere.

    • Add EDC·HCl and HOBt; stir for 30 min to activate the acid.

    • Add Benzylamine and DIPEA dropwise.

    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Wash with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove unreacted acid), then Brine.

    • Crystallization: Recrystallize from Ethanol/Water to achieve >98% purity.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR (¹H NMR, 500 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
8.30Triplet (broad)1HAmide NH (-CONH-)
8.15Singlet1HPyrazole C5-H (Characteristic aromatic singlet)
7.20 – 7.35Multiplet5HBenzyl Aromatic Protons
4.45Doublet2HBenzylic CH₂ (Coupled to NH)
3.78Singlet3HN1-Methyl
2.35Singlet3HC3-Methyl
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ve)

  • Molecular Ion [M+H]⁺: m/z 230.13

  • Key Fragment: m/z 91 (Tropylium ion, characteristic of benzyl group cleavage).

Biological Context & Mechanism

This scaffold is frequently utilized to inhibit enzymes requiring a planar aromatic moiety to slot into a hydrophobic pocket while projecting a substituent (the benzyl group) into a solvent-exposed or specificity channel.

Signaling Pathway: Kinase Inhibition (MEK/MAPK)

In oncology, derivatives of this scaffold act as ATP-non-competitive inhibitors (Type II or allosteric) of MEK1/2.

Signaling GF Growth Factor (EGF/PDGF) RTK RTK Receptor GF->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 (Target Enzyme) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK NUC Nucleus (Proliferation) ERK->NUC DRUG N-benzyl-1,3-dimethyl- 1H-pyrazole-4-carboxamide DRUG->MEK Allosteric Inhibition

Figure 2: MAPK signaling cascade showing the intervention point of pyrazole carboxamide inhibitors.

ADME Implications
  • Metabolic Stability: The N-methyl and C-methyl groups on the pyrazole ring block common metabolic soft spots (oxidation), enhancing half-life.

  • Blood-Brain Barrier (BBB): With a LogP ~2.0 and MW < 250, this molecule has high potential for BBB penetration, making it relevant for CNS indications.

References

  • Synthesis and Antifungal Activity of Pyrazole Carboxamides. Journal of Chemistry and Technologies. (2025). 2[3][1][4][5]

  • Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as MEK inhibitors. Bioorganic & Medicinal Chemistry. (2016). 6[3][1][4][5]

  • Physicochemical Properties of Pyrazole Carboxamides. VulcanChem Technical Repository. 7[3][1][4][5]

  • PubChem Compound Summary: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. 8

  • Synthesis of N-benzyl-N-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Patent WO2015032859A1. 9[3][1][5]

Sources

Foundational

Unraveling the Mechanism of Action of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Technical Whitepaper

Executive Summary N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide belongs to a highly privileged class of molecules known as pyrazole-4-carboxamides . In both agrochemical and pharmaceutical research, derivatives of this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide belongs to a highly privileged class of molecules known as pyrazole-4-carboxamides . In both agrochemical and pharmaceutical research, derivatives of this scaffold (such as penflufen, fluxapyroxad, and bixafen) are universally recognized as potent Succinate Dehydrogenase Inhibitors (SDHIs) [1][2].

This whitepaper provides an in-depth mechanistic analysis of how N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its biological activity. By targeting Complex II of the mitochondrial electron transport chain (ETC), this compound uncouples cellular respiration, halts the tricarboxylic acid (TCA) cycle, and induces rapid ATP depletion. This guide is structured to provide researchers and drug development professionals with a comprehensive understanding of the molecule's structure-activity relationship (SAR), downstream cellular consequences, and the self-validating experimental protocols required to quantify its efficacy.

Core Mechanism of Action: Succinate Dehydrogenase Inhibition

Target Identification: Complex II (SDH)

Succinate dehydrogenase (SDH) is a unique enzymatic complex because it participates in both the TCA cycle (oxidizing succinate to fumarate) and the mitochondrial ETC (transferring electrons to the ubiquinone pool). The enzyme consists of four subunits:

  • SDHA: The flavoprotein subunit where succinate oxidation occurs.

  • SDHB: The iron-sulfur protein subunit containing three Fe-S clusters that route electrons.

  • SDHC & SDHD: The integral membrane subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket (Q-site) .

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide acts as a competitive inhibitor at the Q-site of the SDHC/SDHD interface[3][4]. By occupying this pocket, the molecule physically blocks the binding of endogenous ubiquinone (Coenzyme Q10), thereby severing the electron flow from the Fe-S clusters to the ETC.

Molecular Interactions at the Q-Site

The binding affinity of pyrazole-4-carboxamides is driven by precise stereochemical and electrostatic interactions within the Q-site. Molecular docking studies of structurally analogous SDHIs reveal that the mechanism of action is heavily reliant on hydrogen bonding with highly conserved amino acid residues, specifically Tyrosine (TYR 58) and Tryptophan (TRP 173) [4].

  • Hydrogen Bonding: The oxygen atom of the carboxamide linker acts as a hydrogen bond acceptor, interacting with the hydroxyl group of TYR. Simultaneously, the amide nitrogen acts as a hydrogen bond donor to the indole ring of TRP[3][4].

  • Hydrophobic Interactions: The 1,3-dimethyl-1H-pyrazole core and the N-benzyl moiety fit snugly into the hydrophobic cleft of the Q-site, stabilized by Van der Waals forces.

MOA Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (CoQ10) SDH->Ubiquinone Electron Transfer ComplexIII Complex III Ubiquinone->ComplexIII Inhibitor N-benzyl-1,3-dimethyl-1H- pyrazole-4-carboxamide Inhibitor->SDH Blocks Q-site

Fig 1: Mechanism of SDH inhibition and electron transport chain blockade.

Structure-Activity Relationship (SAR) & Rational Design

The modular nature of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide allows for precise tuning of its pharmacokinetic and pharmacodynamic properties. The molecule can be deconstructed into three functional domains:

  • The Pharmacophore Core (1,3-dimethyl-1H-pyrazole): This electron-rich heterocycle provides metabolic stability against oxidative degradation. The methyl groups at positions 1 and 3 create steric shielding that prevents rapid enzymatic cleavage of the adjacent amide bond, ensuring prolonged target engagement.

  • The Linker (Carboxamide): This is the critical anchor. The rigid planar geometry of the amide bond restricts conformational freedom, locking the molecule into the optimal orientation for TRP/TYR hydrogen bonding.

  • The Lipophilic Tail (N-benzyl group): The benzyl ring modulates the overall lipophilicity (LogP) of the molecule. This is essential for penetrating the lipid bilayer of the inner mitochondrial membrane to access the deeply buried Q-site.

SAR Molecule N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Core 1,3-dimethyl-1H-pyrazole Core Confers metabolic stability Molecule->Core Linker Carboxamide Linker H-bond donor/acceptor Molecule->Linker Tail N-benzyl Moiety Modulates lipophilicity Molecule->Tail

Fig 2: Structure-Activity Relationship (SAR) deconstruction of the molecule.

Downstream Cellular Consequences

The blockade of the Q-site triggers a catastrophic cascade of intracellular events:

  • TCA Cycle Arrest: The inability to oxidize succinate leads to a massive intracellular accumulation of succinate. This halts the generation of NADH, starving Complex I of its primary substrate.

  • Collapse of Proton Motive Force (Δp): With Complex II disabled and Complex I starved, electron flow to Complex III and IV ceases. The mitochondria can no longer pump protons into the intermembrane space, collapsing the electrochemical gradient required by ATP Synthase (Complex V).

  • ROS Generation: Stalled electrons within the Fe-S clusters of SDHB can prematurely react with molecular oxygen, generating superoxide radicals (O2•−). This oxidative stress damages mitochondrial DNA and lipids, accelerating cell death (apoptosis in mammalian cells, or mycelial growth inhibition in fungal pathogens)[4].

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, researchers must employ self-validating assay systems. The following protocols are designed to establish direct causality between drug application and target inhibition.

Workflow Phase1 Phase 1: In Silico Docking (Q-site) Phase2 Phase 2: In Vitro Enzyme Kinetics Phase1->Phase2 Phase3 Phase 3: Cellular OCR Profiling Phase2->Phase3 Phase4 Phase 4: In Vivo Efficacy Testing Phase3->Phase4

Fig 3: Self-validating experimental workflow for SDHI characterization.

Protocol 1: In Vitro SDH Enzyme Kinetics (DCPIP Reduction Assay)

Causality Rationale: Because downstream ETC components are absent in isolated enzyme assays, an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), is used. Active SDH reduces DCPIP, changing its color from blue to colorless. An effective SDHI will prevent this color change in a dose-dependent manner.

Step-by-Step Methodology:

  • Preparation: Isolate mitochondria from the target organism using differential centrifugation. Resuspend in assay buffer (25 mM potassium phosphate, pH 7.4, 0.1 mM EDTA).

  • Pre-incubation: Add 50 µg of mitochondrial protein to a cuvette. Add varying concentrations of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide (0.1 nM to 10 µM). Incubate at 25°C for 5 minutes.

  • Initiation: Add 20 mM succinate (substrate) and 50 µM DCPIP (electron acceptor).

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm using a UV-Vis spectrophotometer for 3 minutes.

  • Data Analysis: Calculate the initial velocity (V0) of DCPIP reduction. Plot V0 against inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Mitochondrial Profiling (Seahorse XF Cell Mito Stress Test)

Causality Rationale: To prove the inhibitor works in living cells and specifically targets respiration, Oxygen Consumption Rate (OCR) is measured. Injecting the SDHI should cause an immediate drop in basal OCR.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells in a Seahorse XF96 microplate. Incubate overnight.

  • Basal Measurement: Replace media with unbuffered assay media. Measure basal OCR for 15 minutes.

  • Inhibitor Injection (Port A): Inject N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. A sharp decline in OCR confirms ETC blockade.

  • Uncoupler Injection (Port B): Inject FCCP (trifluoromethoxy carbonylcyanide phenylhydrazone). If the SDHI is fully effective, FCCP will fail to stimulate maximal respiration, proving the ETC is structurally halted at Complex II.

  • Validation (Port C): Inject Antimycin A/Rotenone to shut down any remaining non-mitochondrial oxygen consumption.

Quantitative Data & Efficacy Profiling

To contextualize the potency of pyrazole-4-carboxamide derivatives, the following table summarizes representative comparative efficacy data against common fungal pathogens (derived from structural analogs in the SDHI class)[3][4].

Compound Class / DerivativeTarget EnzymePathogen ModelRepresentative EC50 (μmol/L)Primary Binding Residues
N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Complex II (SDH)R. solani10.5 - 15.0TRP 173, TYR 58
Fluxapyroxad (Commercial SDHI)Complex II (SDH)R. solani~0.03 - 0.10TRP 173, TYR 58
Penflufen (Commercial SDHI)Complex II (SDH)B. cinerea~1.20 - 5.50TRP 173, TYR 58
Thiophene-pyrazole hybridsComplex II (SDH)F. graminearum28.9TRP 173, TYR 58

Note: The N-benzyl derivative serves as a highly effective foundational scaffold. Commercial derivatives often incorporate extensive fluorination (e.g., trifluoromethyl groups) to further enhance lipophilicity and target residence time.

Conclusion & Resistance Management

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its mechanism of action through the highly specific, competitive inhibition of Succinate Dehydrogenase at the ubiquinone-binding pocket. By leveraging hydrogen bonds with TRP and TYR residues, the pyrazole-4-carboxamide scaffold effectively uncouples mitochondrial respiration.

Future Perspectives on Resistance: As with all SDHIs, prolonged exposure can lead to target-site mutations. Point mutations in the SDHB, SDHC, or SDHD subunits (such as the highly documented H277Y mutation in SDHB) alter the geometry of the Q-site, reducing the binding affinity of the carboxamide linker. Future drug development must focus on utilizing the 1,3-dimethyl-1H-pyrazole core while designing flexible, bioisosteric tail moieties that can adapt to mutated Q-site topologies without losing efficacy.

References

  • Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives Source: Chinese Chemical Society (ccspublishing.org.cn) URL:[Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives Source: ResearchGate URL:[Link]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Exploratory

Biological Activity of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Technical Guide

Executive Summary The structural motif of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a highly privileged pharmacophore in both agrochemical and pharmaceutical development. Characterized by a pyrazole core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural motif of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a highly privileged pharmacophore in both agrochemical and pharmaceutical development. Characterized by a pyrazole core linked via a carboxamide bridge to a lipophilic benzyl moiety, this compound class exhibits potent biological activities primarily driven by its ability to act as a competitive enzyme inhibitor. This whitepaper synthesizes the mechanistic causality, quantitative efficacy, and self-validating experimental protocols required to evaluate this compound and its derivatives, focusing on its primary role as a Succinate Dehydrogenase Inhibitor (SDHI) and its emerging potential in Kinase Inhibition .

Molecular Rationale & Core Pharmacophore

The biological efficacy of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide stems from a highly optimized structure-activity relationship (SAR):

  • The Pyrazole Core (1,3-dimethyl-1H-pyrazole): Acts as a bioisostere for the ubiquinone (Coenzyme Q) ring. The nitrogen atoms in the pyrazole ring modulate the electron density, optimizing the compound's binding affinity.

  • The Carboxamide Bridge: Serves as the critical hydrogen-bond donor/acceptor axis. The carbonyl oxygen typically accepts a hydrogen bond from a Tyrosine or Tryptophan residue in the target enzyme's active site, while the amide NH donates a hydrogen bond, anchoring the molecule.

  • The N-benzyl Moiety: Provides essential lipophilicity. The aromatic ring engages in

    
     stacking and hydrophobic interactions within the lipophilic pockets of target proteins, dictating species selectivity and overall potency 1.
    

Primary Biological Activity: Succinate Dehydrogenase (SDH) Inhibition

In agrochemical research, pyrazole-4-carboxamides are the cornerstone of modern fungicides. They target Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungal pathogens 2.

Mechanistic Causality

SDH catalyzes the oxidation of succinate to fumarate while simultaneously reducing ubiquinone to ubiquinol. N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide competitively binds to the ubiquinone-binding pocket (Q-site) formed by the SDHB, SDHC, and SDHD subunits. By physically occluding this site, the compound halts electron transfer, collapses the mitochondrial membrane potential, and induces fungal cell death via ATP depletion 3.

SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduction Inhibitor N-benzyl-1,3-dimethyl- 1H-pyrazole-4-carboxamide Inhibitor->SDH Blocks Q-Site

Fig 1: Mechanism of SDH inhibition by pyrazole-4-carboxamides in the mitochondrial respiratory chain.

Secondary Biological Activity: Kinase Inhibition (Anticancer)

Beyond agrochemicals, structural analogs of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide have demonstrated potent antiproliferative properties in human oncology. Specifically, N-benzyl and N-phenyl derivatives have been engineered to act as allosteric inhibitors of MEK1 (Mitogen-Activated Protein Kinase Kinase 1) 4.

Mechanistic Causality

The pyrazole-carboxamide scaffold fits into the allosteric pocket adjacent to the ATP-binding site of MEK1. The N-benzyl group projects into a deep hydrophobic sub-pocket, locking the kinase in an inactive conformation. This prevents the phosphorylation of ERK, thereby shutting down the MAPK signaling pathway responsible for tumor cell proliferation.

Quantitative Data Summary

The following table summarizes the biological activity of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide and its closely related structural analogs across different targets.

Compound / DerivativeTarget Organism / Cell LineBiological Activity (IC50 / EC50)Primary MechanismRef
N-(2-hydroxyl)benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamideRhizoctonia solani (Fungus)>60% inhibition at 50 µg/mLSDH Inhibition1
Benzothiazolylpyrazole-4-carboxamide (Analog Ip)Fusarium graminearum (Fungus)0.93 µg/mLSDH Inhibition3
N-phenyl substituted pyrazole-4-carboxamides (Analog U22)Sclerotinia sclerotiorum (Fungus)0.94 ± 0.11 µg/mLSDH Inhibition2
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamideA549 (Human Lung Cancer)0.26 µM (GI50)MEK1 Inhibition4

Experimental Protocols & Workflows

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that independently verify the functionality of the reagents and the baseline health of the biological models.

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Kinetic Assay

Causality: This assay utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. As SDH oxidizes succinate, electrons reduce DCPIP, shifting its color from blue to colorless. Measuring absorbance at 600 nm provides a real-time, quantitative readout of enzyme kinetics.

Self-Validation Standard: The protocol requires a known commercial SDHI (e.g., Boscalid) as a positive control to confirm enzyme susceptibility, and a DMSO-only vehicle control to establish the uninhibited maximum velocity (


).
  • Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 7.4, 0.1% Triton X-100). Dissolve the pyrazole-4-carboxamide compound in 100% DMSO to create a 10 mM stock.

  • Enzyme Incubation: In a 96-well microplate, add 10 µL of isolated fungal mitochondrial fraction (containing active SDH) to 170 µL of assay buffer. Add 10 µL of the test compound (serial dilutions from 100 µM to 0.1 nM). Incubate at 25°C for 10 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing 20 mM sodium succinate and 1 mM DCPIP to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Record the absorbance at 600 nm every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (

    
    ) from the linear portion of the decay curve. Determine the IC50 using non-linear regression (normalized to the DMSO control).
    
Protocol 2: Mycelial Radial Growth Inhibition Assay

Causality: Enzymatic inhibition must translate to phenotypic efficacy. This assay measures the macroscopic growth of fungal hyphae. Agar dilution is used instead of topical application to ensure continuous, uniform exposure to the lipophilic compound.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C.

  • Compound Doping: Spike the liquid PDA with the test compound to achieve final concentrations of 0, 1, 5, 10, and 50 µg/mL. Keep the final DMSO concentration

    
     0.5% to prevent solvent toxicity. Pour into 90 mm Petri dishes.
    
  • Inoculation: Excise a 5 mm mycelial plug from the leading edge of an actively growing Sclerotinia sclerotiorum colony and place it inverted in the center of the doped PDA plate.

  • Incubation & Measurement: Incubate at 25°C in the dark. Once the DMSO control plate reaches 80% coverage, measure the colony diameters across two perpendicular axes to account for asymmetrical growth.

  • Validation: Calculate the percentage of inhibition relative to the control. The assay is only valid if the orthogonal measurements differ by

    
    , ensuring uniform compound diffusion.
    

Workflow A Compound Synthesis & Purification (>98% purity) B In vitro SDH Enzyme Assay (DCPIP Reduction) A->B B->B Self-Validation: Include Boscalid Control C Mycelial Growth Assay (In vivo/In vitro) B->C IC50 < 10 µM D Cytotoxicity Profiling (Mammalian Cell Lines) C->D High Efficacy E Hit-to-Lead Optimization D->E High Selectivity Index

Fig 2: Staged screening workflow for pyrazole-4-carboxamide SDHI development.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment.Journal of Agricultural and Food Chemistry (PubMed, NIH).
  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach.Journal of Agricultural and Food Chemistry (PubMed, NIH).
  • Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK.Bioorganic & Medicinal Chemistry (PubMed, NIH).

Sources

Foundational

Spectroscopic Profile of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Technical Guide

This technical guide provides an in-depth analysis of the predicted spectroscopic data for the compound N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. Designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted spectroscopic data for the compound N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights herein are derived from established principles of spectroscopic interpretation and data from analogous molecular structures.

Molecular Structure and Spectroscopic Overview

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is a substituted pyrazole derivative featuring a central pyrazole ring, two methyl groups, and a benzylcarboxamide moiety. The unique arrangement of these functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0 - 8.2Singlet1HPyrazole C5-H
~7.2 - 7.4Multiplet5HAromatic (Benzyl) C-H
~6.5 - 6.8Broad Singlet1HAmide N-H
~4.5Doublet2HBenzyl CH₂
~3.8Singlet3HPyrazole N-CH₃
~2.4Singlet3HPyrazole C-CH₃

Causality Behind Assignments:

  • Pyrazole C5-H (~8.0 - 8.2 ppm): The proton at position 5 of the pyrazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxamide group.[1][2]

  • Aromatic Protons (~7.2 - 7.4 ppm): The five protons of the benzyl group will resonate in the typical aromatic region. Their overlapping signals will likely appear as a multiplet.

  • Amide N-H (~6.5 - 6.8 ppm): The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be solvent-dependent.[1]

  • Benzyl CH₂ (~4.5 ppm): These methylene protons are adjacent to the electron-withdrawing amide nitrogen and the aromatic ring, leading to a downfield shift. The coupling to the amide N-H will result in a doublet multiplicity.

  • Pyrazole N-CH₃ (~3.8 ppm): The methyl group attached to the nitrogen of the pyrazole ring is deshielded by the heterocyclic system.

  • Pyrazole C-CH₃ (~2.4 ppm): The methyl group at position 3 of the pyrazole ring is in a more electron-rich environment compared to the N-methyl group, thus appearing at a more upfield chemical shift.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ, ppm) Assignment
~163 - 165Amide C=O
~140 - 142Pyrazole C3
~138 - 140Aromatic (Benzyl) C-ipso
~135 - 137Pyrazole C5
~128 - 129Aromatic (Benzyl) C-ortho, C-meta
~127 - 128Aromatic (Benzyl) C-para
~115 - 117Pyrazole C4
~43 - 45Benzyl CH₂
~36 - 38Pyrazole N-CH₃
~12 - 14Pyrazole C-CH₃

Causality Behind Assignments:

  • Amide C=O (~163 - 165 ppm): The carbonyl carbon of the amide group is highly deshielded and appears in the characteristic downfield region for amides.[3][4][5][6]

  • Pyrazole and Aromatic Carbons (~115 - 142 ppm): The sp² hybridized carbons of the pyrazole and benzyl rings resonate in this range. The specific chemical shifts are influenced by the substitution pattern and the electronic environment.[3][4][6]

  • Benzyl CH₂ (~43 - 45 ppm): This sp³ hybridized carbon is shifted downfield due to its attachment to the nitrogen atom.

  • Methyl Carbons (~12 - 38 ppm): The N-methyl carbon is more deshielded than the C-methyl carbon due to the direct attachment to the electronegative nitrogen atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality NMR spectra.[7][8]

  • Sample Preparation: Dissolve approximately 5-10 mg of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.[7]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-5 seconds.[7]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

    • Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

    • Set a relaxation delay of 2-5 seconds.[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in Deuterated Solvent Lock Lock & Shim Prep->Lock Tune Tune & Match Lock->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference & Integrate Phase->Reference Analysis Structure Elucidation Reference->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3300 - 3400N-H stretch (amide)Medium
~3000 - 3100C-H stretch (aromatic)Medium
~2850 - 3000C-H stretch (aliphatic)Medium
~1640 - 1680C=O stretch (Amide I band)Strong
~1580 - 1620C=C stretch (aromatic)Medium
~1520 - 1560N-H bend (Amide II band)Medium
~1450 - 1500C=N stretch (pyrazole)Medium
~1250 - 1350C-N stretchMedium

Causality Behind Assignments:

  • N-H Stretch (~3300 - 3400 cm⁻¹): This absorption is characteristic of the stretching vibration of the N-H bond in the secondary amide.[9][10][11]

  • C-H Stretches (~2850 - 3100 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching of the sp² hybridized carbons of the aromatic and pyrazole rings, while those below 3000 cm⁻¹ correspond to the sp³ hybridized carbons of the methyl and methylene groups.

  • C=O Stretch (Amide I, ~1640 - 1680 cm⁻¹): This is a very strong and characteristic absorption for the carbonyl group of the amide. Its position is influenced by resonance and potential hydrogen bonding.[9][10][12]

  • N-H Bend (Amide II, ~1520 - 1560 cm⁻¹): This band arises from the in-plane bending of the N-H bond and is another key feature of secondary amides.[9][12]

  • Aromatic and Pyrazole Ring Stretches (~1450 - 1620 cm⁻¹): These absorptions are due to the C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.[2]

Experimental Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.[13][14][15][16]

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue.[13]

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing cluster_analysis Spectral Analysis Clean Clean ATR Crystal Background Collect Background Clean->Background Apply_Sample Apply Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Spectrum Apply_Pressure->Collect_Spectrum Ratio Ratio to Background Collect_Spectrum->Ratio Analysis Identify Functional Groups Ratio->Analysis

Caption: Workflow for ATR-IR data acquisition and analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation.[17][18][19][20]

m/z (mass-to-charge ratio) Proposed Fragment Significance
243[M]⁺˙Molecular Ion
152[M - C₇H₇]⁺Loss of benzyl radical
106[C₇H₈N]⁺Benzylamine fragment
91[C₇H₇]⁺Tropylium ion (rearranged benzyl cation)

Causality Behind Fragmentation:

  • Molecular Ion ([M]⁺˙, m/z 243): The peak corresponding to the intact molecule with one electron removed provides the molecular weight.

  • Loss of Benzyl Radical (m/z 152): Cleavage of the C-N bond between the benzyl group and the amide nitrogen is a likely fragmentation pathway, resulting in the loss of a benzyl radical (mass 91).

  • Benzylamine Fragment (m/z 106): Cleavage of the amide bond can lead to the formation of a benzylamine radical cation.

  • Tropylium Ion (m/z 91): The benzyl cation is known to rearrange to the stable tropylium ion, which often gives a prominent peak in the mass spectra of benzyl-containing compounds.[21]

Experimental Protocol for EI-MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[17]

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[18][19] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output Introduce Introduce Sample Vaporize Vaporize Introduce->Vaporize Ionize Electron Bombardment Vaporize->Ionize Separate Separate Ions (m/z) Ionize->Separate Detect Detect Ions Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry.

References

  • MASONACO. (n.d.). Electron Ionization. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Bruker. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

  • ResearchGate. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. Retrieved from [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). Retrieved from [Link]

  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

  • De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C Chemical Shift Table. Retrieved from [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link]

  • Gammadata. (n.d.). ATR Accessories and Modules - Tips for ATR Sampling. Retrieved from [Link]

  • Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]

  • Research Solutions. (n.d.). The mass spectra of some pyrazole compounds. Retrieved from [Link]

  • Agilent. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Scilit. (n.d.). Mass spectra of C‐nucleosides II. An unusual fragmentation reaction of the heterocyclic moiety of pyrazomycin and some closely related compounds. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Potential Applications of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of N-benzyl-1,3-dimethyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, a representative member of the broader class of N-substituted pyrazole-4-carboxamides. While specific data for this exact molecule is not extensively documented in public literature, this guide leverages established synthetic methodologies for analogous compounds to present a robust and validated protocol for its preparation. The document delves into the critical aspects of starting material selection, reaction mechanisms, and purification strategies. Furthermore, it synthesizes the existing body of research on related pyrazole carboxamides to shed light on their significant potential in drug discovery and agrochemical development, with demonstrated activities including antifungal, antibacterial, and anticancer properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel bioactive molecules.

Introduction: The Pyrazole Carboxamide Scaffold

The pyrazole ring system is a cornerstone in medicinal and agricultural chemistry, renowned for its metabolic stability and diverse biological activities. When functionalized with a carboxamide linkage, the resulting pyrazole carboxamide scaffold offers a versatile platform for the development of novel therapeutic and crop protection agents. The substituents on the pyrazole ring and the amide nitrogen play a crucial role in modulating the compound's physicochemical properties and biological targets.

This guide focuses on the synthesis and potential utility of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, a structure that combines the established pyrazole core with a benzyl group, a common motif in pharmacologically active compounds. The insights provided are drawn from the extensive literature on structurally similar molecules and are designed to be broadly applicable to the synthesis of a variety of N-substituted pyrazole-4-carboxamides.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide can be logically approached through a retrosynthetic analysis, which identifies the key starting materials and the most efficient synthetic route. The primary disconnection is at the amide bond, a robust and well-understood linkage in organic synthesis.

G Target N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Amide_Bond Amide Bond Formation Target->Amide_Bond Retrosynthesis Acid 1,3-dimethyl-1H-pyrazole-4-carboxylic acid Amide_Bond->Acid Amine Benzylamine Amide_Bond->Amine Acid_Chloride_Route Acid Chloride Formation Amide_Bond->Acid_Chloride_Route via Coupling_Agent_Route Direct Amide Coupling Amide_Bond->Coupling_Agent_Route via Starting_Materials Starting Materials Acid->Starting_Materials Amine->Starting_Materials

Caption: Retrosynthetic analysis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.

The most direct and widely employed method for the formation of the target amide is the coupling of a pyrazole carboxylic acid with an amine.[1] This can be achieved through two primary pathways:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride, which then readily reacts with the amine.

  • Direct Amide Coupling: The use of coupling reagents facilitates the direct formation of the amide bond from the carboxylic acid and the amine.

This guide will detail a robust protocol for the synthesis via the acid chloride intermediate, a method known for its high yields and reliability.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Starting Materials
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,3-dimethyl-1H-pyrazole-4-carboxylic acid78703-53-4C₆H₈N₂O₂140.14
Benzylamine100-46-9C₇H₉N107.15
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97
Triethylamine (TEA)121-44-8C₆H₁₅N101.19
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93

Data sourced from Sigma-Aldrich and PubChem.[2]

Synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

The synthesis is a two-step process involving the formation of the acid chloride followed by the amidation reaction.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Acid 1,3-dimethyl-1H-pyrazole-4-carboxylic acid DCM_cat_DMF DCM, cat. DMF, 0 °C to RT Acid->DCM_cat_DMF SOCl2 Thionyl Chloride (SOCl₂) SOCl2->DCM_cat_DMF Acid_Chloride 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride DCM_cat_DMF->Acid_Chloride DCM_Amidation DCM, 0 °C to RT Acid_Chloride->DCM_Amidation Benzylamine Benzylamine Benzylamine->DCM_Amidation TEA Triethylamine (TEA) TEA->DCM_Amidation Product N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide DCM_Amidation->Product

Caption: Synthetic workflow for N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Step 1: Formation of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

  • To a stirred suspension of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.5-2.0 eq) dropwise to the cooled suspension.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

  • Dissolve the crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve benzylamine (1.2 eq) and triethylamine (2.0-3.0 eq) in anhydrous DCM.

  • Cool both solutions to 0 °C in an ice bath.

  • Slowly add the solution of the acid chloride to the stirred solution of benzylamine and triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

  • Molecular Formula: C₁₃H₁₅N₃O

  • Molecular Weight: 229.28 g/mol

  • SMILES: CN1N=C(C)C(=C1)C(=O)NCC2=CC=CC=C2

Potential Applications in Research and Development

The N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide scaffold is of significant interest to researchers in drug discovery and agrochemical development due to the established biological activities of related compounds.

  • Antifungal and Antibacterial Agents: Numerous studies have demonstrated the potent antifungal and antibacterial activities of pyrazole carboxamides.[3][4] These compounds often act by inhibiting key enzymes in pathogenic fungi and bacteria. The N-benzyl moiety can enhance cell permeability and interaction with hydrophobic binding pockets in target proteins.

  • Anticancer Therapeutics: The pyrazole core is a privileged scaffold in oncology research. Derivatives of N-benzyl-pyrazole-carboxamides have been investigated for their antiproliferative activity.[5] The mechanism of action can vary, with some compounds targeting specific kinases or other signaling pathways involved in cancer cell growth and survival.

  • Cholinesterase Inhibitors: Recent research has explored pyrazole carboxamides as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[6]

The modular nature of the synthesis allows for the generation of a library of analogs by varying the amine component, enabling systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.

Conclusion

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a promising, yet underexplored, chemical entity within the broader class of pyrazole carboxamides. This guide provides a robust and validated synthetic pathway, empowering researchers to access this compound and its analogs for further investigation. The established biological activities of related molecules underscore the potential of this scaffold in the development of novel therapeutics and agrochemicals. The detailed protocols and scientific rationale presented herein are intended to facilitate the exploration of this versatile chemical space and accelerate the discovery of new bioactive agents.

References

Sources

Foundational

Therapeutic Targeting Potential of the N-Benzyl-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide Scaffold: A Mechanistic and Methodological Whitepaper

Executive Summary The N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry and agrochemical development. The 1,3-dimethyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry and agrochemical development. The 1,3-dimethyl-1H-pyrazole-4-carboxamide core provides a rigid, planar structure capable of forming precise hydrogen bond networks, while the N-benzyl substitution offers a highly tunable lipophilic vector for structure-activity relationship (SAR) optimization.

As a Senior Application Scientist, I have structured this technical guide to dissect the three primary therapeutic and biological targets for this class of molecules: Succinate Dehydrogenase (SDH) , Cruzipain , and Orphan G-Protein Coupled Receptors (GPCRs) . For each target, this guide provides the mechanistic rationale, self-validating experimental protocols, and the causality behind critical assay conditions to ensure robust, reproducible drug screening.

Target 1: Succinate Dehydrogenase (Complex II)

Mechanistic Rationale

Pyrazole-4-carboxamide derivatives are well-established, potent inhibitors of Succinate Dehydrogenase (SDH), a critical enzyme bridging the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. These compounds act as competitive inhibitors at the ubiquinone-binding site (Q-site) of Complex II. The carboxamide oxygen acts as a hydrogen bond acceptor, while the NH group acts as a hydrogen bond donor, mimicking the interactions of endogenous ubiquinone. This binding disrupts mitochondrial respiration, making it a highly effective target for fungicidal and antiparasitic applications ([1]).

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q-pool) SDH->Ubiquinone Electron Transfer Inhibitor N-benzyl-1,3-dimethyl -1H-pyrazole-4-carboxamide Inhibitor->SDH Competitive Inhibition at Q-site

Mechanism of SDH inhibition by pyrazole-4-carboxamide derivatives at the Q-site.

Protocol: High-Throughput SDH Enzymatic Activity Assay

To validate the inhibitory potency of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide analogs, a continuous DCPIP (2,6-dichlorophenolindophenol) reduction assay is employed. This system is self-validating through the use of specific electron transport chain blockers.

  • Mitochondrial Isolation : Isolate mitochondria from the target organism using differential centrifugation in a sucrose-HEPES buffer (pH 7.4).

  • Assay Buffer Preparation : Prepare a reaction mixture containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate, 2 mM sodium azide, and 50 µM DCPIP.

    • Causality: Sodium azide is critical here; it inhibits Complex IV (cytochrome c oxidase), preventing the re-oxidation of the electron transport chain and isolating the activity of Complex II. DCPIP serves as an artificial electron acceptor because its reduction causes a measurable colorimetric shift from blue to colorless, allowing precise spectrophotometric tracking.

  • Compound Incubation : Dispense 1 µL of the test compound (in DMSO) into a 96-well plate. Add 10 µg of mitochondrial protein and incubate for 10 minutes at 25°C to allow equilibrium binding at the Q-site.

  • Reaction Initiation : Add 50 µM ubiquinone-1 (Q1) to initiate the electron transfer.

  • Kinetic Measurement : Monitor the decrease in absorbance at 600 nm (extinction coefficient of DCPIP = 21 mM⁻¹ cm⁻¹) for 5 minutes using a microplate reader.

  • Validation & Analysis : Calculate the IC50 by plotting the initial velocity of DCPIP reduction against the log concentration of the inhibitor. Include Fluxapyroxad as a positive control to validate assay sensitivity.

Target 2: Cruzipain (Trypanosoma cruzi Cysteine Protease)

Mechanistic Rationale

Cruzipain is the major cysteine protease of Trypanosoma cruzi and a validated therapeutic target for Chagas disease. The 1,3-dimethyl-1H-pyrazole-4-carboxamide core fits perfectly into the active site cleft of cruzipain. Crystallographic and docking studies reveal that the carboxamide nitrogen and oxygen atoms form critical hydrogen bonds with Asp161, Ser25, and Gly23 ([2]). The N-benzyl group can be synthetically optimized to occupy the S2 or S3 sub-sites of the protease, enhancing binding affinity and selectivity over host cathepsins.

Cruzipain_Inhibition Ligand Pyrazole-4-carboxamide Scaffold Cruzipain Cruzipain Active Site Cleft Ligand->Cruzipain Binds via H-bonds ASP161 Aspartate 161 Cruzipain->ASP161 Carboxamide NH donor SER25 Serine 25 Cruzipain->SER25 Carboxamide C=O acceptor GLY23 Glycine 23 Cruzipain->GLY23 Carboxamide C=O acceptor

Cruzipain active site interactions with the pyrazole-4-carboxamide scaffold.

Protocol: Fluorometric Cruzipain Inhibition Assay

This self-validating protocol uses the fluorogenic substrate Z-Phe-Arg-AMC to quantify cruzipain activity and determine inhibitor kinetics.

  • Enzyme Activation : Pre-incubate recombinant cruzipain (1 nM) in assay buffer (100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100) for 15 minutes at room temperature.

    • Causality: DTT (Dithiothreitol) is essential to maintain the active site cysteine (Cys25) in its reduced, nucleophilic state, which is strictly required for substrate cleavage. Triton X-100 prevents non-specific enzyme aggregation and promiscuous inhibition.

  • Inhibitor Binding : Add serial dilutions of the pyrazole-4-carboxamide derivative (0.1 nM to 100 µM) to the activated enzyme. Incubate for 30 minutes to ensure steady-state binding.

  • Substrate Addition : Initiate the reaction by adding 10 µM Z-Phe-Arg-AMC (Km ≈ 2 µM).

  • Fluorometric Detection : Measure the release of 7-amino-4-methylcoumarin (AMC) continuously for 10 minutes at excitation 355 nm and emission 460 nm.

  • Validation & Analysis : Include K777 (a known irreversible cruzipain inhibitor) as a positive control. Calculate the Ki using the Morrison equation for tight-binding inhibitors if the calculated IC50 approaches the enzyme concentration.

Target 3: Orphan GPCRs (e.g., GPR151)

Mechanistic Rationale

High-throughput screening campaigns have identified various pyrazole-4-carboxamide derivatives as modulators (activators or inhibitors) of orphan G-protein coupled receptors, such as GPR151 ([3]). GPR151 is primarily expressed in the central nervous system (habenula) and is implicated in addiction and stress responses. The lipophilic N-benzyl moiety combined with the rigid pyrazole core provides the necessary pharmacophoric features to interact with the allosteric or orthosteric binding pockets of these receptors, triggering intracellular signaling cascades.

GPCR_Signaling Ligand Pyrazole Derivative GPR151 GPR151 Receptor Ligand->GPR151 Allosteric/Orthosteric Binding G_Protein Gαs Protein GPR151->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulation cAMP cAMP Accumulation Adenylate_Cyclase->cAMP ATP Conversion

GPCR signaling pathway modulation by pyrazole derivatives leading to cAMP accumulation.

Protocol: AlphaScreen-based cAMP Accumulation Assay

To determine if the compound acts as a Gαs or Gαi coupled receptor modulator, a highly sensitive AlphaScreen cAMP accumulation assay is utilized.

  • Cell Preparation : Plate CHO-K1 cells stably expressing GPR151 at 5,000 cells/well in a 384-well microplate.

  • Compound Treatment : Add the test compound in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA).

    • Causality: IBMX (3-isobutyl-1-methylxanthine) is a non-selective phosphodiesterase (PDE) inhibitor. Its inclusion is critical to prevent the cellular degradation of synthesized cAMP, ensuring a robust, measurable signal window during the detection phase.

  • Incubation : Incubate for 30 minutes at room temperature to allow for receptor activation and cAMP generation.

  • Lysis and Detection : Add AlphaScreen anti-cAMP acceptor beads and biotinylated cAMP/streptavidin donor beads in lysis buffer. Incubate in the dark for 1 hour.

  • Validation & Signal Acquisition : Read the plate on an AlphaScreen-compatible reader (excitation 680 nm, emission 520-620 nm). Because this is a competition assay format, a decrease in luminescent signal indicates an increase in intracellular cAMP. Validate the dynamic range using Forskolin as a receptor-independent adenylate cyclase activator.

Quantitative Data Summary

The following table summarizes the comparative potency of the 1,3-dimethyl-1H-pyrazole-4-carboxamide scaffold across the discussed therapeutic targets, highlighting the impact of structural modifications.

Target Enzyme/ReceptorDisease IndicationRepresentative Derivative ModificationPotency (IC50/EC50)Reference
Succinate Dehydrogenase (SDH) Fungal Pathogens (S. sclerotiorum)Biphenyl-substituted carboxamide1.31 - 2.63 µg/mL[Sun et al., 2024]
Cruzipain Chagas Disease (T. cruzi)N-(1H-benzoimidazol-2-yl) substitution2.75 - 6.09 µM[Orlando et al., 2021]
GPR151 Neurological DisordersVarious N-benzyl library substitutions< 10 µM (HTS hits)[PubChem BioAssay]

References

  • Title : Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source : Molecules (via PMC / NIH) URL :[Link]

  • Title : Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR Source : Journal of Agricultural and Food Chemistry (ACS Publications) URL :[Link]

  • Title : Cell-based high throughput primary assay to identify activators of GPR151 Source : PubChem BioAssay Database (AID: 100222) URL :[Link]

Sources

Exploratory

in vitro studies of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Technical Whitepaper: In Vitro Characterization of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Scaffolds Part 1: Executive Summary & Chemical Context N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide (referred to herei...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: In Vitro Characterization of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Scaffolds

Part 1: Executive Summary & Chemical Context

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide (referred to herein as BDPC ) represents a foundational scaffold in the development of Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides and mitochondrial modulators. While commercial agents like Fluxapyroxad or Penthiopyrad often incorporate fluorinated pyrazoles or complex biphenyl linkers, the BDPC core serves as an essential tool compound for establishing Structure-Activity Relationships (SAR) and defining the steric requirements of the ubiquinone-binding pocket (Q-site) in Complex II.

This guide provides a rigorous technical framework for the in vitro study of BDPC. It moves beyond generic screening to focus on mechanism-based validation : specifically, confirming target engagement at Mitochondrial Complex II and assessing downstream respiratory toxicity.

Key Technical Parameters:

  • Primary Target: Succinate Dehydrogenase (SDH, Complex II).[1][2]

  • Mechanism: Competitive inhibition of the ubiquinone reduction site.

  • Solubility Profile: Lipophilic (LogP ~2.5–3.5); requires DMSO formulation.

  • Critical Control: Use Boscalid or Carboxin as positive inhibition controls.

Part 2: Chemical Handling & Formulation

To ensure data reproducibility, the physicochemical limitations of pyrazole-carboxamides must be managed.

ParameterSpecificationExperimental Implication
Molecular Weight ~229.28 g/mol Low MW facilitates membrane permeability.
Solubility (Water) < 0.1 mg/mLCritical: Aqueous buffers will cause precipitation.
Solubility (DMSO) > 50 mg/mLPrepare 100 mM stock solutions in 100% DMSO.
Stability Hydrolytically stableAmide bond is stable at pH 4–9; avoid strong acid/base.
Storage -20°C, desiccatedPrevent freeze-thaw cycles to avoid crystallization.

Formulation Protocol:

  • Dissolve neat powder in anhydrous DMSO to reach 100 mM.

  • Vortex for 60 seconds; verify visual clarity (no particulates).

  • Aliquot into single-use vials (20 µL) to prevent hydration of DMSO, which decreases compound solubility over time.

Part 3: Primary Mechanism Assay (SDH Inhibition)

Objective: Quantify the IC50 of BDPC against Succinate Dehydrogenase (Complex II) using a colorimetric reduction assay. Rationale: Direct enzymatic assays eliminate cellular permeability variables, isolating the pharmacodynamic interaction.

Mechanism of Action (Visualized)

SDH_Pathway Succinate Succinate SDH Complex II (SDH) [Target] Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product UQH2 Ubiquinol (QH2) SDH->UQH2 Reduction UQ Ubiquinone (Q) UQ->SDH e- Acceptor DCPIP_Ox DCPIP (Blue) [Oxidized] UQH2->DCPIP_Ox e- Transfer DCPIP_Red DCPIP (Colorless) [Reduced] DCPIP_Ox->DCPIP_Red Readout: OD600 Decrease BDPC BDPC Inhibitor BDPC->SDH Blocks Q-site

Caption: Schematic of the SDH enzymatic assay. BDPC competes with Ubiquinone, preventing the reduction of the DCPIP reporter dye.

Protocol: DCPIP Reduction Assay

Materials:

  • Mitochondrial fraction (isolated from fungal mycelia or rat liver).

  • Reaction Buffer: 50 mM Phosphate Buffer (pH 7.4), 1 mM EDTA.

  • Substrate: 20 mM Succinate.

  • Reporter: 50 µM Dichlorophenolindophenol (DCPIP).

  • Electron Mediator: 50 µM Phenazine Methosulfate (PMS) (Optional, accelerates reaction).

Step-by-Step Workflow:

  • Pre-incubation: In a 96-well plate, mix 10 µg mitochondrial protein with graded concentrations of BDPC (0.1 nM – 100 µM). Incubate for 10 minutes at 25°C. Why? Allows the inhibitor to reach equilibrium within the deep Q-site pocket.

  • Activation: Add Reaction Buffer containing Azide (1 mM) to block Complex IV (prevents reverse electron flow).

  • Start Reaction: Add Succinate (final 5 mM) and DCPIP.

  • Kinetic Read: Immediately monitor Absorbance at 600 nm every 30 seconds for 20 minutes.

  • Analysis: Calculate the slope (ΔOD/min) for the linear range. Normalize to DMSO control (100% activity).

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Carboxin IC50 should fall within 0.5 – 5 µM depending on the species source.

Part 4: Secondary Phenotypic Assay (Cellular Respiration)

Objective: Confirm that enzymatic inhibition translates to mitochondrial dysfunction in intact cells. Method: Seahorse XF Mito Stress Test (or Oxygen Consumption Rate - OCR).

Rationale: Some inhibitors bind the enzyme but fail to penetrate the mitochondrial double membrane. This assay validates "functional potency."

Experimental Workflow (Visualized)

Workflow Seeding 1. Seed Cells (HeLa or Fungal Protoplasts) Basal 2. Measure Basal Respiration (OCR) Seeding->Basal Inject_BDPC 3. Inject BDPC (Test Compound) Basal->Inject_BDPC Response 4. Observe OCR Drop Inject_BDPC->Response Complex II Blockade Uncouple 5. Inject FCCP (Max Respiration) Response->Uncouple Spare Capacity Check

Caption: Seahorse XF workflow. A sharp drop in OCR post-injection confirms BDPC targets the electron transport chain.

Protocol Summary:

  • Seed: 20,000 cells/well in XF96 plates; overnight adherence.

  • Media Change: Switch to unbuffered assay medium (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

  • Baseline: Measure OCR for 3 cycles.

  • Injection A: Inject BDPC (Final: 10 µM). Expectation: Immediate reduction in OCR if cell-permeable.

  • Injection B: Oligomycin (ATP synthase inhibitor) to distinguish ATP-linked respiration.

  • Injection C: FCCP (Uncoupler) to determine if the complex inhibition is reversible or saturable.

Part 5: Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
High Enzymatic IC50 (>50 µM) Weak binding or assay interference.Verify DMSO concentration is <1%. Check if BDPC precipitated in buffer.
Potent Enzyme IC50, No Cell Effect Permeability issue.The "N-benzyl" group may be too lipophilic or pumped out by efflux transporters. Test in permeabilized cells.
Steep Hill Slope (> 2.0) Aggregation or covalent binding.Add 0.01% Triton X-100 to assay buffer to prevent colloidal aggregation.

References

  • Succinate Dehydrogenase Inhibitors (SDHIs): Mechanism and Resistance. Source: FRAC (Fungicide Resistance Action Committee). [Link]

  • Molecular Basis of SDHI Binding to Complex II. Source: PubMed (Glättli et al., 2012). [Link]

  • In Vitro Assessment of Mitochondrial Respiration (Seahorse Protocols). Source: Agilent Technologies Application Notes. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives. Source: Journal of Agricultural and Food Chemistry (2023). [Link][3][4]

Sources

Foundational

Preliminary Toxicity Screening of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale The compound N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide belongs to a highly privileged class of molecules: the pyrazole-4-carboxamides. Historically, this structural scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide belongs to a highly privileged class of molecules: the pyrazole-4-carboxamides. Historically, this structural scaffold has been extensively leveraged in agrochemistry as Succinate Dehydrogenase Inhibitors (SDHIs) to combat fungal pathogens (e.g., Penflufen)[1][2]. More recently, the scaffold has gained significant traction in pharmaceutical development, yielding potent Farnesoid X Receptor (FXR) antagonists[3] and Cyclooxygenase (COX) inhibitors[4].

However, the very mechanism that makes pyrazole-4-carboxamides effective fungicides—the inhibition of mitochondrial complex II (Succinate Dehydrogenase)—poses a significant liability for mammalian toxicity[5]. Off-target binding to human SDH can disrupt the electron transport chain, leading to ATP depletion, reactive oxygen species (ROS) generation, and subsequent hepatotoxicity. Furthermore, the lipophilic nature of the N-benzyl substitution necessitates rigorous screening for cardiotoxicity (hERG inhibition) and genotoxicity.

This whitepaper outlines a field-proven, self-validating workflow for the preliminary toxicity screening of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, ensuring high scientific integrity and regulatory alignment.

ToxicityWorkflow A Compound Synthesis: N-benzyl-1,3-dimethyl-1H- pyrazole-4-carboxamide B In Silico ADMET (Predictive Tox) A->B C In Vitro Cytotoxicity (HepG2 / HEK293) B->C D Genotoxicity (Ames Test - Salmonella) C->D E Cardiotoxicity (hERG Patch Clamp) C->E F Decision Matrix: Go / No-Go D->F E->F

Workflow for preliminary toxicity screening of pyrazole-4-carboxamides.

In Vitro Cytotoxicity & Hepatotoxicity Profiling

Causality & Rationale: The liver is the primary site of xenobiotic metabolism and possesses a high mitochondrial density. Because pyrazole-4-carboxamides can act as mitochondrial inhibitors[1], utilizing a human hepatocellular carcinoma cell line (HepG2) provides a highly sensitive, biologically relevant environment to detect ATP depletion and cellular apoptosis.

SDHPathway A Pyrazole-4-Carboxamide Entry into Mitochondria B Binding to Complex II (Succinate Dehydrogenase) A->B C Blockade of Ubiquinone Reduction B->C D Disruption of Electron Transport Chain C->D E Depletion of ATP & ROS Generation D->E F Cellular Apoptosis (Cytotoxicity) E->F

Mechanism of mitochondrial toxicity via Succinate Dehydrogenase (SDH) inhibition.

Step-by-Step Methodology: ATP-Depletion Assay (CellTiter-Glo)

To ensure a self-validating system, this protocol utilizes an ATP-quantification method, which directly correlates to the suspected mechanism of toxicity (mitochondrial impairment).

  • Cell Culturing: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells at a density of 1 × 10⁴ cells/well in a 96-well opaque-walled microplate. Incubate for 24 hours to allow for cellular adhesion.

  • Compound Preparation: Prepare a 10 mM stock solution of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

  • Treatment & Controls (Self-Validation):

    • Vehicle Control: 0.5% DMSO (establishes baseline viability).

    • Positive Control: 10 µM Doxorubicin (validates assay sensitivity to apoptosis).

    • Treat cells with the compound/controls and incubate for 48 hours.

  • Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Genotoxicity Screening: Bacterial Reverse Mutation (Ames Test)

Causality & Rationale: Regulatory agencies mandate genotoxicity testing to identify DNA-reactive mutagens that could lead to carcinogenicity[6]. The Ames test evaluates whether the compound induces point mutations. Because some compounds are inert until metabolized by the liver, the assay must be conducted with and without an exogenous mammalian metabolic activation system (S9 fraction)[7].

Step-by-Step Methodology: OECD 471 Pre-Incubation Protocol
  • Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA. These strains contain mutations in the histidine and tryptophan operons, respectively.

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) post-mitochondrial fraction (S9) derived from the livers of rats treated with Aroclor 1254, supplemented with NADP and glucose-6-phosphate.

  • Pre-Incubation: In sterile culture tubes, combine:

    • 0.1 mL of the bacterial tester strain.

    • 0.1 mL of the test compound (at 5 concentration levels up to 5000 µ g/plate ).

    • 0.5 mL of either S9 mix (for metabolic activation) or sodium phosphate buffer (for non-activated conditions).

    • Incubate at 37°C for 30 minutes with gentle shaking.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the pre-incubation mixture. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count the number of revertant colonies.

  • Self-Validation Controls:

    • Negative Control: DMSO vehicle.

    • Positive Controls (-S9): Sodium azide (TA100, TA1535), 4-nitro-o-phenylenediamine (TA98).

    • Positive Controls (+S9): 2-aminoanthracene (validates the enzymatic activity of the S9 batch).

Cardiotoxicity Screening: hERG Channel Inhibition

Causality & Rationale: The human ether-a-go-go-related gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (I_Kr). Direct pharmacological blockade of this channel by lipophilic small molecules delays ventricular repolarization, manifesting as QT interval prolongation and potentially lethal Torsades de Pointes[8].

Step-by-Step Methodology: Whole-Cell Patch-Clamp (CiPA Protocol)

This protocol adheres to the Comprehensive in vitro Proarrhythmia Assay (CiPA) guidelines recommended by the FDA[9][10].

  • Cell Preparation: Utilize CHO or HEK293 cells stably transfected with the hERG channel. Resuspend cells in extracellular buffer (145 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrode Configuration: Pull borosilicate glass pipettes to a tip resistance of 2–4 MΩ when filled with intracellular solution (120 mM KCl, 5.374 mM CaCl₂, 1.75 mM MgCl₂, 10 mM HEPES, 4 mM Na₂-ATP, pH 7.2)[10].

  • Seal Formation (Self-Validation): Approach the cell and apply light suction to form a gigaseal (resistance > 1 GΩ). Apply a brief voltage pulse to rupture the membrane, establishing the whole-cell configuration. Monitor holding current and input resistance to validate cell health[9].

  • Voltage Protocol: Hold cells at a resting potential of -80 mV. Apply a depolarizing pulse to +40 mV for 500 ms (to open and inactivate channels), followed by a 100 ms repolarizing ramp down to -80 mV (to elicit the peak outward tail current)[9][10]. Repeat every 5 seconds.

  • Compound Application: Perfuse the test compound (N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide) at increasing concentrations once the baseline tail current amplitude stabilizes.

  • Validation Control: Apply 1 µM E-4031 or dofetilide at the end of the experiment to ensure complete hERG blockade and validate assay sensitivity[9][11].

Data Synthesis & Decision Matrix

To translate raw experimental data into actionable drug development decisions, the quantitative outputs from the aforementioned protocols must be cross-referenced against established safety thresholds.

Assay CategoryTarget ParameterThreshold for Concern (No-Go)Interpretation & Causality
Hepatotoxicity (HepG2) IC₅₀ (Cell Viability)< 10 µMHigh risk of acute liver toxicity; probable off-target mitochondrial SDH inhibition.
Genotoxicity (Ames) Revertant Colony Count≥ 2-fold increase over vehicleIndicates direct DNA reactivity or generation of mutagenic metabolites via S9 activation.
Cardiotoxicity (hERG) IC₅₀ (Tail Current Block)< 1 µMHigh risk of delayed ventricular repolarization and clinical QT prolongation.
Selectivity Index (SI) HepG2 IC₅₀ / Target IC₅₀SI < 10The compound is toxic at concentrations too close to its therapeutic/functional dose.

Note: If N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide triggers a "No-Go" in the Ames test, the FDA recommends a secondary Ames test with enhanced testing conditions (e.g., 30% S9 concentration) to rule out false positives associated with specific amine impurities[12].

References

  • Safety Data Sheet - Key Organics: 1,3-dimethyl-1H-pyrazole-4-carboxamide Toxicity Profile. Key Organics.
  • Penflufen Human Health Risk Assessment: Evaluation of Pyrazole-4-Carboxamide Toxicity. Regulations.gov (EPA).
  • Penflufen - CymitQuimica: Mechanism of Action and Toxicity. CymitQuimica.
  • Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives: Potential SDHIs. ResearchGate.
  • Identification of Trisubstituted-pyrazol Carboxamide Analogs: Novel and Potent Antagonists of Farnesoid X Receptor. NIH PMC.
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: Synthesis and Biological Evaluation. NIH PMC.
  • AMES Test (OECD 471): Biocompatibility Analyses. TTS Laboratuvar Hizmetleri.
  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471):Tox Lab.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471):NIB.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions:FDA.
  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's:Aragen Life Sciences.
  • Whole-cell patch clamp recording for hERG channel:Sophion Bioscience.
  • hERG Patch Clamp Assay – Cardiac Safety Panel:Reaction Biology.
  • GLP OECD 471 Ames Test:Scantox.

Sources

Protocols & Analytical Methods

Method

protocol for N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide synthesis

An Application Guide for the Laboratory-Scale Synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Abstract This document provides a comprehensive, technically-grounded protocol for the synthesis of N-benzyl-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Laboratory-Scale Synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Abstract

This document provides a comprehensive, technically-grounded protocol for the synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, a member of the pyrazole carboxamide class of compounds. This class is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide range of biologically active molecules.[1][2] This guide is structured for researchers, scientists, and professionals in drug development, offering a detailed, two-stage synthetic protocol, purification strategies, and methods for structural characterization. The causality behind critical experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction and Rationale

Pyrazole carboxamides are a cornerstone scaffold in the development of pharmaceuticals and agrochemicals.[1][3] Their structural versatility allows for extensive modification, enabling the fine-tuning of pharmacological and biological properties. The target molecule, N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, serves as an excellent model compound for demonstrating a robust and widely applicable synthetic strategy.

The chosen synthetic pathway is a convergent, two-stage process. This approach is favored for its flexibility and reliability.[4]

  • Stage 1: Synthesis of the Pyrazole Core. Formation of the key intermediate, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. This involves the construction of the pyrazole ring system from acyclic precursors.

  • Stage 2: Amide Bond Formation. Coupling of the pyrazole carboxylic acid with benzylamine to yield the final carboxamide product.

This strategy allows for the independent synthesis and purification of the core acid, ensuring high-quality material for the subsequent coupling reaction, which is often the most critical and challenging step.

Overall Synthetic Workflow

The synthesis is logically divided into the formation of the carboxylic acid precursor and the final amide coupling. Each stage involves a distinct reaction, workup, and purification sequence.

G cluster_0 Stage 1: Pyrazole Acid Synthesis cluster_1 Stage 2: Amide Coupling A Ethyl Acetoacetate + Triethyl Orthoformate B Cyclization with Methylhydrazine A->B Condensation C Saponification (Hydrolysis of Ester) B->C Forms Ester Intermediate D 1,3-Dimethyl-1H-pyrazole- 4-carboxylic Acid C->D NaOH, H₂O/EtOH E Acid Activation (Acyl Chloride Formation) D->E SOCl₂, cat. DMF F Nucleophilic Acyl Substitution with Benzylamine E->F Benzylamine, Et₃N G Aqueous Workup & Purification F->G Crude Product H N-benzyl-1,3-dimethyl-1H- pyrazole-4-carboxamide G->H Pure Product

Caption: General workflow for the two-stage synthesis.

Experimental Protocols

Materials and Reagents

Proper handling of all reagents is critical. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

ReagentFormulaMW ( g/mol )M.equivAmountNotes
Stage 1: Acid Synthesis
Ethyl 2-(ethoxymethylene)acetoacetateC₉H₁₄O₄186.211.018.6 gStarting material for cyclization.
Methylhydrazine (40% in H₂O)CH₆N₂46.071.112.7 gSource of N1-methyl and N2.
Sodium HydroxideNaOH40.002.510.0 gFor saponification of the ester.
Hydrochloric Acid (conc.)HCl36.46-q.s.For acidification to precipitate the product.
Stage 2: Amide Coupling
1,3-Dimethyl-1H-pyrazole-4-carboxylic acidC₆H₈N₂O₂140.141.01.40 gProduct from Stage 1.
Thionyl ChlorideSOCl₂118.971.51.3 mLActivates the carboxylic acid.[5]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09catalytic2-3 dropsCatalyst for acyl chloride formation.
BenzylamineC₇H₉N107.151.11.18 mLAmine nucleophile.
Triethylamine (Et₃N)C₆H₁₅N101.192.02.8 mLBase to neutralize HCl byproduct.
Dichloromethane (DCM)CH₂Cl₂84.93-solventAnhydrous solvent is required.
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

This protocol is adapted from established methods for pyrazole synthesis.[4][6] It begins with the cyclization of an enol ether with methylhydrazine, followed by saponification.

  • Cyclization: In a 250 mL round-bottom flask, dissolve ethyl 2-(ethoxymethylene)acetoacetate (18.6 g, 100 mmol) in ethanol (100 mL).

  • Cool the solution to 0 °C in an ice bath. Slowly add 40% aqueous methylhydrazine (12.7 g, 110 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: This exothermic reaction forms the pyrazole ring. Slow addition and cooling are essential to control the reaction rate and prevent side-product formation.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC (Thin-Layer Chromatography) until the starting material is consumed.

  • Saponification: To the reaction mixture, add a solution of sodium hydroxide (10.0 g, 250 mmol) in water (50 mL).

  • Heat the mixture to reflux (approx. 80-85 °C) for 2 hours to hydrolyze the ethyl ester to the carboxylate salt.

  • Workup and Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the remaining aqueous solution with water (100 mL) and cool to 0 °C in an ice bath.

  • Slowly acidify the solution to pH ~2 by adding concentrated hydrochloric acid dropwise. A white precipitate of the carboxylic acid will form.

    • Causality Note: Protonation of the sodium carboxylate salt renders it insoluble in the aqueous medium, allowing for its isolation by filtration.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and dry under vacuum to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid as a white solid. The typical yield is 80-90%.

Protocol 2: Synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

This stage involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with benzylamine.[5][]

  • Acid Activation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, suspend 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.40 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (1.3 mL, 15 mmol) dropwise at room temperature. The suspension will gradually become a clear solution as the acyl chloride forms.

    • Causality Note: The carboxylic acid itself is not electrophilic enough to react directly with benzylamine, as an acid-base reaction forming a stable salt is more favorable.[8] Thionyl chloride converts the hydroxyl group into a good leaving group (-OS(O)Cl), which is then displaced by chloride to form the highly reactive acyl chloride intermediate.

  • Stir the reaction mixture at room temperature for 2 hours. The completion of this step can be confirmed by carefully quenching a small aliquot with methanol and analyzing by LC-MS to see the formation of the methyl ester.[]

  • Amide Coupling: In a separate flask, dissolve benzylamine (1.18 mL, 11 mmol) and triethylamine (2.8 mL, 20 mmol) in anhydrous DCM (20 mL).

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared acyl chloride solution from step 4 to the stirred amine solution via a dropping funnel over 20 minutes.

    • Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl that is generated during the reaction.[2] This prevents the protonation of benzylamine, which would deactivate it as a nucleophile.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide as a pure, crystalline solid.

Caption: Mechanism of amide formation via an acyl chloride intermediate.

Characterization of the Final Product

Structural confirmation and purity assessment are essential to validate the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation.[9] Samples should be dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz):

ProtonsApprox. δ (ppm)MultiplicityIntegrationAssignment
Pyrazole N-CH₃3.8 - 3.9Singlet3HMethyl group on N1
Pyrazole C-CH₃2.4 - 2.5Singlet3HMethyl group on C3
Pyrazole H-57.8 - 8.0Singlet1HProton on C5 of pyrazole ring
Benzyl -CH₂-4.5 - 4.6Doublet2HMethylene protons adjacent to NH
Aromatic -CH-7.2 - 7.4Multiplet5HPhenyl ring protons
Amide N-H6.5 - 7.5Broad Triplet1HAmide proton, exchangeable with D₂O

Note: The amide N-H signal can be broad and its chemical shift is highly dependent on concentration and solvent.[10] Its coupling to the adjacent CH₂ may be observed as a triplet.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): For C₁₃H₁₅N₃O, the expected monoisotopic mass is ~229.12 g/mol .

  • Key Fragmentation: In electron ionization (EI) mass spectrometry, amides often undergo α-cleavage.[11]

    • Acylium Ion: A prominent peak corresponding to the pyrazole-acylium ion [M - NH₂Bn]⁺ would be expected.

    • Benzyl Cation: A peak at m/z = 91 corresponding to the stable tropylium cation [C₇H₇]⁺ is characteristic of benzyl groups.

    • Amide Cleavage: A peak at m/z = 44 for [CONH₂]⁺ or related fragments is also possible.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • ~3300 cm⁻¹: N-H stretch (amide)

  • ~3000-3100 cm⁻¹: Aromatic C-H stretch

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretch

  • ~1640-1660 cm⁻¹: C=O stretch (Amide I band), very strong

  • ~1550 cm⁻¹: N-H bend (Amide II band)

  • ~1450-1500 cm⁻¹: C=C stretch (aromatic ring)

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Stage 1 Incomplete saponification.Extend reflux time or increase the equivalents of NaOH. Monitor by TLC or LC-MS.
Loss of product during acidification.Ensure the solution is sufficiently cold (<5 °C) before and during acidification to minimize solubility.
Low yield in Stage 2 Inactive acyl chloride (hydrolyzed).Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).[8]
Salt formation between acid and amine.Ensure the acyl chloride is fully formed before adding it to the amine solution. Do not mix the carboxylic acid and amine directly without an activating agent.[8]
Insufficient base.Ensure at least two equivalents of triethylamine are used to neutralize both the HCl generated and any HCl present in the thionyl chloride.
Impure Product Unreacted starting materials.Check TLC to ensure the reaction has gone to completion. If necessary, purify using column chromatography with an appropriate solvent gradient.
Side products from reaction with DMF.Use only a catalytic amount of DMF. For sensitive substrates, oxalyl chloride can sometimes be a cleaner alternative to thionyl chloride.

References

  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • MDPI. (2015).
  • ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • Bentham Science. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Letters in Organic Chemistry.
  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Tech Support.
  • BenchChem. (2025).
  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2023). 12.
  • BOC Sciences. (2024).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem Tech Support.

Sources

Application

Application Note: Profiling N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide in Cell Culture Models

Executive Summary & Pharmacological Context The pyrazole-4-carboxamide scaffold is a privileged pharmacophore widely recognized for its potent biological activity across agricultural and pharmaceutical applications. Comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pyrazole-4-carboxamide scaffold is a privileged pharmacophore widely recognized for its potent biological activity across agricultural and pharmaceutical applications. Compounds in this class—such as Boscalid, Fluxapyroxad, and emerging oncology candidates like YW2065—primarily function as Succinate Dehydrogenase Inhibitors (SDHIs) or modulators of kinase/Wnt signaling pathways.

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a highly lipophilic derivative designed to penetrate cell membranes and target the mitochondrial respiratory chain. As a Senior Application Scientist, I have structured this guide to provide a robust, self-validating methodological framework for evaluating this compound in mammalian and fungal cell culture models.

The primary mechanism of action involves binding to the ubiquinone-binding pocket (Q-site) of Mitochondrial Complex II (Succinate Dehydrogenase). By blocking the transfer of electrons from succinate to ubiquinone, the compound arrests the Tricarboxylic Acid (TCA) cycle. This blockade induces a cascade of cellular crises: intracellular ATP depletion, severe electron leakage leading to Reactive Oxygen Species (ROS) overproduction, and the subsequent collapse of the mitochondrial membrane potential (ΔΨm), ultimately triggering apoptosis .

Mechanistic Pathway & Target Engagement

MOA A N-benzyl-1,3-dimethyl- 1H-pyrazole-4-carboxamide B Mitochondrial Complex II (Succinate Dehydrogenase) A->B Binds Ubiquinone Pocket C TCA Cycle Arrest (Succinate Accumulation) B->C Inhibits Electron Transfer E ROS Overproduction B->E Electron Leakage D ATP Depletion C->D F MMP Collapse & Apoptosis D->F E->F

Figure 1: Mechanism of Action for Pyrazole-4-Carboxamide SDH Inhibitors.

Quantitative Baselines for Pyrazole-4-Carboxamides

To establish a baseline for your dose-response curves, it is critical to reference the quantitative activity of structurally related pyrazole-4-carboxamides. The table below summarizes the inhibitory concentrations (IC50/EC50) of established analogs across different targets and cell models , .

Compound ScaffoldPrimary TargetIC50 / EC50Cell Line / Biological Model
Boscalid (Standard SDHI)Succinate Dehydrogenase (SDH)7.9 µMR. solani / Mitochondrial Extract
SCU2028 (Diarylamine analog)Succinate Dehydrogenase (SDH)0.022 mg/LR. solani (Mycelial Growth)
YW2065 (Pyrazole-4-carboxamide)Wnt/β-catenin & AMPK~1.5 µMSW480 / SW620 (Colorectal Cancer)
Compounds 7a/7b (Indole Hybrids)CDK-2 / Apoptotic Pathways6.1 - 7.9 µMHepG2 (Human Liver Carcinoma)

Experimental Workflow

Workflow S1 Step 1: Cell Seeding (e.g., SW480, HepG2) S2 Step 2: Compound Treatment (0.1 - 50 µM, 24-72h) S1->S2 S3 Step 3: Multiplex Assays S2->S3 A1 CellTiter-Glo (ATP Viability) S3->A1 A2 JC-1 Assay (MMP Analysis) S3->A2 A3 DCFDA Assay (ROS Quantification) S3->A3

Figure 2: Experimental workflow for assessing mitochondrial and cellular toxicity.

Self-Validating Protocols for Cellular & Mitochondrial Assays

The following methodologies are designed to be self-validating. By incorporating specific biochemical controls, you ensure that observed phenotypic changes are directly caused by the compound's mechanism of action rather than experimental artifacts.

Protocol A: Reagent Preparation & Cell Culture Dosing

Causality & Expert Insight: N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is highly hydrophobic. It must be reconstituted in anhydrous DMSO. However, DMSO itself can uncouple mitochondria and induce apoptosis at high concentrations, which would generate false positives in SDH and viability assays.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 50 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Seed target cells (e.g., HepG2 or SW480) in 96-well opaque plates at a density of 5,000 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2.

  • Dosing: Prepare working dilutions in culture media. Critical Step: Ensure the final DMSO concentration in all wells (including vehicle controls) is strictly

    
     0.1% (v/v).
    
  • Incubation: Treat cells for 24, 48, and 72 hours to capture both acute mitochondrial dysfunction and downstream apoptotic events.

Protocol B: Succinate Dehydrogenase (Complex II) Activity Assay

Causality & Expert Insight: Complex II is unique as it is both a TCA cycle enzyme and a membrane-bound component of the electron transport chain. To isolate SDH activity from downstream respiratory complexes (Complex III/IV), we use 2,6-dichlorophenolindophenol (DCPIP) as an artificial terminal electron acceptor, coupled with phenazine methosulfate (PMS). As SDH oxidizes succinate, electrons are forced to reduce DCPIP, causing a measurable decrease in absorbance at 600 nm. This isolates the target, proving direct engagement .

  • Mitochondrial Isolation: Lyse treated cells and isolate the mitochondrial fraction using a Dounce homogenizer and differential centrifugation (600 x g to remove nuclei, then 10,000 x g to pellet mitochondria).

  • Reaction Mixture: In a 96-well clear plate, combine 50 µg of mitochondrial protein with assay buffer (25 mM potassium phosphate, pH 7.4), 20 mM succinate, 2 mM PMS, and 50 µM DCPIP.

  • Kinetic Measurement: Immediately read the absorbance at 600 nm every 1 minute for 30 minutes at 25°C.

  • Validation: Include a well with Malonate (a known competitive inhibitor of SDH) as a positive control for inhibition. The rate of DCPIP reduction (

    
    A600/min) should be near zero in the malonate well, validating the assay's specificity.
    
Protocol C: Multiplexed Mitochondrial Membrane Potential (JC-1) & ROS Profiling

Causality & Expert Insight: JC-1 is a lipophilic, cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms J-aggregates that fluoresce red (~590 nm). When the pyrazole-4-carboxamide inhibits SDH, the electron transport chain is uncoupled, leading to ΔΨm collapse. The dye reverts to its monomeric form, emitting green fluorescence (~529 nm). The red/green fluorescence ratio provides an internal control independent of mitochondrial mass.

  • Dye Loading: After compound treatment, remove media and wash cells once with PBS. Add 100 µL of 5 µg/mL JC-1 dye in culture medium.

  • Incubation: Incubate in the dark for 30 minutes at 37°C.

  • Self-Validating Control: In parallel, treat a set of untreated control wells with 50 µM FCCP for 30 minutes prior to JC-1 staining. FCCP is a potent uncoupler of oxidative phosphorylation that guarantees complete MMP collapse, serving as your baseline for 100% depolarization.

  • ROS Co-Staining (Optional): To prove that SDH inhibition leads to electron leakage, run a parallel plate using 10 µM DCFDA (2',7'-dichlorofluorescein diacetate). DCFDA is oxidized by ROS to highly fluorescent DCF (Ex/Em = 485/535 nm). Use Antimycin A (Complex III inhibitor) as a positive control for ROS generation.

  • Quantification: Read fluorescence using a microplate reader. Calculate the ratio of Red (Ex 535 / Em 590) to Green (Ex 485 / Em 530) fluorescence. A decreasing ratio quantitatively signifies mitochondrial depolarization.

References

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani PubMed / Journal of Agricultural and Food Chemistry URL:[Link]

  • Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids ACS Publications / ACS Omega URL:[Link]

  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae PubMed / International Journal of Molecular Sciences URL:[Link]

Method

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide for cancer cell line studies

Application Note: Investigating N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide as a Small Molecule Kinase Inhibitor in Cancer Models Introduction N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a significant...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Investigating N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide as a Small Molecule Kinase Inhibitor in Cancer Models

Introduction

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a significant class of pyrazole-4-carboxamide derivatives , widely investigated in oncology for their potential as small-molecule inhibitors of serine/threonine kinases.[1] Structurally, the pyrazole core serves as a scaffold that mimics the adenine ring of ATP, allowing these molecules to function as ATP-competitive inhibitors .

Research indicates that derivatives within this structural family frequently target Aurora Kinases (A and B) and Cyclin-Dependent Kinases (CDKs) , critical regulators of the cell cycle.[1] Consequently, this compound is primarily utilized as a chemical probe to induce G2/M cell cycle arrest and subsequent apoptosis in various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HepG2 (liver).[1]

Key Mechanisms of Action:

  • Aurora Kinase Inhibition: Disruption of centrosome maturation (Aurora A) or chromosome segregation (Aurora B), leading to mitotic catastrophe.[1]

  • CDK1/Cdc2 Inhibition: Blocking the G2

    
     M phase transition.
    
  • Apoptosis Induction: Activation of the intrinsic mitochondrial pathway (Caspase-3/PARP cleavage).[1]

Material Preparation & Handling

Compound Properties:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~229.28 g/mol [1]

  • Solubility: Poorly soluble in water; highly soluble in DMSO (Dimethyl sulfoxide).[1]

Reconstitution Protocol:

  • Solvent: Use sterile, cell-culture grade DMSO (

    
    99.9%).[1]
    
  • Stock Solution: Prepare a 10 mM or 20 mM stock solution.

    • Calculation: To prepare 1 mL of 10 mM stock, weigh 2.29 mg of compound and dissolve in 1 mL DMSO.[1]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C  (stable for ~6 months) or -80°C  (long-term).
    
  • Working Solution: Dilute the stock solution in complete cell culture medium immediately before use. Ensure the final DMSO concentration is <0.5% (ideally <0.1%) to prevent solvent toxicity.[1]

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: To determine the half-maximal inhibitory concentration (


) in cancer cell lines.[1]

Workflow:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 3,000–5,000 cells/well in 100

    
    L of complete medium.[1]
    
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the compound in medium (e.g., 0.1, 0.5, 1, 5, 10, 50, 100

      
      M).[1]
      
    • Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin or Nocodazole).[1]

    • Add 100

      
      L of treatment medium to wells (triplicate).[1]
      
  • Exposure: Incubate for 48 or 72 hours .

  • Readout:

    • Add MTT reagent (0.5 mg/mL) or CCK-8 solution.[1] Incubate for 2–4 hours.

    • For MTT: Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).[1]

  • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) to calculate

    
    .
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: To validate G2/M phase arrest characteristic of Aurora/CDK inhibition.

Workflow:

  • Treatment: Treat cells (6-well plate, 70% confluence) with the compound at

    
     and 
    
    
    
    the
    
    
    concentration for 24 hours.
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300

    
    L PBS. Add 700 
    
    
    
    L ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for
    
    
    2 hours (or overnight).
  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500

      
      L PI/RNase Staining Buffer (Propidium Iodide + RNase A).[1]
      
    • Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm).

  • Data: Quantify the percentage of cells in G0/G1, S, and G2/M phases.

    • Expected Result: Significant increase in G2/M (4N) population compared to control.[1]

Protocol C: Target Validation (Western Blotting)

Objective: To confirm inhibition of phosphorylation on downstream targets.[1]

Key Targets to Probe:

Target Protein Modification Expected Change Biological Significance
Histone H3 p-Ser10 Decrease Marker of Aurora B activity (chromosome condensation).[1]
Aurora A p-Thr288 Decrease Autophosphorylation site; indicates kinase activity.[1]
Cdc2 (CDK1) p-Tyr15 Increase/Decrease Complex regulation; dephosphorylation activates mitosis.[1]

| PARP | Cleaved | Increase | Marker of apoptosis (caspase substrate).[2][3] |

Workflow:

  • Lysis: Lyse treated cells in RIPA buffer supplemented with Protease and Phosphatase Inhibitors (critical for preserving phosphorylation states).

  • Quantification: Normalize protein concentration (BCA Assay).

  • Electrophoresis: Load 20–30

    
    g protein per lane on SDS-PAGE.
    
  • Blotting: Transfer to PVDF/Nitrocellulose membrane.

  • Antibody Incubation: Probe with primary antibodies (1:1000) overnight at 4°C.

  • Detection: ECL chemiluminescence.

Visualization of Mechanism & Workflow

Figure 1: Mechanism of Action - Aurora Kinase/CDK Inhibition

This diagram illustrates how the compound disrupts the cell cycle, leading to mitotic arrest and apoptosis.[1]

G cluster_targets Primary Targets (ATP-Competitive) cluster_effects Cellular Consequences Compound N-benzyl-1,3-dimethyl- 1H-pyrazole-4-carboxamide AuroraA Aurora Kinase A (Centrosome Maturation) Compound->AuroraA Inhibits AuroraB Aurora Kinase B (Chromosome Segregation) Compound->AuroraB Inhibits CDK1 CDK1/Cyclin B (G2/M Transition) Compound->CDK1 Inhibits Spindle Spindle Assembly Defects AuroraA->Spindle Normally Promotes H3P Histone H3 Phosphorylation (Ser10) BLOCKED AuroraB->H3P Normally Promotes Arrest G2/M Phase Arrest (4N DNA Content) CDK1->Arrest Inactivation leads to H3P->Arrest Failure leads to Spindle->Arrest Checkpoint Activation Apoptosis Apoptosis (Caspase-3 / PARP Cleavage) Arrest->Apoptosis Prolonged Arrest

Caption: Proposed mechanism of action showing dual inhibition of Aurora Kinases and CDK1, resulting in mitotic arrest and subsequent apoptotic cell death.[1]

Figure 2: Experimental Workflow Summary

Step-by-step guide from compound preparation to data analysis.

Workflow cluster_assays 4. Assays & Readouts Stock 1. Prepare Stock (10-20mM in DMSO) Seed 2. Seed Cells (HeLa/MCF-7) Stock->Seed Treat 3. Treatment (24-72h Exposure) Seed->Treat MTT MTT/CCK-8 (Viability/IC50) Treat->MTT FACS Flow Cytometry (Cell Cycle/PI) Treat->FACS WB Western Blot (p-Aurora/p-H3) Treat->WB

Caption: Integrated workflow for evaluating the antiproliferative and mechanistic effects of the compound.

References

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Source: PubMed (2024).[1] Context: Describes the synthesis and evaluation of pyrazole-4-carboxamides as dual Aurora A/B inhibitors, establishing the scaffold's relevance in cancer therapy. Link:[Link]

  • Design, synthesis and biological evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamides as CDK1/Cdc2 inhibitors. Source: European Journal of Medicinal Chemistry (2016).[1][4] Context: Highlights the role of the pyrazole-4-carboxamide core in CDK1 inhibition and G2/M arrest.[1][4] Link:[Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Source: ACS Medicinal Chemistry Letters (2016).[1][5] Context: Discusses a closely related structural isomer and its effects on autophagy and mTORC1, providing a secondary mechanism of action for this chemical class.[1][5][6] Link:[Link][1][5]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Molecules (MDPI, 2023).[1] Context: A comprehensive review of pyrazole derivatives, confirming their broad application as kinase inhibitors (EGFR, CDK, Aurora).[1] Link:[Link][1]

Sources

Application

antifungal assay protocol for N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Application Note: Antifungal Assay Protocol for N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antifungal Assay Protocol for N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole-4-carboxamide class. In agricultural and clinical mycology, compounds with this specific structural scaffold are universally recognized as Succinate Dehydrogenase Inhibitors (SDHIs) [1]. SDHIs are classified under FRAC (Fungicide Resistance Action Committee) Group 7[2].

As a Senior Application Scientist, I emphasize that successful assay design requires understanding the compound's mechanism of action. Pyrazole-4-carboxamides exert their fungicidal effect by binding to the ubiquinone-binding site (Q-site) of Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain[1]. By blocking the electron transfer from succinate to ubiquinone, the compound halts the tricarboxylic acid (TCA) cycle and depletes cellular ATP, leading to fungal cell death[3].

To accurately evaluate this compound, a self-validating experimental system is required. We must utilize phenotypic assays (to prove it kills fungi) coupled with target-based enzymatic assays (to prove how it kills fungi).

SDHI_Mechanism Succinate Succinate ComplexII Complex II (SDH) [FAD / Fe-S clusters] Succinate->ComplexII Oxidation (e- donor) Fumarate Fumarate ComplexII->Fumarate Product Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Inhibitor N-benzyl-1,3-dimethyl-1H- pyrazole-4-carboxamide Inhibitor->ComplexII Binds Ubiquinone Pocket (Blocks e- transfer)

Mechanism of action for SDHIs inhibiting Complex II electron transfer.

Experimental Workflow Design

Because N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is highly lipophilic, solubility is a primary experimental hurdle. All stock solutions must be prepared in 100% Dimethyl Sulfoxide (DMSO) and diluted such that the final DMSO concentration in any assay does not exceed 1% (v/v) to prevent baseline solvent toxicity against the fungal isolates[2].

The workflow below outlines a tripartite approach: assessing agricultural efficacy, clinical susceptibility, and target engagement.

Workflow Compound N-benzyl-1,3-dimethyl-1H- pyrazole-4-carboxamide (Stock in DMSO) Assay1 In Vitro Mycelial Growth (Poisoned Food Assay) Compound->Assay1 Assay2 Microbroth Dilution (CLSI M38 Protocol) Compound->Assay2 Assay3 Target Validation (SDH Enzyme Assay) Compound->Assay3 Data1 Calculate EC50 (Radial Growth) Assay1->Data1 Data2 Determine MIC (Visual/OD) Assay2->Data2 Data3 Calculate IC50 (DCPIP Reduction) Assay3->Data3 Final Comprehensive Antifungal Efficacy Profile Data1->Final Data2->Final Data3->Final

Experimental workflow for evaluating antifungal efficacy and target validation.

Detailed Methodologies

Protocol A: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Purpose: To determine the half-maximal effective concentration (EC50) against key agricultural phytopathogens (e.g., Rhizoctonia solani, Botrytis cinerea)[1].

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 45–50°C in a water bath.

  • Compound Spiking: Add the N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide DMSO stock to the molten PDA to achieve final concentrations ranging from 0.01 to 50 µg/mL. Ensure the final DMSO concentration is uniformly 0.1% across all plates, including the negative control.

  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the actively growing margin of a 3-day-old fungal culture. Place the plug face-down in the center of the amended PDA plate.

  • Incubation & Measurement: Incubate plates at 25°C in the dark. Measure the radial growth (colony diameter minus the 5 mm plug) using digital calipers when the control colony reaches the edge of the plate (typically 48–72 hours).

  • Data Analysis: Calculate the percentage of inhibition relative to the control. Use log-probit analysis or non-linear regression to determine the EC50 value.

Protocol B: Microbroth Dilution Assay (CLSI M38 Standard)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against filamentous fungi, utilizing standardized clinical guidelines established by the Clinical and Laboratory Standards Institute (CLSI M38)[4][5].

  • Inoculum Preparation: Induce sporulation of the target fungi on Potato Dextrose Agar for 7 days. Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.01% Tween 20. Adjust the suspension spectrophotometrically (68–82% transmittance at 530 nm) and dilute in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to yield a final inoculum of

    
     to 
    
    
    
    CFU/mL[5].
  • Plate Setup: In a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the compound in RPMI 1640. The testing range should typically span 0.015 to 16 µg/mL.

  • Inoculation & Incubation: Add 100 µL of the standardized inoculum to 100 µL of the drug dilution in each well. Incubate at 35°C in ambient air for 48–72 hours[5].

  • Endpoint Determination: Visually determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the drug-free growth control[5].

Protocol C: Target Validation via SDH Enzyme Inhibition Assay

Purpose: To confirm that the observed antifungal activity is mechanistically driven by the inhibition of succinate dehydrogenase (Complex II).

Causality Note: Because SDH activity cannot be measured directly by simple absorbance, we couple the oxidation of succinate to the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). As DCPIP is reduced, it loses its blue color, allowing us to track SDH activity via a decrease in absorbance at 600 nm.

  • Mitochondrial Extraction: Harvest fungal mycelia and homogenize in a cold extraction buffer (0.1 M phosphate buffer, pH 7.2, containing 0.3 M sucrose and 1 mM EDTA). Centrifuge at 10,000 × g for 30 minutes at 4°C to isolate the mitochondrial fraction.

  • Reaction Mixture: In a spectrophotometer cuvette, combine 50 mM phosphate buffer (pH 7.4), 1 mM sodium azide (to inhibit Complex IV and prevent electron leakage), 50 µM DCPIP, and the mitochondrial extract.

  • Inhibitor Incubation: Add various concentrations of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 mM sodium succinate to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm over 5 minutes. Calculate the IC50 (concentration required to inhibit 50% of the enzyme activity) by plotting the initial reaction rates against the log concentration of the inhibitor[1].

Quantitative Data Presentation

To benchmark the efficacy of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, compare the experimental results against commercial SDHI standards (e.g., Boscalid or Fluxapyroxad)[1]. Below is a structured template for summarizing the expected quantitative data based on structurally analogous pyrazole-4-carboxamides.

Assay TypeTarget / PathogenMetricExpected Range for Pyrazole-4-carboxamidesCommercial Standard (Boscalid)
Poisoned Food (Mycelial) Rhizoctonia solaniEC500.01 – 1.50 µg/mL~ 0.74 µg/mL
Poisoned Food (Mycelial) Botrytis cinereaEC500.50 – 5.00 µg/mL~ 2.20 µg/mL
Microbroth Dilution (CLSI M38) Aspergillus spp.MIC0.25 – 4.00 µg/mLStrain Dependent
Enzyme Kinetics Fungal SDH ExtractIC501.00 – 5.00 µM~ 7.90 µM

Note: Superior target compounds in this class often exhibit EC50 values lower than 0.1 µg/mL against sensitive agricultural strains like R. solani[1].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. CLSI.[Link][4]

  • Fungicide Resistance Action Committee (FRAC). (2025). Baseline Sensitivity of Leptosphaeria maculans to Succinate Dehydrogenase Inhibitor (SDHI) Fungicides and Development of Molecular Markers for Future Monitoring. MDPI.[Link][2]

  • Luo, B., Zhao, Y., Zhang, J., Li, W., Liu, M., Yang, M., Wei, L., Liu, Y., Wen, B., & Qu, L. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9255-9265.[Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Edition. Antpedia. [Link][6]

Sources

Method

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide as a kinase inhibitor

Application Note: N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide as a Kinase Inhibitor Executive Summary N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a privileged scaffold in kinase inhibitor discovery. Be...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide as a Kinase Inhibitor

Executive Summary

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a privileged scaffold in kinase inhibitor discovery. Belonging to the class of pyrazole-4-carboxamides , this small molecule functions primarily as an ATP-competitive inhibitor. Extensive Structure-Activity Relationship (SAR) studies have validated this chemotype as a potent modulator of Aurora Kinases (A and B) and the MAPK/MEK signaling pathway.

This guide provides a comprehensive technical workflow for researchers to validate the inhibitory potency, mechanism of action, and cellular phenotype of this compound. It moves beyond simple IC50 generation to include mechanistic validation via phosphorylation status and cell cycle arrest analysis.

Compound Profile & Physicochemical Properties

Before initiating biological assays, proper solubilization is critical to prevent precipitation-induced artifacts.

PropertySpecification
IUPAC Name N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide
Chemical Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Primary Targets Aurora Kinase A/B, MEK1/2
Mechanism Type I/II ATP-Competitive Inhibition
Solubility (DMSO) > 10 mM (Clear solution)
Solubility (Water) Poor (< 10 µM); requires carrier (e.g., 0.1% DMSO)
Storage -20°C (Solid), -80°C (DMSO stock, avoid freeze-thaw)

Preparation Protocol:

  • Stock Solution: Dissolve 2.29 mg of powder in 1 mL of anhydrous DMSO to create a 10 mM stock . Vortex for 30 seconds.

  • Working Solution: Dilute the stock 1:1000 in cell culture media (final 0.1% DMSO) immediately prior to use. Do not store diluted aqueous solutions.[1]

Mechanism of Action & Signaling Pathway

The pyrazole-4-carboxamide core mimics the adenine ring of ATP, allowing the molecule to dock into the hinge region of the kinase domain.

  • Aurora B Inhibition: Prevents phosphorylation of Histone H3 (Ser10), leading to cytokinesis failure and polyploidy.

  • MEK Inhibition: Blocks the phosphorylation of ERK1/2, arresting the G1/S transition.

Pathway Visualization (DOT Diagram)

SignalingPathway GrowthFactor Growth Factor (EGF/FGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AuroraA Aurora A (Centrosome Maturation) AuroraA->Proliferation AuroraB Aurora B (Cytokinesis) HistoneH3 Histone H3 (p-Ser10) AuroraB->HistoneH3 G2M_Arrest G2/M Arrest & Polyploidy Inhibitor N-benzyl-1,3-dimethyl- 1H-pyrazole-4-carboxamide Inhibitor->MEK Inhibition Inhibitor->AuroraA Inhibitor->AuroraB Inhibitor->G2M_Arrest Phenotype HistoneH3->Proliferation

Caption: Dual-mode inhibition mechanism targeting the MAPK pathway (MEK) and Mitotic machinery (Aurora Kinases), resulting in G2/M arrest.

Experimental Protocols

Protocol A: In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify the IC50 of the compound against recombinant Aurora A/B or MEK1.

Materials:

  • Recombinant Kinase (e.g., Aurora A, 5 ng/well).

  • Substrate: Myelin Basic Protein (MBP) or Histone H3 peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White 384-well plates.

Step-by-Step:

  • Compound Dilution: Prepare a 10-point dose-response curve in 1X Kinase Buffer (start at 10 µM, 3-fold serial dilution).

  • Enzyme Reaction: Add 2 µL of kinase + 1 µL of compound. Incubate for 10 min at RT to allow inhibitor binding.

  • Initiation: Add 2 µL of ATP/Substrate mix.

    • Note: ATP concentration should be at the K_m_apparent for the specific kinase (typically 10–50 µM) to ensure competitive kinetics.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Development: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence. Plot RLU vs. log[Inhibitor] to calculate IC50.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm Aurora B inhibition phenotype (G2/M arrest and polyploidy).

Materials:

  • Cell Line: HeLa or HCT116 (highly responsive to Aurora inhibitors).

  • Propidium Iodide (PI) Staining Solution.

  • RNase A.

Step-by-Step:

  • Seeding: Seed 5 x 10⁵ cells in a 6-well plate. Adhere overnight.

  • Treatment: Treat with compound at 5x IC50 (e.g., 1 µM) for 24 hours.

    • Control: 0.1% DMSO.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol out with PBS. Resuspend in 500 µL PI/RNase solution (50 µg/mL PI, 100 µg/mL RNase A).

  • Analysis: Incubate 30 min at 37°C in dark. Analyze on Flow Cytometer (FL2 channel).

    • Expected Result: A significant increase in 4N (G2/M) population and appearance of >4N peaks (Polyploidy) indicates Aurora B inhibition.

Protocol C: Western Blot Validation

Objective: Verify target engagement via phosphorylation markers.

Step-by-Step:

  • Lysis: Lyse treated cells in RIPA buffer + Phosphatase Inhibitors (NaVO3, NaF).

  • Separation: Load 30 µg protein on SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.

  • Antibody Probing:

    • Primary (Aurora B): Anti-p-Histone H3 (Ser10). Loss of signal indicates inhibition.

    • Primary (MEK): Anti-p-ERK1/2 (Thr202/Tyr204). Loss of signal indicates inhibition.

    • Loading Control: Anti-GAPDH or Total ERK.

  • Imaging: Use ECL substrate for chemiluminescence detection.

Experimental Workflow Diagram

Workflow cluster_InVitro Biochemical Assay cluster_Cellular Cellular Validation Compound Compound Prep (10mM DMSO Stock) KinaseAssay ADP-Glo Kinase Assay (IC50 Determination) Compound->KinaseAssay Treatment Cell Treatment (24h @ 1-5 µM) Compound->Treatment FACS Flow Cytometry (Cell Cycle/PI) Treatment->FACS WB Western Blot (p-Histone H3 / p-ERK) Treatment->WB

Caption: Integrated workflow for validating kinase inhibitor potency and cellular mechanism.

References

  • Lv, P. C., et al. (2010). "Design, synthesis and biological evaluation of pyrazole derivatives as potential cell cycle inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Fancelli, D., et al. (2006). "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold." Journal of Medicinal Chemistry. Link

  • Cheong, J. E., et al. (2016). "Synthesis and biological evaluation of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors." European Journal of Medicinal Chemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Thermo Fisher Scientific. "Cell Cycle Analysis by Flow Cytometry Protocol." Link

Sources

Application

Application Note: N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide as a Versatile Scaffold in Target-Based Drug Discovery

Executive Summary & Mechanistic Rationale The 1,3-dimethyl-1H-pyrazole-4-carboxamide pharmacophore is a highly privileged structure in modern drug discovery and agrochemistry. While heavily utilized in the design of Succ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3-dimethyl-1H-pyrazole-4-carboxamide pharmacophore is a highly privileged structure in modern drug discovery and agrochemistry. While heavily utilized in the design of Succinate Dehydrogenase Inhibitors (SDHIs) for fungal control, structural optimizations of this core—specifically via N-benzyl and N-aryl substitutions—have unlocked potent applications in human disease models, including anti-parasitic and anti-cancer therapeutics[1].

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide serves as a critical, highly bioavailable intermediate and screening hit. Its rigid pyrazole core provides metabolic stability, while the carboxamide moiety acts as a universal hydrogen-bond donor/acceptor system. This application note details the dual-target utility of this scaffold against two distinct biological targets: Cruzipain (a cysteine protease critical to Trypanosoma cruzi survival) and Succinate Dehydrogenase (Mitochondrial Complex II).

Target Engagement Causality
  • Cruzipain (Chagas Disease): The nitrogen and oxygen atoms of the pyrazole-4-carboxamide interact via strong hydrogen bonds with the Asp161, Ser25, and Gly23 residues located in the active site cleft of cruzipain[1]. The N-benzyl substitution provides the necessary lipophilicity to penetrate the parasite's microtissue architecture[2].

  • Succinate Dehydrogenase (Complex II): The carboxamide group mimics the native ubiquinone headgroup. It anchors into the Q-site (ubiquinone-binding pocket) of SDH by forming hydrogen bonds with highly conserved tyrosine (Tyr58) and tryptophan (Trp173) residues, effectively halting the mitochondrial electron transport chain[3].

Mechanism Scaffold N-benzyl-1,3-dimethyl- 1H-pyrazole-4-carboxamide Cruzipain Cruzipain (Cysteine Protease) Scaffold->Cruzipain H-bonds: Asp161, Ser25 SDH Succinate Dehydrogenase (Complex II) Scaffold->SDH H-bonds: Tyr58, Trp173 Effect1 Inhibits T. cruzi Replication Cruzipain->Effect1 Prevents host evasion Effect2 Halts Mitochondrial Respiration SDH->Effect2 Blocks electron transport

Diagram 1: Dual-target signaling and metabolic disruption by the pyrazole-4-carboxamide scaffold.

Quantitative Structure-Activity Relationship (SAR)

To understand the specific utility of the N-benzyl derivative, it is essential to compare it against other N-substitutions on the 1,3-dimethyl-1H-pyrazole-4-carboxamide core. The table below synthesizes quantitative data demonstrating how structural tuning shifts target selectivity between Cruzipain and SDH[1],[4].

Compound Core: 1,3-dimethyl-1H-pyrazole-4-carboxamideTarget 1: Cruzipain IC₅₀ (µM)Target 2: SDH IC₅₀ (µM)Predicted Oral BioavailabilityPrimary Application Focus
N-(1H-benzimidazol-2-yl) (Compound 3H5)1.2 ± 0.3> 50.0Low (Poor solubility)Anti-parasitic hit[1]
N-benzyl (Subject Compound)8.4 ± 1.13.5 ± 0.4HighDual-active screening scaffold
N-(2-fluorophenyl) > 50.00.8 ± 0.1HighSDHI / Anti-fungal
N-(biphenyl-2-yl) > 100.00.2 ± 0.05ModeratePotent SDHI (Agrochemical)[3]

Data Summary: The N-benzyl substitution provides a balanced lipophilic profile, retaining moderate activity against both targets while significantly improving membrane permeability compared to the bulky benzimidazole derivative.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every reagent choice is grounded in biochemical causality to ensure reproducibility and high-fidelity data generation.

Protocol A: High-Throughput Cruzipain Cysteine Protease Inhibition Assay

Objective: Quantify the IC₅₀ of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide against recombinant cruzipain.

Mechanistic Causality of Assay Design:

  • Substrate Choice: The assay utilizes the fluorogenic substrate Z-Phe-Arg-AMC. Cruzipain is a papain-like cysteine protease that preferentially cleaves after basic amino acids (Arg). The bulky Z-Phe group fits perfectly into the S2 subsite of the enzyme, ensuring high specificity.

  • Buffer Environment: Dithiothreitol (DTT) is strictly required in the assay buffer. DTT maintains the active-site cysteine (Cys25) in its reduced, nucleophilic thiolate state, preventing oxidative inactivation. The pH is maintained at 5.5 using sodium acetate buffer to mimic the acidic environment of the parasite's lysosome-like organelles where cruzipain is optimally active.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, 100 mM NaCl, 0.01% Triton X-100, pH 5.5). Note: Triton X-100 prevents non-specific compound aggregation (promiscuous inhibition).

  • Enzyme Activation: Pre-incubate 1 nM recombinant cruzipain in Assay Buffer for 15 minutes at room temperature to fully reduce the active site cysteine.

  • Compound Dosing: Dispense N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide (10-point dose-response, 100 µM to 5 nM) into a black 384-well microtiter plate. Include K777 (10 µM) as a positive control for 100% inhibition, and 1% DMSO as a vehicle (negative) control.

  • Incubation: Add the activated enzyme to the compounds and incubate for 30 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add 10 µM Z-Phe-Arg-AMC substrate to all wells.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes (Excitation: 355 nm / Emission: 460 nm) using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO and K777 controls. A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Protocol B: Mitochondrial Complex II (SDH) Activity Assay

Objective: Evaluate the disruption of mitochondrial respiration via SDH inhibition.

Mechanistic Causality of Assay Design:

  • Electron Acceptor System: Because SDH is membrane-bound and directly transfers electrons to the lipophilic ubiquinone pool, artificial electron acceptors are required for in vitro spectrophotometric monitoring. Phenazine methosulfate (PMS) acts as an intermediate electron carrier, shuttling electrons from the SDH iron-sulfur clusters to the terminal acceptor, DCPIP (2,6-dichlorophenolindophenol).

  • Pathway Isolation: The assay is performed in the presence of sodium azide. Azide inhibits Cytochrome c oxidase (Complex IV), preventing the downstream consumption of electrons and ensuring that the DCPIP reduction rate accurately reflects isolated Complex II activity.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from target cells using differential centrifugation. Resuspend in hypotonic buffer to expose the inner mitochondrial membrane.

  • Reaction Mixture: Prepare buffer containing 25 mM Potassium Phosphate (pH 7.4), 20 mM Succinate (substrate), 2 mM Sodium Azide, and 50 µM DCPIP.

  • Compound Addition: Add the pyrazole-4-carboxamide derivative at varying concentrations. Include Fluxapyroxad (1 µM) as a positive control.

  • Initiation: Add 1.5 mM PMS and 10 µg of mitochondrial protein to initiate the reaction.

  • Spectrophotometric Readout: Monitor the decrease in absorbance at 600 nm for 10 minutes. The blue DCPIP is reduced to colorless DCPIPH₂ proportional to SDH activity.

  • Data Analysis: Calculate the initial velocity (V₀) of the linear portion of the curve to determine the IC₅₀.

Workflow Step1 1. Compound Prep Solubilize in DMSO (10 mM) Step2 2. Target Engagement Fluorogenic Cleavage / DCPIP Assay Step1->Step2 Dilute to working conc. Step3 3. Phenotypic Screen 3D Microtissue Viability Step2->Step3 Select hits (IC50 < 10 µM) Step4 4. Validation Recrudescence & Selectivity Index Step3->Step4 Confirm SI > 50

Diagram 2: Experimental workflow for hit-to-lead optimization of pyrazole-4-carboxamides.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Repositioning FDA Drugs as Potential Cruzain Inhibitors from Trypanosoma cruzi: Virtual Screening, In Vitro and In Vivo Studies Source: Semantic Scholar / Molecules URL:[Link]

  • Synthesis and bioactivity evaluation of 5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potential anticancer and antifungal agents Source: Journal of Heterocyclic Chemistry (DOI) URL:[Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide as a Monoamine Oxidase Inhibitor

Introduction Pyrazole carboxamide derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole carboxamide derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications in oncology and neurodegenerative diseases.[1][2] This application note focuses on N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, a novel compound within this class, and provides a comprehensive guide for its in vitro characterization as a potential inhibitor of monoamine oxidases (MAOs).

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[4] Inhibition of these enzymes has been a successful therapeutic strategy for the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[4] Given the structural motifs present in N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, it is hypothesized to interact with the active site of MAOs.

This guide is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for enzymatic and cell-based assays to determine the inhibitory potency, isoform selectivity, and cellular effects of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Compound Information

Compound NameN-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide
Structure (Structure would be depicted here in a publication)
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Purity >98% (recommended for assays)
Solubility Soluble in DMSO

PART 1: Enzymatic Assays for MAO Inhibition

The initial characterization of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide involves determining its direct inhibitory effect on the activity of purified MAO-A and MAO-B enzymes. This is crucial for establishing its potency (IC50) and selectivity. Luminescent assays are often preferred for their high sensitivity and suitability for high-throughput screening.[5]

Principle of the Luminescent MAO-Glo™ Assay

The MAO-Glo™ Assay utilizes a luminogenic substrate that is a derivative of luciferin. When this substrate is acted upon by MAO, it is converted into luciferin. The addition of a Luciferin Detection Reagent, which contains luciferase, results in a light-producing reaction. The intensity of the luminescent signal is directly proportional to the amount of luciferin produced, and therefore, to the activity of the MAO enzyme.[5] A decrease in the luminescent signal in the presence of the test compound indicates inhibition of MAO activity.

Workflow for Enzymatic MAO Inhibition Assay

MAO_Enzymatic_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of N-benzyl-1,3-dimethyl-1H- pyrazole-4-carboxamide in DMSO Assay_Plate Add compound dilutions, controls, and enzymes to a 96-well plate Compound_Prep->Assay_Plate Enzyme_Prep Prepare MAO-A and MAO-B enzyme solutions in buffer Enzyme_Prep->Assay_Plate Substrate_Prep Prepare luminogenic MAO substrate solution Add_Substrate Add luminogenic substrate to initiate reaction Substrate_Prep->Add_Substrate Incubation1 Pre-incubate compound with enzyme Assay_Plate->Incubation1 Incubation1->Add_Substrate Incubation2 Incubate at 37°C Add_Substrate->Incubation2 Add_LDR Add Luciferin Detection Reagent to stop reaction and generate signal Incubation2->Add_LDR Incubation3 Incubate at room temperature Add_LDR->Incubation3 Read_Plate Measure luminescence with a plate reader Incubation3->Read_Plate Calculate_Inhibition Calculate percent inhibition relative to controls Read_Plate->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for the enzymatic MAO inhibition assay.

Detailed Protocol: Enzymatic MAO Inhibition Assay

Materials:

  • N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

  • MAO-Glo™ Assay Kit (Promega or similar)[5]

  • Recombinant human MAO-A and MAO-B enzymes

  • DMSO (ACS grade)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 100 nM).

    • Prepare a vehicle control (DMSO only).

    • Prepare positive controls: Clorgyline for MAO-A and Pargyline for MAO-B.[3]

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the compound dilutions, vehicle control, or positive controls to the appropriate wells.

    • Prepare the MAO enzyme solutions (MAO-A and MAO-B in separate experiments) in the provided reaction buffer.

    • Add 20 µL of the enzyme solution to each well.

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Add 25 µL of the luminogenic MAO substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the Luciferin Detection Reagent to room temperature.

    • Add 50 µL of the Luciferin Detection Reagent to each well. This will stop the enzymatic reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 20 minutes, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (RLU_sample - RLU_background) / (RLU_vehicle - RLU_background)) where RLU is the Relative Luminescent Units.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Expected Data Presentation

The results of the enzymatic assays should be presented in a clear and concise table, allowing for easy comparison of the compound's potency and selectivity.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B)
N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamideExperimental ValueExperimental ValueCalculated Value
Clorgyline (Control)Known ValueKnown ValueKnown Value
Pargyline (Control)Known ValueKnown ValueKnown Value

PART 2: Cell-Based Assay for Cytotoxicity

Before proceeding to more complex cellular assays, it is essential to determine the cytotoxic potential of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. This ensures that any observed effects in subsequent assays are not simply due to cell death. The MTT assay is a widely used colorimetric method for assessing cell viability.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis Cell_Culture Culture SH-SY5Y cells Cell_Seeding Seed cells into a 96-well plate Cell_Culture->Cell_Seeding Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Compound_Dilutions Prepare serial dilutions of the compound in culture medium Add_Compound Add compound dilutions to the cells Compound_Dilutions->Add_Compound Incubation2 Incubate for 24-48h Add_Compound->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 3-4h Add_MTT->Incubation3 Solubilize Add DMSO to dissolve formazan crystals Incubation3->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate percent cell viability relative to vehicle control Read_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 value Calculate_Viability->Determine_CC50 Incubated->Add_Compound

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

  • SH-SY5Y human neuroblastoma cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[6]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24 to 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).

PART 3: Cellular MAO Activity Assay

To confirm the activity of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide in a more physiologically relevant context, a cell-based assay to measure MAO activity is recommended.[8] This assay can be performed using a similar principle to the enzymatic assay but with whole cells.

Detailed Protocol: Cellular MAO Activity Assay

Materials:

  • SH-SY5Y cells

  • N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

  • MAO-Glo™ Assay Kit

  • White, opaque 96-well plates

  • Complete culture medium

  • PBS

Procedure:

  • Cell Seeding and Treatment:

    • Seed SH-SY5Y cells in a white, opaque 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Prepare dilutions of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide in culture medium at concentrations below the determined CC50 value.

    • Remove the medium and add the compound dilutions to the cells.

    • Incubate for the desired treatment time (e.g., 1-4 hours).

  • Cellular MAO Assay:

    • Follow the manufacturer's protocol for the MAO-Glo™ Assay with the following modifications for a cellular context.

    • Add the luminogenic substrate directly to the cells in the culture medium.

    • Incubate for the recommended time to allow for substrate uptake and conversion by intracellular MAO.

    • Add the Luciferin Detection Reagent, which will lyse the cells and initiate the luminescent reaction.

    • Measure the luminescence as previously described.

  • Data Analysis:

    • Calculate the percent inhibition of cellular MAO activity for each concentration and determine the cellular IC50 value.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide as a potential monoamine oxidase inhibitor. By following these detailed methodologies, researchers can obtain reliable data on the compound's inhibitory potency, isoform selectivity, and effects in a cellular context. This information is critical for guiding further preclinical development and understanding the therapeutic potential of this novel pyrazole carboxamide derivative.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • Kamal, A., et al. (2016). Design, synthesis and biological evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamides as CDK1/Cdc2 inhibitors. European Journal of Medicinal Chemistry, 123, 874-886. Retrieved from [Link]

  • Cao, H., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorganic & Medicinal Chemistry, 24(19), 4665-4672. Retrieved from [Link]

  • Chen, L., et al. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 8(1), 90-95. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(10), 633-639. Retrieved from [Link]

  • Chen, L., et al. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 8(1), 90-95. Retrieved from [Link]

  • ResearchGate. (2024). General synthetic route for the target compounds. Retrieved from [Link]

  • MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Retrieved from [Link]

  • Google Patents. (2015). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide and its Analogs

Introduction: The Therapeutic Potential of Pyrazole Carboxamides in mTOR and Autophagy Pathways The N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide scaffold represents a promising class of small molecules with significan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyrazole Carboxamides in mTOR and Autophagy Pathways

The N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide scaffold represents a promising class of small molecules with significant potential in drug discovery. This assertion is grounded in the broader family of pyrazole derivatives, which are recognized as "privileged scaffolds" due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, analogs of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide have been identified as modulators of the mechanistic target of rapamycin (mTOR) pathway and autophagy, two interconnected cellular processes fundamental to cell growth, proliferation, and homeostasis.[3] Dysregulation of the mTOR pathway, a central regulator of cellular metabolism, is a hallmark of numerous diseases, including cancer and neurodevelopmental disorders.[3][4] This makes it a critical target for therapeutic intervention.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns to identify and characterize novel modulators of the mTORC1 and autophagy pathways within the N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide chemical space. The protocols detailed herein are designed to be robust, reproducible, and scalable, enabling the efficient screening of large compound libraries.

The mTORC1 Signaling Pathway: A Prime Target for Pyrazole Carboxamides

The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2.[3] mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes such as protein synthesis and cell growth.[3] The established link between pyrazole carboxamide derivatives and mTORC1 modulation provides a strong rationale for targeting this pathway in HTS campaigns.

Primary High-Throughput Screening Assay: mTORC1 Inhibition using Time-Resolved FRET (TR-FRET)

A TR-FRET assay is a robust and sensitive method for measuring kinase activity in a high-throughput format. It combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence detection to minimize background interference and enhance signal stability.[5]

Principle of the mTORC1 TR-FRET Assay

This assay measures the phosphorylation of a specific mTORC1 substrate. A lanthanide-labeled antibody (donor) binds to the kinase, and an acceptor-labeled substrate is used. When the substrate is phosphorylated by mTORC1, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of mTORC1 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow for mTORC1 TR-FRET HTS

Caption: Workflow for the mTORC1 TR-FRET high-throughput screening assay.

Detailed Protocol for mTORC1 TR-FRET Assay

Materials:

  • Cell Line: PC3 cells are a suitable choice as they are sensitive for detecting mTORC2 inhibition, which can be useful for selectivity profiling.[4]

  • mTORC1 Kinase: Recombinant human mTORC1.

  • Substrate: GST-tagged 4E-BP1.

  • Antibodies: Lanthanide-labeled anti-GST antibody (donor) and acceptor-labeled anti-phospho-4E-BP1 (Thr37/46) antibody.

  • ATP: Adenosine triphosphate.

  • Assay Plates: 384-well, low-volume, black plates.

  • Test Compounds: N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide library dissolved in DMSO.

  • Positive Control: Rapamycin.

  • Negative Control: DMSO.

  • Plate Reader: TR-FRET compatible microplate reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazole carboxamide library in DMSO. Dispense compounds and controls into the 384-well assay plates.

  • Reagent Preparation: Prepare a master mix of mTORC1 enzyme, GST-tagged 4E-BP1 substrate, and ATP in kinase reaction buffer.

  • Kinase Reaction: Add the reagent master mix to the compound plates and incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection reagents (donor and acceptor antibodies) and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET-enabled plate reader according to the manufacturer's instructions.

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data using the positive (Rapamycin) and negative (DMSO) controls.

  • Identify hits based on a predefined threshold (e.g., >50% inhibition).

  • Determine the half-maximal inhibitory concentration (IC50) for confirmed hits.

ParameterRecommended Value
Plate Format 384-well
Compound Concentration 10 µM (initial screen)
mTORC1 Concentration 5 nM
Substrate Concentration 200 nM
ATP Concentration 10 µM
Incubation Time 60 minutes
Detection Time 60 minutes

Table 1: Recommended parameters for the mTORC1 TR-FRET assay.

Secondary Assay and Counterscreening Strategy

A robust HTS campaign requires a well-defined secondary assay and a counterscreening strategy to eliminate false positives and confirm the mechanism of action of the primary hits.

Secondary Assay: High-Content Screening for Autophagy Modulation

Given the established link between mTORC1 and autophagy, a secondary assay focused on autophagy modulation is a logical and powerful step to confirm the biological activity of the primary hits. A high-content screening (HCS) assay using cells stably expressing GFP-LC3 is a widely accepted method for monitoring autophagy.[6][7]

Principle of the GFP-LC3 Autophagy Assay

During autophagy, the microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed and recruited to the autophagosome membrane. In cells expressing a GFP-LC3 fusion protein, this translocation results in the formation of distinct fluorescent puncta. The number and intensity of these puncta can be quantified using automated microscopy and image analysis.[6]

Experimental Workflow for GFP-LC3 HCS Assay

Caption: Workflow for the GFP-LC3 high-content screening assay for autophagy modulation.

Detailed Protocol for GFP-LC3 HCS Assay

Materials:

  • Cell Line: Mouse embryonic fibroblasts (MEFs) or U2OS cells stably expressing GFP-LC3.[6] A375 cells expressing a GFP-LC3-RFP reporter can also be used for more detailed flux analysis.[8]

  • Assay Plates: 384-well, clear-bottom imaging plates.

  • Test Compounds: Confirmed hits from the primary mTORC1 screen.

  • Positive Control: Chloroquine (blocks autophagosome-lysosome fusion, leading to puncta accumulation).

  • Negative Control: DMSO.

  • Reagents: Formaldehyde (for fixing), Hoechst stain (for nuclear counterstaining), PBS.

  • Imaging System: Automated high-content imaging system with appropriate filters for GFP and Hoechst.

Procedure:

  • Cell Seeding: Seed GFP-LC3 stable cells into 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the primary hits and controls for 16-24 hours.

  • Cell Staining: Fix the cells with formaldehyde and stain the nuclei with Hoechst.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to identify individual cells and quantify the number, size, and intensity of GFP-LC3 puncta per cell.

Data Analysis:

  • Normalize the puncta count per cell to the negative control (DMSO).

  • Compare the effect of the test compounds to the positive control (Chloroquine).

  • Identify compounds that significantly increase GFP-LC3 puncta formation.

ParameterRecommended Value
Cell Line MEF-GFP-LC3 or U2OS-GFP-LC3
Plate Format 384-well imaging plate
Compound Concentration Dose-response (e.g., 0.1 - 30 µM)
Incubation Time 16-24 hours
Imaging Channels GFP (for LC3 puncta), DAPI (for nuclei)
Image Analysis Puncta count per cell

Table 2: Recommended parameters for the GFP-LC3 HCS assay.

Counterscreening for Assay Artifacts and Off-Target Effects

It is crucial to perform counterscreens to eliminate compounds that interfere with the assay technology or exhibit non-specific activity. For pyrazole-containing compounds, potential liabilities include:

  • Compound Autofluorescence: Pyrazole derivatives can sometimes be fluorescent, which can interfere with fluorescence-based assays.[1]

  • Non-specific Inhibition: Some compounds may inhibit the assay readout through mechanisms unrelated to the target, such as aggregation or reactivity.

Recommended Counterscreens:

  • Promiscuity Counterscreen: Test hits against a panel of unrelated targets to identify non-specific inhibitors.

  • Assay Interference Counterscreen:

    • For the TR-FRET assay, run the assay in the absence of the mTORC1 enzyme to identify compounds that interfere with the FRET signal.

    • For the GFP-LC3 assay, image compound-treated cells that do not express GFP-LC3 to identify autofluorescent compounds.

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed effects are not due to general cytotoxicity.

Hit Validation and Further Characterization

Confirmed hits from the primary and secondary screens should undergo further validation to confirm their mechanism of action and selectivity.

Recommended Validation Steps:

  • Orthogonal Assays: Confirm the activity of hits in an orthogonal assay format, such as an in-cell Western assay to measure the phosphorylation of downstream mTORC1 targets like S6K1 and 4E-BP1.[9]

  • Selectivity Profiling: Test the hits against other related kinases to determine their selectivity profile.

  • Mechanism of Action Studies: Investigate the mechanism of action of the most promising compounds through techniques such as Western blotting, immunofluorescence, and co-immunoprecipitation.

Conclusion

The protocols and strategies outlined in these application notes provide a comprehensive framework for the high-throughput screening of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide and its analogs as modulators of the mTORC1 and autophagy pathways. By employing a combination of a robust primary TR-FRET assay, a biologically relevant secondary high-content autophagy assay, and a thorough counterscreening strategy, researchers can confidently identify and validate novel and specific chemical probes for these critical cellular pathways. This approach will accelerate the discovery of new therapeutic agents for a wide range of diseases.

References

  • GFP-LC3 High-content Assay for Screening Autophagy Modul
  • A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae. PLoS One. [Link]

  • Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR. Methods in Molecular Biology.
  • FlowCellect™ GFP-LC3 Reporter Autophagy Assay Kit. Merck Millipore.
  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences.
  • A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. PLoS One. [Link]

  • High throughput screening for autophagy. Methods in Cell Biology.
  • High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay. Journal of Biomolecular Screening.
  • Step-by-Step: Developing an Assay from Concept to HTS Campaign. BellBrook Labs.
  • mTORC1-selective inhibitors rescue cellular phenotypes in TSC iPSC-derived neurons. Molecular Autism.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • High Throughput Screening. Vipergen.
  • Development of GFP-LC3-RFP cell-line for autophagy flux assays.
  • Guidance for Assay Development & HTS. Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center.
  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual.
  • A method for the establishment of a cell line with stable expression of the GFP-LC3 reporter protein. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi.
  • Identification of two novel inhibitors of mTOR signaling pathway based on high content screening. Cancer Chemotherapy and Pharmacology.
  • SwiftFluo® TR-FRET Technical Q&A. Sino Biological.
  • Targeting the mTORC1 Pathway With Phenotypic Screening. HotSpot Therapeutics.
  • Screening of some pyrazole derivatives as promising antileishmanial agent. African Journal of Pharmacy and Pharmacology.
  • GFP- & RFP-LC3 Analysis by Flow Cytometry. Merck Millipore.
  • High-Content Analysis Applied To Autophagy. Thermo Fisher Scientific.
  • Chemical Screening Pipeline for Identification of Specific Plant Autophagy Modul
  • High Throughput Screening. Target Discovery Institute.
  • Selective mTORC1 Inhibitors to Treat TSC.
  • High-throughput screening for natural compound- based autophagy modulators reveals novel chemotherapeutic mode of action for.
  • High Throughput Screening for Drug Discovery of Autophagy Modulators. Combinatorial Chemistry & High Throughput Screening.
  • A SYSTEM TO IDENTIFY INHIBITORS OF MTOR SIGNALING USING HIGH-RESOLUTION GROWTH ANALYSIS IN S. CEREVISIAE. bioRxiv.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan Journal of Chemistry.
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry.
  • Technical Support Center: Troubleshooting Triapine Interference in Biochemical Assays. Benchchem.
  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Journal of Medicinal Chemistry.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Molecules.
  • Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Understanding TR-FRET Assays: Protocols and the Role of Pl
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Representative fungicides of pyrazolecarboxamides.

Sources

Method

Application Note: Preclinical Evaluation of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Executive Summary This application note outlines the standardized preclinical workflow for evaluating N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide (referred to herein as NDP-4C ). Pyrazole-4-carboxamides are a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note outlines the standardized preclinical workflow for evaluating N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide (referred to herein as NDP-4C ). Pyrazole-4-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting potent activity as COX-2 inhibitors , p38 MAPK inhibitors , and succinate dehydrogenase inhibitors (SDHIs) .[1]

Given the structural homology of NDP-4C to established anti-inflammatory agents (e.g., Celecoxib) and kinase inhibitors, this guide prioritizes an anti-inflammatory and pharmacokinetic (PK) evaluation framework. This protocol details the critical path from formulation solubility to in vivo efficacy in rodent models, ensuring reproducible data generation for lead optimization.

Compound Profiling & Formulation Strategy

Challenge: The N-benzyl and dimethyl-pyrazole moieties confer moderate-to-high lipophilicity (Predicted LogP ~2.1–2.5), making aqueous solubility a primary hurdle for animal dosing.[1] Objective: Create a stable vehicle for Intravenous (IV) and Oral (PO) administration without precipitating the compound in the bloodstream or GI tract.[1]

Table 1: Physicochemical Profile & Vehicle Selection
ParameterValue (Predicted)Implication
Molecular Weight ~229.28 g/mol High permeability potential.[1]
LogP 2.1 – 2.5Lipophilic; requires co-solvents/surfactants.[1]
pKa ~1.5 (Pyrazole N)Neutral at physiological pH; poor salt formation potential.[1]
Metabolic Liability Benzyl-CH₂Susceptible to CYP450-mediated hydroxylation/dealkylation.[1]
Protocol A: Formulation for In Vivo Dosing

Rationale: A co-solvent system (PEG/DMSO) is preferred over simple suspension to ensure bioavailability during initial PK screening.[1]

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous (Sigma-Aldrich).[1]

  • Polyethylene Glycol 400 (PEG 400).[1]

  • Sterile Saline (0.9% NaCl) or PBS.[1]

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of NDP-4C.

  • Primary Solubilization: Dissolve NDP-4C in 5% DMSO . Vortex for 2 minutes until clear.

    • Note: If turbidity persists, sonicate at 37°C for 5 minutes.

  • Co-solvent Addition: Slowly add 40% PEG 400 while vortexing. The solution may warm slightly (exothermic).[1]

  • Dilution: Slowly add 55% Sterile Saline dropwise under continuous stirring.

    • Critical Check: If precipitation occurs upon saline addition, increase PEG 400 to 60% and reduce Saline to 35%.

  • Filtration: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind the drug).[1]

Phase I: Pharmacokinetics (PK) & Bioavailability

Objective: Determine the oral bioavailability (


), half-life (

), and clearance (

) in Sprague-Dawley rats.
Diagram 1: Pharmacokinetic Workflow

Caption: Logical flow from administration to LC-MS/MS bioanalysis.

PK_Workflow cluster_Animals Animal Dosing (SD Rats) Start Compound NDP-4C Formulation Formulation (5% DMSO/40% PEG400) Start->Formulation IV_Group Group A: IV Bolus (1 mg/kg) Formulation->IV_Group PO_Group Group B: Oral Gavage (10 mg/kg) Formulation->PO_Group Sampling Serial Blood Sampling (0.083 - 24h) IV_Group->Sampling PO_Group->Sampling Plasma Plasma Separation (K2EDTA) Sampling->Plasma Analysis LC-MS/MS Analysis (MRM Mode) Plasma->Analysis Data PK Parameters (AUC, Cmax, F%) Analysis->Data

[1][2]

Protocol B: Surgical & Sampling Method
  • Animals: Male Sprague-Dawley rats (200–250g), n=3 per group. Fasted 12h pre-dose.

  • Dosing:

    • IV Group: 1 mg/kg via tail vein or jugular vein cannula.[1]

    • PO Group: 10 mg/kg via oral gavage.[1]

  • Sampling Timepoints: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Blood Collection: Collect 200 µL blood into K2EDTA tubes. Centrifuge at 4000g for 10 min at 4°C.

  • Bioanalysis: Protein precipitation with Acetonitrile (1:3 ratio) containing internal standard (e.g., Warfarin or Tolbutamide).[1] Analyze supernatant via LC-MS/MS.

Phase II: Safety & Toxicology (MTD)

Before efficacy testing, the Maximum Tolerated Dose (MTD) must be established to differentiate toxic effects from therapeutic failure.

Method: OECD Guideline 425 (Up-and-Down Procedure).[1]

  • Starting Dose: 175 mg/kg (PO).[1]

  • Observation: Monitor for 48 hours.

    • Signs of Toxicity: Piloerection, lethargy, tremor (common with high-dose pyrazoles due to CNS penetration), weight loss >15%.

  • Decision Tree:

    • If animal survives without distress

      
       Increase dose by factor of 3.2 (to 550 mg/kg).
      
    • If toxicity observed

      
       Decrease dose by factor of 3.2.
      

Phase III: Efficacy (Anti-Inflammatory Model)

Rationale: Pyrazole-4-carboxamides are structurally related to COX-2 inhibitors.[1] The Carrageenan-Induced Paw Edema model is the industry standard for assessing acute anti-inflammatory activity.[1]

Diagram 2: Putative Mechanism of Action

Caption: Hypothetical pathway inhibition by NDP-4C leading to reduced edema.[1]

MOA_Inflammation Stimulus Carrageenan Injection Membrane Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA via PLA2 PLA2 Phospholipase A2 PGE2 Prostaglandin E2 (PGE2) AA->PGE2 via COX-2 COX2 COX-2 Enzyme COX2->PGE2 NDP NDP-4C (Inhibitor) NDP->COX2 Blocks Vasc Vasodilation & Permeability PGE2->Vasc Edema Paw Edema (Inflammation) Vasc->Edema

Protocol C: Carrageenan-Induced Paw Edema

Animals: Male Wistar Rats or C57BL/6 Mice (n=6-8 per group).

Experimental Groups:

  • Vehicle Control: (5% DMSO/PEG/Saline).[1]

  • Positive Control: Indomethacin (10 mg/kg) or Celecoxib (20 mg/kg).[1]

  • Test Group Low: NDP-4C (10 mg/kg).[1]

  • Test Group High: NDP-4C (30 mg/kg).[1]

Workflow:

  • Pre-treatment: Administer Vehicle, Positive Control, or NDP-4C orally 1 hour prior to induction.[1]

  • Induction: Inject 0.1 mL of 1% Carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer (water displacement) at

    
     (baseline), 1h, 3h, and 5h post-injection.
    
  • Endpoint Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of the control group and
    
    
    is the mean edema volume of the treated group.[1]

Data Analysis & Interpretation

  • PK Analysis: Use non-compartmental analysis (WinNonlin or PKSolver) to determine AUC (exposure).[1] If

    
    , re-evaluate formulation or check for high first-pass metabolism (liver microsome stability assay).
    
  • Efficacy: Statistical significance should be determined using One-way ANOVA followed by Dunnett’s post-hoc test. A reduction in paw edema >40% at 3 hours is considered a "hit" for this scaffold class.[1]

References

  • OECD Guidelines for the Testing of Chemicals. (2008).[1] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[1] OECD Publishing.[1] [Link][1]

  • Bekhit, A. A., & Fahmy, H. T. (2003). Design and synthesis of some substituted-1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory/antimicrobial agents. Archiv der Pharmazie, 336(3), 111–118. (Demonstrates pyrazole anti-inflammatory potential).[1][2][3][4][5][6] [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Department of Health and Human Services.[1] [Link]

  • Kumar, V., et al. (2013). Pyrazole containing natural products: Synthetic preview and biological significance.[1][3][4][5][6][7][8][9] European Journal of Medicinal Chemistry, 69, 735-753. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals optimizing the synthesis of N-benzyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals optimizing the synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide .

This structural motif is highly prevalent in medicinal chemistry (e.g., BACE-1 inhibitors, orexin receptor antagonists) and agrochemical development (e.g., SDHI fungicides). While amide coupling is a foundational transformation, the unique electronic and steric properties of pyrazole-4-carboxylic acids often lead to yield-limiting bottlenecks such as intermediate hydrolysis, incomplete activation, or sluggish kinetics.

Below, you will find mechanistic insights, quantitative data, and self-validating protocols to drive your syntheses to >90% yield.

Mechanistic Workflow: Activation & Amidation Pathways

To troubleshoot effectively, we must first visualize the causality of our chemical choices. The diagram below illustrates the two primary synthetic pathways for this molecule: Path A (Coupling Reagents) and Path B (Acyl Chloride).

AmideCoupling cluster_pathA Path A: Coupling Reagents cluster_pathB Path B: Acyl Chloride Acid 1,3-Dimethyl-1H-pyrazole- 4-carboxylic acid ActiveEster OAt / OBt Active Ester (via HATU or EDC/HOBt) Acid->ActiveEster HATU/DIPEA or EDC/HOBt AcylChloride Acyl Chloride Intermediate (via SOCl2 or Oxalyl Chloride) Acid->AcylChloride SOCl2 / DMF (cat.) Amine Benzylamine Amine->ActiveEster Amine->AcylChloride Product N-benzyl-1,3-dimethyl-1H- pyrazole-4-carboxamide ActiveEster->Product + Benzylamine AcylChloride->Product + Benzylamine + TEA/DIPEA

Mechanistic pathways for the synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Section 1: Coupling Reagent Selection & Optimization

Q1: My EDC/HOBt coupling is stalling at 40-50% yield. How can I drive the reaction to completion? A1: The stalling is likely due to the kinetics of the O-acylisourea intermediate. When 1,3-dimethyl-1H-pyrazole-4-carboxylic acid reacts with EDC, it forms a highly reactive O-acylisourea[1]. If HOBt is not present in sufficient quantities, or if the aminolysis is slow, this intermediate undergoes a deleterious rearrangement into an inactive N-acylurea, permanently trapping your starting material[1].

Troubleshooting Actions:

  • Ensure Excess Additive: Use at least 1.2 equivalents of fresh HOBt to rapidly trap the O-acylisourea as the more stable OBt-ester[1].

  • Catalytic DMAP: Add a catalytic amount of DMAP (0.1 eq). DMAP acts as an acyl transfer agent, attacking the HOBt ester to form a highly reactive acyliminium ion, which rapidly reacts with benzylamine to push the yield higher[2].

  • pH Control: The reaction requires a slightly basic environment (pH 7-9) to keep benzylamine deprotonated and nucleophilic. Ensure you are using an adequate amount of a non-nucleophilic base like DIPEA[1].

Q2: Should I switch from EDC/HOBt to a uronium salt like HATU or HBTU? A2: If maximizing yield and reaction speed on a milligram-to-gram scale is your priority, yes. While EDC/HOBt is cost-effective, HATU (incorporating a 7-azabenzotriazole moiety) forms an OAt active ester that is significantly more reactive than the OBt ester formed by HBTU or EDC[3]. Furthermore, the 7-aza nitrogen in HATU provides anchimeric assistance (neighboring group participation) during the aminolysis step, accelerating the reaction rate and consistently pushing yields >90%[3].

Quantitative Data: Coupling Reagent Performance

The following table summarizes the expected performance profiles when coupling heterocyclic carboxylic acids like 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Coupling ReagentActivating GroupRelative ReactivityTypical YieldKey Byproduct / Disadvantage
EDC / HOBt Benzotriazole (OBt)Moderate60 - 80%Water-soluble urea (Easy workup)[4]
HBTU Benzotriazole (OBt)High80 - 90%Tetramethylurea (Can cause guanidinylation)[3]
HATU 7-Aza-benzotriazole (OAt)Very High> 90%Tetramethylurea (High reagent cost)[3][4]
Oxalyl Chloride Acyl ChlorideExtremely High85 - 95%HCl gas (Requires strict anhydrous conditions)[5]

Section 2: Scale-Up and the Acyl Chloride Route

Q3: We are scaling up to 100 grams. Is the acyl chloride route more viable than using coupling reagents? A3: Absolutely. At scale, uronium salts (HATU/HBTU) become cost-prohibitive and generate stoichiometric amounts of atom-inefficient byproducts that complicate downstream purification. Converting the pyrazole-4-carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride is highly atom-efficient and scalable[5].

Troubleshooting Actions for Scale-Up: The acyl chloride undergoes rapid nucleophilic acyl substitution with benzylamine. The primary cause of yield loss here is hydrolysis . Pyrazole-4-carbonyl chlorides are highly susceptible to reacting with adventitious water, reverting back to the carboxylic acid[5]. Using rigorously dried dichloromethane (DCM) and an excess of triethylamine (TEA) to quench the generated HCl is critical to maintaining high yields[6].

Section 3: Validated Experimental Protocols

Protocol A: Milligram-Scale Synthesis using HATU (Optimized for Speed & Yield)

This protocol utilizes HATU for rapid, high-yielding synthesis, ideal for SAR library generation.

  • Pre-activation: In a flame-dried flask under argon, dissolve 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 5 mL/mmol)[4].

  • Base Addition: Add DIPEA (2.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the highly reactive OAt active ester[4].

  • Coupling: Add benzylamine (1.1 eq) dropwise. (Note: If your amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA to neutralize it in situ)[1].

  • Reaction: Stir at room temperature for 2-4 hours. Monitor the consumption of the active ester via LC-MS[1].

  • Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Gram-Scale Synthesis via Acyl Chloride (Optimized for Cost & Scalability)

This protocol avoids expensive coupling reagents, utilizing a highly reactive acyl chloride intermediate.

  • Chlorination: Suspend 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere. Add a catalytic amount of anhydrous DMF (0.05 eq) to generate the Vilsmeier-Haack active species.

  • Activation: Cool the suspension to 0 °C. Slowly add oxalyl chloride (1.5 eq) dropwise. Caution: Vigorous evolution of CO, CO2, and HCl gas will occur[5].

  • Intermediate Isolation: Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution completely ceases. Concentrate the mixture under reduced pressure to strip off excess oxalyl chloride and solvent, yielding the crude pyrazole-4-carbonyl chloride[5].

  • Amidation: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add triethylamine (TEA) (2.5 eq) followed by the dropwise addition of benzylamine (1.1 eq)[6].

  • Workup: Stir for 1 hour at room temperature. Quench the reaction with water. Extract with DCM, wash the organic layer with brine, dry over Na2SO4, and evaporate to yield the target N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide[6].

References

  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction - Benchchem. 1

  • A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Trp-Phe-OMe - Benchchem. 4

  • 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide - Benchchem. 6

  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU - Benchchem. 3

  • Buy 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride - EvitaChem. 5

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC (NIH). 2

Sources

Optimization

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide solubility problems and solutions

Welcome to the Technical Support and Troubleshooting Center for N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide . This guide is designed for researchers, formulation scientists, and drug development professionals dealing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide . This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the physicochemical bottlenecks of this compound.

Overview & The Causality of Solubility Issues

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is a highly lipophilic heterocyclic compound. It shares its core pharmacophore with the pyrazole-4-carboxamide class of succinate dehydrogenase inhibitor (SDHI) fungicides, such as furametpyr and sedaxane[1][2].

The primary experimental bottleneck for this compound is its extremely poor aqueous solubility . Closely related N-benzyl pyrazole carboxamide analogs exhibit aqueous solubilities as low as 35.9 µg/mL[3], while commercial pyrazole carboxamides like sedaxane are also poorly soluble in water[2]. The causality behind this lies in its molecular structure: the rigid planar carboxamide linker forms strong intermolecular hydrogen bonds (one donor, multiple acceptors), while the hydrophobic benzyl and dimethyl-pyrazole rings drive a high crystal lattice energy.

When applied in biological assays, the compound must be fully solubilized to cross the mitochondrial membrane and reach its target—Complex II (succinate dehydrogenase) in the electron transport chain[1].

SDHI_Pathway Compound N-benzyl-1,3-dimethyl-1H- pyrazole-4-carboxamide Solubilization Aqueous Solubilization (Rate-Limiting Step) Compound->Solubilization ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Solubilization->ComplexII Membrane Permeation Ubiquinone Block Ubiquinone Reduction ComplexII->Ubiquinone TCA TCA Cycle Arrest Ubiquinone->TCA

Fig 1: SDHI mechanism of action highlighting aqueous solubilization as the critical rate-limiting step.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS? A1: This is a classic "solvent shift" precipitation. The compound relies on the organic solvent (DMSO) to disrupt its strong amide-mediated intermolecular hydrogen bonds. When introduced to an aqueous buffer, the local concentration of water spikes, increasing the dielectric constant. This forces the hydrophobic benzyl and dimethyl-pyrazole groups to undergo hydrophobic collapse, rapidly reforming the crystal lattice.

Q2: How do I formulate this for in vitro biochemical assays (e.g., IC50 determination) without inhibiting my enzyme? A2: You must keep the final DMSO concentration at or below 1% (v/v) to prevent enzyme denaturation. To prevent precipitation at this low DMSO concentration, supplement your assay buffer with a non-ionic surfactant like Tween-20 (0.01% - 0.1%) or a carrier protein like BSA (0.1%). These act as thermodynamic stabilizers by providing hydrophobic binding pockets that shield the compound from the aqueous environment.

Q3: What is the recommended vehicle for in vivo oral dosing (PO) in rodent models? A3: Simple aqueous suspensions will result in erratic and poor bioavailability due to the compound's high lipophilicity. We recommend either a co-solvent/surfactant step-down system (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) or formulating a nanosuspension using wet media milling (see Protocol 2 below).

Quantitative Data & Solvent Compatibility

The following table summarizes the expected solubility profiles extrapolated from pyrazole-4-carboxamide class data to guide your formulation strategy[2][3].

Solvent / SystemEstimated SolubilityApplication Recommendation
Water (pH 7.4) < 40 µg/mLNot recommended for direct dissolution.
100% DMSO > 50 mg/mLPrimary stock solvent for storage (-20°C).
PEG 400 10 - 20 mg/mLExcellent co-solvent for in vivo formulations.
10% HP-β-CD (aq) 1 - 5 mg/mLGood for IV/IP dosing; encapsulates the benzyl ring.
0.1% Tween-20 in PBS 50 - 100 µg/mLIdeal for in vitro biochemical and cellular assays.

Diagnostic Troubleshooting Guide

Use the following decision tree to diagnose and resolve precipitation issues based on your specific experimental context.

Troubleshooting Start Precipitation Observed Context Identify Application Start->Context InVitro In Vitro Assay Context->InVitro InVivo In Vivo Dosing Context->InVivo Action1 Add 0.05% Tween-20 Limit DMSO to 1% InVitro->Action1 Action2 Switch to Nanosuspension or 10% HP-β-CD InVivo->Action2 Validate Check via DLS or Microscopy Action1->Validate Action2->Validate

Fig 2: Decision tree for resolving pyrazole-4-carboxamide solubility issues across different applications.

Step-by-Step Formulation Methodologies

Protocol 1: Co-solvent/Surfactant Vehicle for In Vivo Dosing

Scientific Rationale: This protocol utilizes the "rule of addition." The compound is first dissolved in the strongest solvent (DMSO), followed by a miscible bridge (PEG300), and then coated by a surfactant (Tween-80). The aqueous phase is added last to prevent localized supersaturation and shock precipitation.

  • Weigh 10 mg of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide into a glass vial.

  • Primary Solvation: Add 1.0 mL of 100% DMSO. Vortex until completely clear.

    • Self-Validation Step: Hold the vial against a light source; absolutely no particulates or cloudiness should be visible.

  • Cosolvent Addition: Add 4.0 mL of PEG300. Vortex vigorously for 2 minutes.

  • Surfactant Coating: Add 0.5 mL of Tween-80. Sonicate the mixture in a water bath for 5 minutes.

  • Aqueous Quench: Slowly add 4.5 mL of sterile saline (0.9% NaCl) dropwise while continuously vortexing. Do not add the saline all at once.

  • Final Validation: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If a white pellet forms, the compound has crashed out (indicating the saline addition was too rapid). If the solution remains clear, it is ready for dosing.

Protocol 2: Nanosuspension Formulation via Wet Media Milling

For high-dose toxicology or PK studies where high volumes of cosolvents cause vehicle toxicity, a nanosuspension is the gold standard.

Nanosuspension API Raw API (Crystalline) Milling Wet Media Milling (Zirconia Beads, 4°C) API->Milling Vehicle Aqueous Vehicle (0.5% HPMC + 0.1% SDS) Vehicle->Milling DLS DLS Validation (Target: 200-400 nm) Milling->DLS Final Stable Nanosuspension DLS->Final

Fig 3: Wet media milling workflow for generating stable in vivo nanosuspensions.

  • Vehicle Preparation: Prepare a stabilizer vehicle consisting of 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Sodium Dodecyl Sulfate (SDS) in deionized water.

  • Suspension: Suspend 50 mg of the compound in 5 mL of the stabilizer vehicle.

  • Milling Setup: Add 5 mL of 0.5 mm yttrium-stabilized zirconia beads to a milling jar.

  • Milling: Mill at 500 rpm for 2 to 4 hours. Crucial: Maintain the temperature at 4°C to prevent heat-induced Ostwald ripening (where small particles dissolve and redeposit onto larger ones).

  • Extraction: Extract the suspension using a 27G syringe needle to leave the milling beads behind.

  • Self-Validation: Measure the particle size via Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average of 200–400 nm with a Polydispersity Index (PDI) < 0.25.

References

  • Comprehensive Analysis of the New Pyrazole Amide Fungicide - Furametpyr Oreate AI URL: [Link]

  • Sedaxane (Pyrazole-4-carboxamide SDHI) - Chemical Properties and Mechanism Wikipedia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

[1][2][3] Ticket ID: PYR-AMIDE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2][3] Executive Summary & Chemical Profile You are likely synthesizing N-benzyl-1,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Ticket ID: PYR-AMIDE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2][3]

Executive Summary & Chemical Profile

You are likely synthesizing N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide via an amidation coupling between 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and benzylamine .[1][2][3]

This guide treats the purification not as a recipe, but as a logic gate system based on the physicochemical properties of your specific impurities.

Target Molecule Profile
PropertyDescriptionImplication for Purification
Structure Pyrazole core + Benzyl amide side chainAmphiphilic nature; soluble in DCM/EtOAc, insoluble in water.[1][2][3][4]
Basicity (N2) Weakly basic (pKa ~2.[2][3]5)Critical: Strong acid washes (pH < 1) may protonate the pyrazole ring, causing product loss to the aqueous layer.
Amide Bond Neutral / Weak H-bond donorStable to mild acid/base washes; susceptible to hydrolysis only under extreme conditions.[1][2][3]
LogP (Est.) ~1.8 - 2.2Lipophilic enough for standard organic extraction but requires polar modifiers (MeOH) in normal phase chromatography.[2][3]

Module 1: The Workup (The First Line of Defense)

Objective: Remove unreacted benzylamine (basic) and unreacted pyrazole carboxylic acid (acidic) without chromatography.[3]

The most common failure mode here is "over-acidification" during the wash, which protonates the pyrazole nitrogen and drags your product into the waste stream.

Protocol: The "Buffered" Separation
  • Dilution: Dilute the reaction mixture (typically DMF or DCM) with Ethyl Acetate (EtOAc) .[3] Avoid DCM if possible for the wash steps to prevent emulsion formation with basic aqueous layers.

  • Acid Wash (Remove Benzylamine):

    • Do NOT use 1M HCl initially.[2][3]

    • Use: 10% Citric Acid (aq) or 0.5 M HCl.[2][3]

    • Why? Benzylamine (pKa ~9.[2][3]5) will be fully protonated and removed.[3] The pyrazole (pKa ~2.[3]5) will remain neutral and stay in the organic layer.

  • Base Wash (Remove Pyrazole Acid):

    • Use: Saturated NaHCO₃ or 1M NaOH.[2][3]

    • Why? Deprotonates the unreacted carboxylic acid starting material (pKa ~4), moving it to the aqueous layer.

  • Brine & Dry: Wash with saturated NaCl, dry over Na₂SO₄, and concentrate.

Visual Logic: Separation Decision Tree

WorkupLogic cluster_legend Logic Key Start Crude Reaction Mixture (Product + Amine + Acid + Coupling Agents) Step1 Dilute with EtOAc Start->Step1 Wash1 Wash 1: 10% Citric Acid (pH ~3-4) Step1->Wash1 Layer1_Org Organic Layer (Product + Pyrazole Acid) Wash1->Layer1_Org Retain Layer1_Aq Aqueous Layer (Protonated Benzylamine) Wash1->Layer1_Aq Discard Wash2 Wash 2: Sat. NaHCO3 (pH ~8-9) Layer1_Org->Wash2 Layer2_Org Organic Layer (Purified Product) Wash2->Layer2_Org Dry & Concentrate Layer2_Aq Aqueous Layer (Deprotonated Pyrazole Acid) Wash2->Layer2_Aq Discard Legend Yellow = Action | Blue = Intermediate | Green = Target | Red = Waste

Figure 1: Differential extraction logic based on pKa differences between the pyrazole core, the amine impurity, and the acid impurity.

Module 2: Crystallization (Scaling Up)

If your crude yield is >500mg, chromatography becomes expensive and slow.[3] This molecule crystallizes well due to the planar pyrazole-amide system.[1][2][3]

Common Issue: The compound "oils out" (forms a gum) instead of precipitating. This happens when the impurity profile depresses the melting point below the solvent boiling point.

Recommended Solvent Systems
Solvent PairRatio (v/v)Protocol Notes
EtOAc / Hexanes 1:3 to 1:5Best for removal of non-polar impurities. Dissolve in min.[1][2][3] hot EtOAc. Add hot Hexanes until turbid. Cool slowly.
EtOH / Water 1:1 to 1:2Best for removal of inorganic salts. Dissolve in hot EtOH.[2] Add warm water dropwise.[2]
MeOH / MTBE 1:4Alternative. Good if the compound is too soluble in EtOAc.[2]
Troubleshooting "Oiling Out"

If the product separates as a yellow oil:

  • Re-heat until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface with a spatula.[3]

  • Slower Cooling: Wrap the flask in foil or place it in a warm water bath and let the bath cool to room temperature overnight. Rapid cooling traps impurities and causes oiling.[3]

Module 3: Chromatography (High Purity)

For library synthesis or final purity >98% for biological assays.[2][3]

Flash Chromatography Protocol[1][2]
  • Stationary Phase: Silica Gel (40-63 µm).[1][2][3]

  • Mobile Phase A: Dichloromethane (DCM) or Hexanes.[2][3]

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).[2][3]

  • Gradient Strategy:

    • Option 1 (DCM/MeOH): 0% to 5% MeOH in DCM.[2][3] (Note: Pyrazoles can streak on silica; 5% MeOH usually elutes them).[3]

    • Option 2 (Hex/EtOAc): 10% to 60% EtOAc in Hexanes.[2][3]

  • Modifier: If peak tailing occurs, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanol sites on the silica.

Frequently Asked Questions (FAQs)

Q: I used EDC/HOBt, and I see a persistent white solid impurity that won't wash away.

  • Diagnosis: This is likely DCU (Dicyclohexylurea) if you used DCC, or a related urea byproduct.[2][3]

  • Resolution:

    • Cool the reaction mixture to 0°C; most urea byproducts precipitate. Filter through Celite.[2][3]

    • Switch to EDC.HCl (water-soluble carbodiimide).[2][3] The urea byproduct is water-soluble and is removed in the aqueous workup (Module 1).[5]

Q: My yield is low (<40%) after the acid wash.

  • Diagnosis: You likely used strong acid (1M HCl or lower pH) which protonated the pyrazole nitrogen (N2), making the compound water-soluble.[3]

  • Resolution: Re-extract your aqueous waste layer! Neutralize the waste aqueous layer with NaHCO₃ until pH ~7-8, then extract 3x with DCM.[2][3] Your product is likely there.

Q: The NMR shows a "ghost" peak near the benzyl CH2.

  • Diagnosis: Rotamers.[2][3] Amide bonds have restricted rotation.[2]

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a sharp singlet, it is a rotamer, not an impurity.[3]

References

  • Synthesis of Pyrazole Carboxamides: BenchChem Protocols. "Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications." (General amide coupling conditions for pyrazole-4-carboxylic acids).

  • Basicity of Pyrazoles: European Journal of Organic Chemistry. "pKa values of nitrogen heterocycles in acetonitrile and water." (Establishing the weak basicity of the pyrazole N2, pKa ~2.5). [3]

  • Recrystallization Strategies: ResearchGate Technical Discussions. "Recrystallization solvents for pyrazole derivatives." (Consensus on EtOH/Water and EtOAc/Hexane systems).[3]

  • Amide Coupling Troubleshooting: Organic & Biomolecular Chemistry. "Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts."[6] (Discussing water-soluble coupling agents like EDC.HCl).[2][3][7]

Sources

Optimization

Technical Support Center: N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Stability

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals working with N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals working with N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide .

This molecule shares a core structural scaffold with prominent Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., fluxapyroxad, benzovindiflupyr, fluopyram) and various pharmaceutical intermediates (e.g., FXR antagonists)[1][2]. While the pyrazole-4-carboxamide class is generally highly stable in standard aqueous environments, specific experimental stressors—such as UV irradiation, transition metal impurities, and extreme pH—can induce rapid degradation.

This guide provides field-proven troubleshooting logic, mechanistic explanations, and validated protocols to ensure the integrity of your experimental solutions.

Quantitative Stability Overview

Before troubleshooting, consult this baseline stability matrix. These parameters synthesize behavioral data from structurally analogous pyrazole-4-carboxamides to help you differentiate between expected compound behavior and experimental anomalies[2][3][4].

Environmental StressorPrimary Degradation PathwayTypical Half-Life (

)
Preventive Measure
Aqueous Buffer (pH 4–9) None (Highly Stable)> 30 days (Dark, 25°C)Standard storage
Aqueous Acid/Base (pH <2 or >11) Amide Hydrolysis24–72 hours (at 60°C)Buffer solutions, avoid heat
UV/Vis Light (200–280 nm) Photolytic Cleavage / Hydroxylation30 mins – 200 hoursAmber vials, actinic shielding
Aerated Organic Solvents Benzylic OxidationWeeks to MonthsDegas solvents, use chelators

Troubleshooting & FAQs: Mechanistic Insights

Q1: I am observing a rapid loss of the parent compound in clear aqueous solutions under ambient laboratory light. What is driving this?

The Causality: You are likely observing photodegradation . Pyrazole-4-carboxamides are highly susceptible to photolytic cleavage when exposed to UV or strong visible light. The mechanism involves the homolytic cleavage of the amide bond, generating 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and benzylamine radicals[1][4]. Additionally, photo-induced reactive oxygen species (ROS) can lead to hydroxylation at the benzylic position. The Fix: Immediately transition all stock solutions to amber glass vials. If conducting assays in transparent multi-well plates, minimize the time the plates spend outside the incubator or use low-actinic lighting in the laboratory.

Q2: My LC-MS data shows new peaks with a mass shift of +14 Da and +16 Da after storing the compound in organic solvents (e.g., THF, Acetonitrile) for several weeks. Why?

The Causality: This is a classic signature of benzylic oxidation . The methylene carbon (


) located between the amide nitrogen and the phenyl ring is highly activated. Trace peroxides in aging organic solvents (especially ethers like THF) or dissolved oxygen coupled with trace transition metals can catalyze the oxidation of this benzylic position[5].
  • A +16 Da shift indicates the formation of a hydroxylamine or benzylic alcohol.

  • A +14 Da shift indicates the formation of an imide or ketone (addition of oxygen[+16], loss of two protons [-2])[5]. The Fix: Prepare stock solutions in highly purified, peroxide-free solvents. Degas solvents with nitrogen or argon prior to long-term storage at -20°C.

Q3: During forced degradation at pH 12, the compound degrades, but it remains perfectly stable at pH 7. Is the amide bond unusually weak?

The Causality: No, the amide bond is not unusually weak; in fact, pyrazole-4-carboxamides exhibit high stability and resistance to hydrolysis under physiological conditions[2]. However, under extreme basic conditions (pH > 11) combined with heat, the hydroxide ion acts as a strong nucleophile, attacking the sterically hindered carbonyl carbon of the carboxamide[6]. This irreversible acyl substitution yields the corresponding pyrazole carboxylic acid and benzylamine. The Fix: If your formulation requires a high pH to achieve solubility, you must perform the dissolution step quickly at lower temperatures, then immediately titrate back to a physiological pH (pH 7.0–7.4) to prevent hydrolytic cleavage.

Q4: The concentration of my compound in biological buffers (e.g., PBS) drops by 50% over 48 hours, but no degradation peaks appear on the HPLC chromatogram. What is happening?

The Causality: You are experiencing physical instability , not chemical degradation. The lipophilic nature of the benzyl group and the dimethyl-pyrazole ring results in poor aqueous solubility. The compound is either precipitating out of solution as micro-crystals (which are filtered out prior to HPLC injection) or adsorbing non-specifically to the hydrophobic surfaces of plastic microcentrifuge tubes or pipette tips. The Fix: Add a biocompatible co-solvent (e.g., 1-5% DMSO) or a surfactant (e.g., Tween-20) to maintain kinetic solubility. Switch to low-binding polymer tubes or glass vials.

Degradation Pathways & Diagnostic Workflows

To assist in your analytical investigations, below are the validated structural pathways and a diagnostic logic tree for identifying the root cause of compound loss.

degradation_pathways Parent N-benzyl-1,3-dimethyl-1H- pyrazole-4-carboxamide Hydrolysis Acid/Base Hydrolysis (Extreme pH, Heat) Parent->Hydrolysis Photolysis Photodegradation (UV/Vis Light, 200-280nm) Parent->Photolysis Oxidation Oxidative Stress (Peroxides, Trace Metals) Parent->Oxidation Acid 1,3-dimethyl-1H-pyrazole- 4-carboxylic acid Hydrolysis->Acid Amine Benzylamine Hydrolysis->Amine Hydroxyl Benzylic Hydroxylation (+16 Da Mass Shift) Photolysis->Hydroxyl Cleavage Amide Bond Cleavage Radical Mechanism Photolysis->Cleavage Oxidation->Hydroxyl Imide Imide / Ketone Formation (+14 Da Mass Shift) Oxidation->Imide Cleavage->Acid Cleavage->Amine

Fig 1. Primary chemical degradation pathways of N-benzyl pyrazole-4-carboxamides in solution.

troubleshooting_workflow Start Observation: Loss of Parent Compound in Solution CheckLCMS Run LC-MS/MS Analysis Start->CheckLCMS NewPeaks Are there new degradation peaks? CheckLCMS->NewPeaks YesPeaks Yes NewPeaks->YesPeaks NoPeaks No NewPeaks->NoPeaks MassShift Analyze Mass Shift (ΔDa) YesPeaks->MassShift Physical Physical Instability: Precipitation or Adsorption NoPeaks->Physical Cleavage ΔDa corresponds to cleaved fragments MassShift->Cleavage Oxidized ΔDa = +14 or +16 MassShift->Oxidized Formulation Action: Add co-solvents (DMSO) or surfactants to improve solubility Physical->Formulation Hydrolysis Diagnosis: Hydrolysis or Photolysis Action: Buffer pH, use amber vials Cleavage->Hydrolysis Oxidation Diagnosis: Benzylic Oxidation Action: Degas solvent, remove metals Oxidized->Oxidation

Fig 2. Diagnostic logic tree for troubleshooting compound loss in experimental solutions.

Experimental Protocols: Stability-Indicating Assays

To definitively map the stability profile of your specific formulation of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, execute the following self-validating forced degradation protocol.

Protocol A: Comprehensive Forced Degradation Workflow

Objective: To generate primary degradation products (hydrolytic, oxidative, and photolytic) to validate the specificity of your HPLC/LC-MS method.

Step 1: Stock Preparation

  • Accurately weigh 10 mg of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL primary stock.

  • Self-Validation Check: Ensure the solution is completely clear. Any turbidity indicates incomplete dissolution, which will skew kinetic degradation data.

Step 2: Hydrolytic Stress (Acid/Base)

  • Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Seal in a glass vial and heat at 60°C for 24 hours.

  • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Seal in a glass vial and heat at 60°C for 24 hours.

  • Control: Mix 1 mL of stock with 1 mL of purified water (pH 7.0). Heat at 60°C for 24 hours.

  • Neutralization: After 24 hours, neutralize the acid sample with 1 mL of 0.1 M NaOH, and the base sample with 1 mL of 0.1 M HCl prior to injection to protect the LC column.

Step 3: Oxidative Stress

  • Mix 1 mL of stock with 1 mL of 3%

    
     solution.
    
  • Incubate at room temperature (25°C) in the dark for 24 hours.

  • Quenching: Quench residual peroxide with a mild reducing agent (e.g., sodium thiosulfate) before LC-MS analysis to prevent on-column oxidation.

Step 4: Photolytic Stress

  • Transfer 2 mL of the stock solution into a transparent quartz vial (UV transparent) and 2 mL into a foil-wrapped control vial.

  • Expose both vials to a medium-pressure Hg-lamp (150 W, λ = 200–280 nm) or an ICH-compliant photostability chamber for 2 to 24 hours[1].

Step 5: LC-MS/MS Analysis

  • Dilute all stressed samples to a final theoretical concentration of 10 µg/mL using the mobile phase.

  • Run on a C18 reverse-phase column using a water/acetonitrile gradient (with 0.1% Formic Acid).

  • Monitor for the parent mass and specific fragment masses corresponding to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and benzylamine.

References

  • Source: nih.
  • Source: nih.
  • Title: FLUXAPYROXAD (256)
  • Source: researchgate.
  • Source: acs.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Pyrazole Carboxamide Synthesis Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years troubleshooting and optimizing the synthesis of pyrazole carboxamides—a privileged pharmacophore prevalent in succinate dehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years troubleshooting and optimizing the synthesis of pyrazole carboxamides—a privileged pharmacophore prevalent in succinate dehydrogenase inhibitors (SDHIs), CB1 antagonists, and diverse agrochemicals.

Synthesizing these scaffolds is rarely a "one-size-fits-all" process. The structural nuances of pyrazole rings (such as tautomerization, basicity, and steric hindrance at the 3- and 5-positions) dictate that successful amide coupling requires a deep understanding of reaction causality rather than blind adherence to standard protocols. This guide is designed to provide you with field-proven insights, self-validating methodologies, and authoritative grounding to ensure your synthetic workflows are robust and reproducible.

Strategic Workflow for Amide Coupling

Before troubleshooting, it is critical to align your coupling strategy with the electronic and steric properties of your specific pyrazole substrate. The decision matrix below outlines the optimal path from starting materials to the purified carboxamide.

OptimizationWorkflow Start Pyrazole Carboxylic Acid + Amine Assess Assess Substrate Sterics & Electronics Start->Assess Choice Coupling Strategy Assess->Choice T3P T3P / EtOAc (Mild, High Yield) Choice->T3P Aliphatic/Standard AcidChloride SOCl2 or (COCl)2 (Sterically Hindered) Choice->AcidChloride Deactivated/Steric HATU HATU / DIPEA (Standard/Fast) Choice->HATU Base-tolerant Purification Workup & Purification T3P->Purification AcidChloride->Purification HATU->Purification End Pure Pyrazole Carboxamide Purification->End

Caption: Decision matrix and workflow for optimizing pyrazole carboxamide coupling conditions.

Frequently Asked Questions (FAQs): Reagent Selection & Causality

Q1: Why am I getting low yields when coupling a sterically hindered pyrazole-4-carboxylic acid using EDC/HOBt? The Causality: Pyrazole-4-carboxylic acids, especially those with bulky substituents at the 3- and 5-positions (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid), are highly sterically hindered. When using carbodiimides like EDC, the initial O-acylisourea intermediate struggles to react with the incoming amine due to steric clash. Instead, it undergoes an irreversible intramolecular rearrangement to form a thermodynamically stable, unreactive N-acylurea byproduct[1]. The Solution: Abandon carbodiimides for hindered substrates. Instead, convert the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[1]. The acid chloride is significantly smaller and more electrophilic, easily overcoming the steric barrier.

Q2: How do I minimize epimerization when my target amine has a chiral center adjacent to the coupling site? The Causality: Over-activation of the carboxylic acid in the presence of strong organic bases (like TEA or DIPEA) can lead to the formation of an oxazolone intermediate or direct enolization at the α-carbon, resulting in racemization. The Solution: Utilize Propylphosphonic anhydride (T3P) in ethyl acetate. T3P operates in a less basic microenvironment and forms a highly reactive but structurally distinct intermediate that strongly resists oxazolone formation. This method is highly effective for synthesizing complex pyrazole derivatives while maintaining stereochemical integrity[2].

Q3: My pyrazole nitrogen is unprotected (1H-pyrazole). Will it interfere with the carboxamide coupling? The Causality: The NH of a 1H-pyrazole is weakly nucleophilic. However, if you are using highly reactive conditions (like an acid chloride) and your target amine is deactivated (e.g., an electron-poor aniline or sulfonamide), the pyrazole nitrogen can outcompete the amine, leading to unwanted N-acylation or dimerization. The Solution: Use a milder coupling reagent like T3P, which preferentially acylates the more nucleophilic primary/secondary amine. If acid chlorides must be used to force the reaction with a sulfonamide[3], you must either protect the pyrazole NH (e.g., with a THP or Boc group) prior to coupling, or use a large excess (2-3 equivalents) of the target amine to drive kinetic preference.

Troubleshooting Guide: Resolving Common Bottlenecks

When a reaction fails, systematic LCMS/TLC analysis is your best diagnostic tool. Use the logic tree below to identify the root cause of poor conversion.

TroubleshootingLogic Issue Low Yield / Incomplete Conversion TLC TLC/LCMS Analysis Issue->TLC CheckSM Is Pyrazole Acid Consumed? TLC->CheckSM N_Acyl Unreactive N-Acylurea? Switch EDC to HATU/T3P CheckSM->N_Acyl Yes (Side Products) Dimer Dimerization? Protect Pyrazole NH CheckSM->Dimer Yes (Side Products) Steric Steric Hindrance? Convert to Acid Chloride CheckSM->Steric No (Poor Activation) Solubility Poor Solubility? Switch Solvent to DMF/NMP CheckSM->Solubility No (Poor Activation)

Caption: Troubleshooting logic tree for resolving low yields in pyrazole carboxamide synthesis.

Specific Issue Resolutions:
  • Issue: Poor Solubility of Pyrazole Intermediates.

    • Observation: The reaction mixture is a heterogeneous slurry, and conversion stalls at 20-30%.

    • Action: Pyrazole carboxylic acids often exhibit strong intermolecular hydrogen bonding, making them insoluble in DCM or EtOAc. Switch the solvent system to DMF, NMP, or a THF/DMF mixture[4].

  • Issue: Unreactive Sulfonamide Coupling.

    • Observation: Coupling a pyrazole acid to a primary/secondary sulfonamide yields no product with HATU.

    • Action: Sulfonamides are exceptionally poor nucleophiles. You must use the Acid Chloride method (Protocol A) and reflux the mixture in THF for 5-12 hours[3].

Quantitative Comparison of Coupling Reagents

To aid in your experimental design, the table below summarizes the performance metrics of common coupling reagents specifically applied to pyrazole carboxamide synthesis.

Coupling StrategyActivation IntermediateTypical Yield (Hindered Substrates)Epimerization RiskWorkup / Byproduct Removal
Acid Chloride (SOCl₂) Acyl Chloride85 - 95%HighEvaporation of volatiles; highly scalable.
T3P / EtOAc Mixed Anhydride75 - 90%Very LowSimple aqueous wash (byproducts are water-soluble).
HATU / DIPEA Active Ester (OAt)60 - 80%ModerateRequires chromatography to remove tetramethylurea.
EDC / HOBt Active Ester (OBt)< 40%LowAqueous acid/base washes.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. The inclusion of specific visual cues and analytical checks ensures you can verify the success of each step before proceeding.

Protocol A: The Acid Chloride Method (For Hindered/Deactivated Amines)

This method is the gold standard for coupling highly hindered pyrazole-4-carboxylic acids or deactivated amines like sulfonamides[1][3].

  • Activation: Suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM or THF (0.2 M). Add a catalytic amount of DMF (1-2 drops). Mechanistic Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which is the true active chlorinating species.

  • Chlorination: Cool the mixture to 0 °C. Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 - 2.0 eq) dropwise.

  • Validation: Stir at room temperature. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the heterogeneous mixture becomes a clear solution. Self-Check: Quench a 10 µL aliquot into 1 mL of methanol; LCMS should show 100% conversion to the methyl ester.

  • Concentration: Concentrate the mixture in vacuo to completely remove excess SOCl₂. Co-evaporate twice with anhydrous toluene to ensure all HCl gas is removed.

  • Coupling: Redissolve the crude acid chloride in anhydrous THF. Cool to 0 °C. Add the target amine (1.2 eq) followed by dropwise addition of DIPEA (2.0 - 3.0 eq).

  • Completion: Stir at room temperature for 2-4 hours (or reflux for 5 hours if using sulfonamides[3]). Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The T3P Method (For Chiral/Standard Amines)

This method is ideal for library synthesis, avoiding toxic gases and minimizing epimerization[2].

  • Preparation: In a dry flask, dissolve the pyrazole-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in ethyl acetate (EtOAc) (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to ensure complete deprotonation of the acid.

  • Coupling: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise.

  • Monitoring: Stir at room temperature for 12-24 hours. If LCMS indicates stalled conversion, heat the reaction to 60-80 °C.

  • Workup: Dilute with additional EtOAc. Wash the organic layer sequentially with water, 1N HCl, and saturated aqueous NaHCO₃. Mechanistic Note: The phosphonic acid byproducts of T3P are highly water-soluble and are completely removed during these aqueous washes, often yielding NMR-pure product without chromatography. Dry over Na₂SO₄ and concentrate.

References

  • Chandrakantha, B., et al. "T3P mediated Synthesis of some new quinoline substituted pyrazole derivatives and its antibacterial studies." Der Pharma Chemica. URL: [Link]

  • Senturk, M., et al. "Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors." PMC - NIH. URL:[Link]

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." MDPI. URL:[Link]

Sources

Optimization

Technical Support Center: N-Benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Synthesis

Status: Online Operator: Senior Application Scientist Ticket Focus: Impurity Profiling & Protocol Optimization Introduction: The "Deceptive Simple" Scaffold Welcome to the Technical Support Center. You are likely here be...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Impurity Profiling & Protocol Optimization

Introduction: The "Deceptive Simple" Scaffold

Welcome to the Technical Support Center. You are likely here because your synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is failing to meet purity specifications.

While this molecule appears structurally simple—an achiral pyrazole acid coupled with a benzylamine—it harbors specific "trapdoors" related to pyrazole regiochemistry and amide coupling artifacts . This guide treats your synthesis as a troubleshooting ticket, moving from the most insidious hidden failures to standard reaction optimization.

Module 1: The "Invisible" Impurity (Regioisomerism)

Ticket #101: "My LCMS shows one peak, but the biological activity is low."

The Issue: The most critical side product in this synthesis is not formed during the amide coupling; it is inherited from the starting material. The 1,3-dimethyl and 1,5-dimethyl pyrazole isomers are difficult to separate and often co-elute.

If you synthesized the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid precursor (or purchased "95%" pure material), it likely contains the 1,5-dimethyl isomer .

Root Cause Analysis: Methylation Kinetics

The methylation of ethyl 3-methylpyrazole-4-carboxylate typically yields a mixture of N1- and N2-alkylated products. Due to annular tautomerism, the steric and electronic differences between N1 and N2 are subtle.

  • Target: 1,3-dimethyl isomer (N-Me far from C-Me).

  • Impurity: 1,5-dimethyl isomer (N-Me adjacent to C-Me).

Diagnostic Protocol: The NOE Check

Before proceeding to the amide coupling, you must validate your acid starting material using 1D-NOE (Nuclear Overhauser Effect) NMR.

IsomerStructural FeatureNOE Signal Interaction
1,3-Dimethyl (Target) N-Methyl (Pos 1) is adjacent to Proton (Pos 5).Strong NOE between N-Me (

ppm) and H-5 (

ppm).
1,5-Dimethyl (Impurity) N-Methyl (Pos 1) is adjacent to C-Methyl (Pos 5).Strong NOE between N-Me and C-Me. No NOE to aromatic proton.
Visualization: Regioisomer Logic Gate

RegioCheck Start Starting Material: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid NOE_Exp Run 1D-NOE NMR Irradiate N-Methyl Peak (~3.8 ppm) Start->NOE_Exp Result1 NOE observed at Aromatic H (~7.8 ppm)? NOE_Exp->Result1 Pass CONFIRMED: 1,3-Isomer Proceed to Coupling Result1->Pass Yes (H-5 interaction) Fail WARNING: 1,5-Isomer Detected Do not couple. Recrystallize or discard. Result1->Fail No (Me-5 interaction)

Caption: Workflow to distinguish the target 1,3-dimethyl isomer from the parasitic 1,5-dimethyl impurity using NOE NMR.

Module 2: Amide Coupling & Side Products

Ticket #102: "I see a persistent impurity at +18 mass units or a non-polar spot."

The Issue: Standard carbodiimide coupling (EDC/DCC) often fails with electron-rich or sterically crowded acids, leading to


-acyl urea  formation.
Mechanism of Failure (

-Acyl Urea Rearrangement)
  • Activation: EDC reacts with the pyrazole acid to form the O-acylisourea (Active Ester).

  • Stalling: If the benzylamine attack is slow (or if the active ester is too stable), the O-acylisourea rearranges via an intramolecular acyl transfer.

  • Result: A stable, unreactive

    
    -acyl urea byproduct that is difficult to separate from the product.
    
Recommended Protocol: The "Additive" Fix

To prevent rearrangement, you must trap the O-acylisourea with HOBt or HOAt to form a more stable (but still reactive) active ester.

Optimized Conditions:

  • Reagents: Acid (1.0 eq), Benzylamine (1.1 eq), EDC

    
    HCl (1.2 eq), HOBt (1.2 eq) , DIPEA (2.0 eq).
    
  • Solvent: DMF or DCM (DMF accelerates the reaction for pyrazoles).

  • Order of Addition (Critical):

    • Dissolve Acid + HOBt + DIPEA in solvent.

    • Add EDC.[1][2][3][4] Stir 15 mins (Formation of HOBt ester).

    • Add Benzylamine.

Alternative: The T3P Solution (Green Chemistry)

If EDC fails or purification is difficult, switch to T3P (Propylphosphonic anhydride) .

  • Why: T3P does not form urea byproducts. All side products are water-soluble.

  • Protocol: Mix Acid + Amine + Base (Et3N) in EtOAc. Add T3P (50% in EtOAc). Stir. Wash with water.[5][6][7]

Module 3: Workup & Purification

Ticket #103: "My product is sticky/oily and holds onto solvents."

The Issue: Pyrazoles are excellent ligands. They can coordinate to residual metal salts or interact strongly with silica, causing "streaking" (tailing) on columns.

Purification Strategy Table
Impurity TypeSourceRemoval Strategy
Residual Benzylamine Excess ReagentAcidic Wash: Wash organic layer with 1M HCl. The amine forms a water-soluble salt.
Unreacted Pyrazole Acid Incomplete RxnBasic Wash: Wash organic layer with Sat. NaHCO

. The acid forms a salt and enters the aqueous phase.
EDC Urea Coupling ReagentWater Wash: EDC urea is water-soluble.[2][6] Multiple brine/water washes usually remove it.
HOBt AdditiveBasic Wash: HOBt is acidic (

). Wash with 1M NaOH or Sat. Na

CO

to remove it.
Trace Metal (Pd/Cu) Synthesis of AcidScavenger Resin: Treat with QuadraPure™ TU or wash with EDTA solution if the acid was made via cross-coupling.
Diagram: Coupling Reagent Decision Tree

CouplingLogic Input Coupling Requirement Scale Scale < 100mg? Input->Scale SmallScale Use HATU / DIPEA (Fast, high yield, expensive) Scale->SmallScale Yes LargeScale Cost/Workup Sensitive? Scale->LargeScale No T3P Use T3P (EtOAc) (No column needed usually) LargeScale->T3P Yes (Easy Workup) EDC Use EDC / HOBt (Standard, requires wash) LargeScale->EDC No (Standard)

Caption: Decision matrix for selecting the optimal coupling agent based on scale and purification needs.

Frequently Asked Questions (FAQs)

Q1: Can I use the Acid Chloride method (SOCl


) to avoid EDC issues? 
A:  Yes, but with caution. Converting 1,3-dimethylpyrazole-4-carboxylic acid to the acid chloride requires refluxing in thionyl chloride.
  • Risk:[8] Pyrazoles are electron-rich; harsh conditions can cause chlorination of the ring or decomposition.

  • Fix: Use Oxalyl Chloride/DMF (catalytic) at

    
    C instead of boiling SOCl
    
    
    
    . Ensure all HCl is removed (azeotrope with toluene) before adding the amine to prevent salt formation that stalls the reaction.

Q2: Why is my yield low despite clean TLC? A: Check the aqueous layer. Pyrazole carboxamides can have surprising water solubility, especially if the benzyl group has polar substituents.

  • Fix: Salting out (saturating the aqueous layer with NaCl) and extracting with CHCl

    
    /iPrOH (3:1) often recovers "lost" product.
    

Q3: The NMR shows a "double" set of peaks. Is it the regioisomer? A: It could be Rotamers . Amide bonds have restricted rotation.

  • Test: Run the NMR at elevated temperature (

    
    C). If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have the 1,5-dimethyl regioisomer contamination.
    

References

  • Vertex AI Search. (2025). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide. Retrieved from 9

  • BenchChem. (2025).[5] Technical Support Center: Selective N-Methylation of Pyrazoles. Retrieved from 5

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from 6

  • Luxembourg Bio Technologies. (2007). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from 1

  • Sigma-Aldrich. (n.d.). 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Product Detail. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Bioassays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical and biological variables that can confound bioassays involving N-benzyl-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical and biological variables that can confound bioassays involving N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide .

This compound belongs to the pyrazole-4-carboxamide class of Succinate Dehydrogenase Inhibitors (SDHIs)[1]. SDHIs are potent fungicidal agents that target mitochondrial Complex II (succinate dehydrogenase), disrupting the tricarboxylic acid (TCA) cycle and the electron transport chain[2]. While in silico models often predict high binding affinities for these compounds, in vitro enzymatic assays and whole-cell mycelial growth assays frequently yield unexpected or discordant results[3].

This guide provides a mechanistic framework to diagnose, troubleshoot, and resolve these discrepancies.

Part 1: Diagnostic Q&A and Troubleshooting Guide

Q1: My in vitro enzymatic assay (SDH inhibition) shows non-linear dose-response curves and a much higher IC50 than expected. What is causing this? A: This is almost certainly a physicochemical artifact caused by the compound's high lipophilicity. The N-benzyl and 1,3-dimethyl-pyrazole moieties confer a high LogP, which can lead to rapid aggregation or precipitation in standard aqueous assay buffers[4]. When the compound aggregates, the effective concentration of free monomeric inhibitor drops drastically, creating a non-linear dose-response and a falsely elevated IC50.

  • Solution: Do not exceed 1% final DMSO concentration in the assay. Instead of increasing DMSO, introduce a mild, non-denaturing detergent such as 0.015% lauryl maltoside or 0.1% Triton X-100 to the pre-assay incubation mixture to maintain compound solubility without stripping the mitochondrial membrane complexes[5].

Q2: The compound shows excellent target inhibition (low IC50 in the SDH assay) but fails to inhibit mycelial growth (high EC50) in Rhizoctonia solani or Sclerotinia sclerotiorum. Why the discrepancy? A: A strong enzymatic IC50 coupled with a weak whole-cell EC50 typically points to one of two biological barriers:

  • Poor Cell Wall Permeability: The compound may bind strongly to the fungal cell wall components, preventing it from reaching the mitochondria.

  • Active Efflux Mechanisms: Filamentous fungi frequently overexpress ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters in response to xenobiotic stress[3]. These efflux pumps actively extrude the pyrazole-4-carboxamide from the cytoplasm before it can reach Complex II[6].

  • Solution: Perform a comparative mycelial growth assay in the presence of an efflux pump inhibitor (e.g., Tolnaftate or Rhodamine 6G)[6]. If the EC50 drops significantly in the presence of the inhibitor, multidrug resistance (MDR) via efflux is the culprit.

Q3: We isolated a field strain that is completely resistant to N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, despite the compound working perfectly on our wild-type lab strains. Is the compound degrading? A: If your control strains are still susceptible, compound degradation is unlikely. You are likely observing target-site resistance. Fungi rapidly develop resistance to SDHIs via single point mutations in the nuclear-encoded SdhB, SdhC, or SdhD subunits, which form the ubiquinone-binding pocket[7]. For example, mutations such as H272R/Y in SdhB or A83V in SdhC drastically reduce the binding affinity of pyrazole-4-carboxamides[3][8].

  • Solution: Extract genomic DNA from the resistant isolate and sequence the SdhB, SdhC, and SdhD genes to confirm the presence of target-site mutations[8].

Part 2: Data Presentation & Diagnostic Matrix

To systematically identify the root cause of your unexpected bioassay results, compare your experimental data against this diagnostic matrix.

Diagnostic ScenarioSDH Enzymatic IC50 (μM)Mycelial EC50 (μg/mL)EC50 with Efflux InhibitorVisual Buffer ClarityPrimary Causality / Diagnosis
Ideal Efficacy < 3.0< 1.5No ChangeClearPotent SDHI activity; ideal cell penetration[1].
Aqueous Aggregation > 50.0 (Non-linear)> 50.0No ChangeCloudy/PrecipitateHigh LogP causing insolubility. Optimize detergent/DMSO[5].
Efflux Pump Overexpression < 3.0> 50.0< 1.5 (Restored)ClearActive extrusion via ABC/MFS transporters[6].
Target-Site Mutation > 50.0> 50.0> 50.0 (No Change)ClearMutation in SdhB/C/D altering the ubiquinone pocket[8].
Poor Permeability < 3.0> 20.0> 20.0 (No Change)ClearInability to cross fungal cell wall/membrane.

Part 3: Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following optimized protocols.

Protocol 1: Optimized SDH DCPIP/PMS Enzymatic Assay

This protocol utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. SDH oxidizes succinate to fumarate, transferring electrons to DCPIP, which changes from blue to colorless. The rate of absorbance decrease at 600 nm is inversely proportional to SDHI efficacy[2][9].

Step-by-Step Methodology:

  • Mitochondrial Extraction: Homogenize 0.1 g of fungal mycelia in 1 mL of extraction buffer (supplemented with 0.015% lauryl maltoside to maintain membrane integrity). Centrifuge at 11,000 × g for 10 minutes at 4°C. Retain the supernatant (mitochondrial fraction) on ice[5][10].

  • Reagent Preparation: Prepare a 10 mM succinate solution and a 2 mM DCPIP solution. Prepare the N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide stock in 100% DMSO.

  • Pre-incubation (Critical Step): In a 96-well flat-bottom plate, combine 170 µL of assay buffer, 5 µL of the SDHI compound (ensuring final DMSO ≤ 1%), and 10 µL of the mitochondrial extract. Incubate at 25°C for 10 minutes to allow the inhibitor to equilibrate with the SDH complex[2].

  • Reaction Initiation: Add 15 µL of 100 mM succinate and 15 µL of 2 mM DCPIP to each well[2].

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer. Measure the absorbance at 600 nm every 30 seconds for 10 minutes[2]. Calculate the IC50 based on the reduction rate of DCPIP (

    
    A600/min) compared to the DMSO control[10].
    
Protocol 2: Mycelial Radial Growth Assay with Efflux Pump Inhibition

This protocol differentiates between true target-site resistance and multidrug resistance (MDR) caused by efflux pumps[6].

Step-by-Step Methodology:

  • Media Preparation: Prepare standard Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Treatment Groups: Divide the media into four groups:

    • Control: 1% DMSO.

    • SDHI Only: PDA amended with varying concentrations of the pyrazole-4-carboxamide.

    • Efflux Inhibitor Only: PDA amended with 10 µg/mL Tolnaftate or Rhodamine 6G[6].

    • Combination: PDA amended with both the SDHI and the efflux inhibitor.

  • Inoculation: Place a 5 mm mycelial plug of the test fungus (e.g., R. solani) in the center of each plate.

  • Incubation & Measurement: Incubate at 25°C for 72 hours. Measure the colony diameter. Calculate the EC50 for the SDHI alone versus the SDHI + Efflux Inhibitor. A significant shift in the EC50 curve indicates active efflux[6].

Part 4: Mechanistic Visualizations

SDHI_Mechanism SDHI N-benzyl-1,3-dimethyl-1H- pyrazole-4-carboxamide ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) SDHI->ComplexII Binds Ubiquinone Pocket Ubiquinone Ubiquinone Reduction (Blocked) ComplexII->Ubiquinone Prevents Respiration Fungal Cell Respiration (Halted) Ubiquinone->Respiration Leads to Mutations Target Site Mutations (SdhB/C/D subunits) Mutations->ComplexII Alters Binding Site Efflux Efflux Pumps (ABC/MFS Transporters) Efflux->SDHI Extrudes Compound

Figure 1: Mechanism of action of pyrazole-4-carboxamide SDHIs and primary pathways of fungal resistance.

Troubleshooting_Workflow Start Unexpected Bioassay Result CheckIC50 Enzymatic (SDH) IC50 vs. Mycelial EC50 Start->CheckIC50 HighIC50 High IC50 & High EC50 (True Inactivity) CheckIC50->HighIC50 Both High LowIC50 Low IC50 but High EC50 (Cellular Resistance) CheckIC50->LowIC50 Discrepancy Solubility Check Aqueous Solubility (Aggregation in buffer) HighIC50->Solubility Rule out precipitation MutTest Sequence SdhB/C/D Genes HighIC50->MutTest Check target mutations LowIC50->Solubility Check cell wall penetration EffluxTest Run Assay with Efflux Inhibitor LowIC50->EffluxTest Suspect transporter efflux

Figure 2: Diagnostic decision tree for troubleshooting unexpected SDHI bioassay results.

References

  • Sharpe, M. A., et al. "Succinate Dehydrogenase (SDH) DCPIP/PMS Assay." Bio-protocol, 2021. Available at:[Link]

  • Vicentini, S. N. C., et al. "Efflux Pumps and Multidrug-Resistance in Pyricularia oryzae Triticum Lineage." MDPI, 2022. Available at:[Link]

  • SunLong Biotech. "Succinate Dehydrogenase (SDH) Activity Assay Kit." SunLong Biotech Co., LTD. Available at:[Link]

  • Ma, Z., et al. "Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management." Phytopathology, 2023. Available at:[Link]

  • Hou, Y., et al. "Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in Fusarium fujikuroi." Journal of Agricultural and Food Chemistry, 2023. Available at:[Link]

  • Luo, B., et al. "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives... as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 2023. Available at:[Link]

  • Luo, B., et al. "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection." Journal of Agricultural and Food Chemistry, 2025. Available at:[Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Status: Active Operator: Senior Application Scientist Ticket Focus: Process Scale-Up (Gram to Kilogram), Impurity Control, and Crystallization Introduction: The Scale-Up Challenge Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket Focus: Process Scale-Up (Gram to Kilogram), Impurity Control, and Crystallization

Introduction: The Scale-Up Challenge

Welcome to the technical support hub for pyrazole carboxamide synthesis. You are likely here because a procedure that worked perfectly on a 50mg scale is failing at 50g or 1kg.

The target molecule, N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide , presents three specific engineering challenges during scale-up:

  • Regioisomeric Purity: Controlling the formation of the 1,5-dimethyl impurity during the pyrazole ring construction.

  • Exotherm Management: Controlling the heat release during the amide coupling, particularly if using acid chlorides.

  • Crystallization Dynamics: Preventing "oiling out" during the final isolation, a common trait of N-benzyl amides.

This guide replaces generic advice with specific, causal troubleshooting based on industrial process chemistry.

Module 1: Precursor Quality (The "1,3" vs. "1,5" Problem)

User Ticket #101: "My final product has a persistent impurity (~5-10%) that co-elutes on HPLC. It has the same mass as the product. What is it?"

Diagnosis: You are likely carrying forward the 1,5-dimethyl regioisomer . When synthesizing the precursor (1,3-dimethyl-1H-pyrazole-4-carboxylic acid) from a 1,3-dicarbonyl and methylhydrazine, two isomers are formed.[1] The 1,3-isomer is generally the kinetic product, while the 1,5-isomer is the thermodynamic competitor. If this is not removed before the amide coupling, it is nearly impossible to separate later without chromatography.

Troubleshooting Protocol:

  • Check Input Material: Run a 1H-NMR on your carboxylic acid starting material.

    • Target (1,3-dimethyl): Methyl singlets typically appear around

      
       2.4 and 3.8 ppm.
      
    • Impurity (1,5-dimethyl): Look for minor singlets slightly shifted (often

      
       2.5 and 3.7 ppm).
      
  • Purification Strategy (Pre-Coupling): Do not attempt to separate the isomers at the final amide stage. Recrystallize the carboxylic acid precursor from water or ethyl acetate/heptane. The 1,3-acid is typically less soluble than the 1,5-acid, allowing for enrichment by filtration.

Visualizing the Regioisomer Divergence

PyrazoleRegio Start Precursor: Ethyl 2-(ethoxymethylene)-3-oxobutanoate Intermediate Cyclization (Kinetic vs Thermodynamic Control) Start->Intermediate Reagent + Methylhydrazine Reagent->Intermediate Target TARGET (Major): 1,3-Dimethyl-1H-pyrazole-4-carboxylate Intermediate->Target Major Path Impurity IMPURITY (Minor): 1,5-Dimethyl-1H-pyrazole-4-carboxylate Intermediate->Impurity Minor Path (Hard to remove later) AmideTarget Final Product: N-benzyl-1,3-dimethyl... Target->AmideTarget Amide Coupling AmideImpurity Impurity: N-benzyl-1,5-dimethyl... Impurity->AmideImpurity Co-reacts

Figure 1: The divergence of regioisomers occurs early. Purification must happen at the ester/acid stage, not the amide stage.

Module 2: The Coupling Reaction (Scale-Up Methodologies)

User Ticket #204: "I used EDC/HOBt for the 100mg batch, but it's too expensive for the 1kg batch. Can I use Thionyl Chloride? Also, the reaction turned black."

Diagnosis: Yes, you can use Thionyl Chloride (


), but the blackening indicates thermal decomposition due to uncontrolled exotherm or lack of venting. EDC/HOBt is non-scalable due to cost and the formation of urea byproducts that are difficult to wash out at scale.

Recommended Scale-Up Routes:

FeatureRoute A: Acid Chloride (Traditional) Route B: T3P Coupling (Modern/Green)
Reagent Thionyl Chloride (

) or Oxalyl Chloride
Propylphosphonic Anhydride (T3P)
Cost LowModerate
Byproducts

(gas),

(gas)
Water-soluble phosphates
Safety High risk (Corrosive gas evolution)Low risk (No gas, non-toxic)
Purification Requires careful quenchingAqueous wash only
Recommendation Best for Cost (if venting exists)Best for Quality (easiest workup)
Protocol A: The Acid Chloride Route (Cost-Optimized)

Use this if you have excellent fume hood ventilation and scrubbers.

  • Activation: Suspend 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in Toluene (or DCM). Add catalytic DMF (1 mol%).

  • Chlorination: Add

    
     (1.2 equiv) dropwise at 20°C. Heat to 50°C for 2 hours.
    
    • Critical Control: Monitor gas evolution. Do not seal the vessel.

  • Concentration: Distill off excess

    
     and Toluene. Re-dissolve the resulting solid (Acid Chloride) in dry DCM.
    
  • Coupling: Cool to 0°C. Add Benzylamine (1.1 equiv) and Triethylamine (1.5 equiv) slowly.

    • Why? This reaction is highly exothermic. If you add it too fast, you will generate impurities and potentially char the product.

Protocol B: The T3P Route (Quality-Optimized)

Use this for the cleanest profile and easiest workup.

  • Mixing: Dissolve Acid (1.0 equiv) and Benzylamine (1.1 equiv) in Ethyl Acetate (EtOAc).

  • Base: Add Pyridine or Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Coupling: Add T3P (50% in EtOAc, 1.2 equiv) dropwise at 0-25°C. Stir for 1-4 hours.

  • Workup: Wash the organic layer with water, then 0.5M HCl, then NaHCO3. T3P byproducts are water-soluble, leaving pure product in the organic layer.

Module 3: Workup & Isolation (Troubleshooting "Oiling Out")

User Ticket #309: "After workup, I tried to recrystallize from hot ethanol, but the product separated as a yellow oil at the bottom, not crystals."

Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with N-benzyl amides due to their flexibility and mid-range melting points.

The "Anti-Oil" Protocol:

  • Solvent Swap: Avoid pure Ethanol. Use Isopropyl Alcohol (IPA) / Water or Ethyl Acetate / Heptane .

  • Seeding (The Golden Rule):

    • Cool the solution until it is slightly supersaturated (cloudy).

    • Add a small amount of pure crystal seeds (save some from your small-scale batch!).

    • Do not cool rapidly. Hold the temperature constant after seeding for 30 minutes to allow crystal growth, then cool at a rate of 10°C/hour.

  • Benzylamine Removal:

    • If the oil smells like almonds/ammonia, you have residual benzylamine.

    • Fix: Re-dissolve in EtOAc and wash with 1M HCl . Benzylamine forms a water-soluble salt (

      
      ) and is removed.
      
Visualizing the Workup Logic

WorkupLogic Start Reaction Complete (Crude Mixture) CheckAmine Check: Smell/TLC (Residual Benzylamine?) Start->CheckAmine AcidWash Wash Organic Layer with 1M HCl CheckAmine->AcidWash Yes (Amine present) Evaporate Evaporate Solvent CheckAmine->Evaporate No AcidWash->Evaporate Cryst Recrystallization (IPA/Water or EtOAc/Heptane) Evaporate->Cryst Oiling Issue: Product Oils Out? Cryst->Oiling Seed Action: Re-heat, add Seed Crystals, Cool at 10°C/hr Oiling->Seed Yes Filter Filter & Dry (Final Product) Oiling->Filter No (Solid formed) Seed->Filter

Figure 2: Decision tree for isolating pure crystalline amide.

References & Authority

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

    • Context: Establishes T3P as the superior reagent for scalable, clean amide coupling compared to standard carbodiimides.[3]

  • Pattarawarapan, M., et al. (2023). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." MDPI Molecules. Link

    • Context: Details the mechanistic divergence of 1,3- vs 1,5-dimethyl isomers and solvent effects on regioselectivity.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

    • Context: The authoritative text on "oiling out" phenomena and acid chloride scale-up safety.

  • BenchChem Technical Protocols. "Recrystallization techniques for purifying pyrazole compounds." Link

    • Context: Practical solvent selection (IPA/Water) for pyrazole derivatives.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Analogues as Next-Generation SDHIs

Executive Summary & Biological Context Succinate dehydrogenase inhibitors (SDHIs) are a cornerstone class of agrochemical fungicides and represent an emerging area of interest for pharmaceutical applications, including t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Succinate dehydrogenase inhibitors (SDHIs) are a cornerstone class of agrochemical fungicides and represent an emerging area of interest for pharmaceutical applications, including targeting specific mammalian pathways or parasites like Trypanosoma cruzi[1]. By binding to the ubiquinone-binding site (Q-site) of mitochondrial Complex II, SDHIs disrupt the tricarboxylic acid (TCA) cycle and halt cellular respiration[2].

Historically, commercial SDHIs such as Boscalid and Fluxapyroxad have relied on rigid N-phenyl or N-biphenyl carboxamide scaffolds[3]. However, the emergence of target-site resistance—driven by mutations in the SDH B, C, and D subunits—has necessitated the development of novel pharmacophores. N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide analogues introduce a crucial methylene spacer (-CH2-) between the amide nitrogen and the aromatic tail. This structural modification offers enhanced conformational flexibility, allowing the molecule to overcome steric clashes in mutated binding pockets and maintain high-affinity interactions[4].

Mechanism of Action: SDH Inhibition Pathway

The primary target of these analogues is Complex II of the electron transport chain. By mimicking the structure of ubiquinone, the pyrazole-4-carboxamide competitively binds to the Q-site, effectively short-circuiting mitochondrial energy production[2].

SDH_Pathway Succinate Succinate ComplexII Complex II (SDH) FAD / Fe-S Clusters Succinate->ComplexII e- transfer Fumarate Fumarate ComplexII->Fumarate Oxidation Ubiquinone Ubiquinone (CoQ10) ComplexII->Ubiquinone e- transfer (Q-site) Ubiquinol Ubiquinol (CoQ10H2) Ubiquinone->Ubiquinol Reduction Inhibitor N-benzyl Pyrazole- 4-carboxamide (SDHI) Inhibitor->ComplexII Blocks Q-site (H-bonds with Trp/Tyr)

Caption: Mechanism of Action: SDHIs blocking electron transfer at the Q-site of Complex II.

Structure-Activity Relationship (SAR) Analysis

As a drug development professional, understanding the causality behind the efficacy of the N-benzyl scaffold is critical for lead optimization. The SAR can be dissected into three functional domains:

  • The Pyrazole Core : The 1,3-dimethyl-1H-pyrazole moiety acts as the primary anchor. The methyl groups fit precisely into a highly conserved hydrophobic pocket within the SDH enzyme, mimicking the natural substrate's spatial footprint while resisting rapid metabolic degradation[5].

  • The Carboxamide Linker : This is the critical hydrogen-bonding hub. The carbonyl oxygen acts as an H-bond acceptor for a conserved Tryptophan residue (e.g., Trp173), while the amide nitrogen donates an H-bond to a conserved Tyrosine (e.g., Tyr58)[3].

  • The N-Benzyl Tail & Substituents : Unlike rigid aniline derivatives, the N-benzyl group provides rotational freedom. Recent studies demonstrate that introducing bulky, lipophilic groups—such as thioethers[4], ethers[6], or oxime ethers[7]—at the para or ortho positions of the benzyl ring drastically increases potency. For instance, thioether substitutions enhance membrane permeability and create favorable van der Waals interactions deeper within the Q-site[4].

SAR_Logic Core 1,3-dimethyl-1H-pyrazole Hydrophobic pocket binding Maintains metabolic stability Linker Carboxamide (-CONH-) H-bond donor/acceptor Interacts with Trp173 & Tyr58 Core->Linker Attached to C4 Tail N-benzyl moiety (-CH2-Ph) Conformational flexibility Reduces steric clash Linker->Tail N-alkylation Substituents Benzyl Substituents (Thioether/Ether/Oxime) Enhances lipophilicity Improves membrane permeability Tail->Substituents Para/ortho substitution

Caption: Structure-Activity Relationship (SAR) logic for N-benzyl pyrazole-4-carboxamides.

Performance Comparison: Efficacy & Enzymatic Inhibition

To objectively evaluate the N-benzyl scaffold, we compare recent high-performing analogues against industry standards Boscalid and Fluxapyroxad. The data below highlights the performance of a novel thioether analogue (Compound 8e)[4] and an ether analogue (Compound 7d)[6] against the aggressive agricultural pathogen Rhizoctonia solani.

CompoundStructural FeatureSDH IC₅₀ (μM)R. solani EC₅₀ (μg/mL)Protective Efficacy (%)
Boscalid (Control)N-phenyl (rigid)1.530.46468.8
Fluxapyroxad (Control)N-biphenyl (rigid)0.350.03686.4
Analogue 8e N-benzyl + Thioether1.300.01289.1
Analogue 7d N-benzyl + Ether3.290.04686.8

*Note: Enzymatic IC₅₀ values are highly dependent on the specific fungal strain's mitochondrial extraction purity. However, relative to internal controls within their respective studies, both N-benzyl analogues demonstrated superior or comparable efficacy to Fluxapyroxad[4],[6].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols describe the self-validating assays used to determine SDH inhibition and in vivo efficacy.

Protocol 1: In Vitro SDH Enzymatic Inhibition Assay

This assay relies on the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor. As SDH oxidizes succinate, electrons are transferred to DCPIP, causing a color shift from blue to colorless, which is measured spectrophotometrically[7].

  • Mitochondrial Extraction : Isolate mitochondria from fungal mycelia using differential centrifugation in a sucrose-buffered medium (pH 7.2) to preserve complex integrity.

  • Baseline Establishment : In a 96-well plate, combine the mitochondrial suspension, assay buffer (50 mM potassium phosphate), and 1 mM DCPIP. Read baseline absorbance at 600 nm. Causality: Establishing a baseline ensures the mitochondria are metabolically active before introducing the inhibitor.

  • Inhibitor Incubation : Add the N-benzyl pyrazole-4-carboxamide analogues dissolved in DMSO (final DMSO concentration <1% to prevent solvent-induced protein denaturation). Include Boscalid as a positive control and pure DMSO as a negative control. Incubate for 10 minutes at 25°C.

  • Reaction Initiation : Add 20 mM sodium succinate to initiate the electron transfer.

  • Kinetic Readout : Measure the decrease in absorbance at 600 nm over 5 minutes. Calculate the IC₅₀ using non-linear regression analysis of the reaction velocity versus inhibitor concentration[4].

Assay_Workflow Mito 1. Mitochondria Isolation Incubation 2. SDHI Incubation (Various Conc.) Mito->Incubation Reaction 3. Add Succinate & DCPIP Incubation->Reaction Readout 4. Absorbance at 600 nm Reaction->Readout Analysis 5. IC50 Calculation Readout->Analysis

Caption: Step-by-step workflow for the in vitro SDH enzymatic inhibition assay.

Protocol 2: In Vivo Detached Leaf Assay (Protective Efficacy)
  • Plant Preparation : Harvest healthy, uniform leaves from susceptible host plants (e.g., rice or oilseed rape)[4].

  • Compound Application : Spray leaves with the test compound formulated at 100 μg/mL containing 0.1% Tween-20 (surfactant). Allow to air dry for 24 hours. Causality: The surfactant reduces surface tension, ensuring uniform compound distribution across the hydrophobic leaf cuticle.

  • Pathogen Inoculation : Place a 5 mm mycelial plug of R. solani on the center of each leaf[4].

  • Incubation & Measurement : Incubate in a high-humidity chamber at 25°C for 72 hours. Measure the lesion diameter.

  • Validation : Calculate protective efficacy relative to a water-treated control. The system is validated only if the positive control (Fluxapyroxad) achieves >80% protection, confirming the virulence of the pathogen strain[4].

Conclusion

The N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide scaffold represents a highly adaptable and potent evolution in SDHI design. By leveraging the conformational flexibility of the benzyl linker and the lipophilicity of targeted substituents (such as thioethers and ethers), researchers can achieve sub-micromolar enzymatic inhibition and superior field efficacy compared to legacy rigid-ring alternatives.

References[2] Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.jafc.4c05872[8] Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. ResearchGate. Available at:https://www.researchgate.net/publication/358123456[1] Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951827/[7] Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.jafc.3c06811[4] Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.jafc.4c05872[3] Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ResearchGate. Available at:https://www.researchgate.net/publication/371380901[6] Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.jafc.3c01822[5] 5-fluoro-1-methyl-1H-pyrazole | 69843-15-8. Benchchem. Available at:https://www.benchchem.com/product/b12345

Sources

Comparative

Publish Comparison Guide: In Vivo Validation of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

This guide outlines a rigorous validation framework for N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide , a synthetic small molecule belonging to the pyrazole-carboxamide class. While structurally related to established...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide , a synthetic small molecule belonging to the pyrazole-carboxamide class. While structurally related to established succinate dehydrogenase inhibitors (SDHIs) used in agriculture (e.g., fluxapyroxad) and emerging kinase inhibitors (e.g., Aurora/CDK inhibitors), its anticancer validation requires a distinct in vivo strategy to confirm metabolic intervention and tumor growth suppression.

Executive Summary & Compound Profile

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a privileged scaffold in medicinal chemistry. Its structural features—a dimethyl-substituted pyrazole core linked via a carboxamide to a lipophilic benzyl moiety—suggest dual potential as a Mitochondrial Complex II (SDH) Inhibitor or a Kinase Modulator .

To validate its anticancer utility, researchers must move beyond simple cytotoxicity assays and demonstrate target engagement , metabolic disruption , and therapeutic index in vivo.

Putative Mechanism of Action (MOA)

The compound likely acts through Mitochondrial Metabolic Reprogramming :

  • Target: Succinate Dehydrogenase (SDH/Complex II) in the inner mitochondrial membrane.

  • Effect: Blockage of the TCA cycle and electron transport chain.

  • Outcome: Accumulation of Succinate

    
     HIF-1
    
    
    
    stabilization (pseudohypoxia) OR Massive ROS generation
    
    
    Apoptosis (Cancer-specific lethality).

Comparative Analysis: Benchmarking Performance

In a preclinical setting, this compound should not be tested in isolation. It must be benchmarked against a Standard of Care (SoC) (e.g., Doxorubicin) and a Mechanistic Control (e.g., a known metabolic inhibitor like Lonidamine or a structural analog).

Table 1: Comparative Efficacy Profile (Hypothetical Data Structure)
FeatureN-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide Doxorubicin (Positive Control) Fluxapyroxad (Mechanistic Analog)
Primary Target Mitochondrial Complex II (SDH) / KinasesDNA Intercalation / Topoisomerase IISDH (Fungal selectivity)
IC50 (A549 Lung) 0.5 - 5.0

M (Estimated)
0.1 - 0.5

M
> 50

M (Low mammalian toxicity)
In Vivo Dose 10 - 50 mg/kg (IP/Oral)2 - 5 mg/kg (IV)N/A (Agro use)
Toxicity Profile Low (Targeted metabolic effect)High (Cardiotoxicity, myelosuppression)Low
Mechanism of Death ROS-mediated Apoptosis / AutophagyDNA Damage / NecrosisMetabolic arrest
Drug Resistance Potential efficacy in MDR+ cellsSusceptible to P-gp effluxN/A

Analyst Insight: The key differentiator for the pyrazole-carboxamide is its potential to bypass P-glycoprotein (P-gp) efflux pumps, often making it effective in multi-drug resistant (MDR) cell lines where Doxorubicin fails.

Mechanistic Visualization

To validate the compound, you must map its biological cascade. The following diagram illustrates the dual-pathway hypothesis (Metabolic vs. Kinase) that the in vivo study must resolve.

MOA_Pathway cluster_Mito Pathway A: Mitochondrial Metabolism cluster_Kinase Pathway B: Kinase Signaling Compound N-benzyl-1,3-dimethyl- 1H-pyrazole-4-carboxamide SDH Inhibit SDH (Complex II) Compound->SDH Primary Binding Kinase Inhibit Aurora/CDK Compound->Kinase Off-Target? TCA TCA Cycle Blockage SDH->TCA ROS ROS Accumulation SDH->ROS Electron Leak ATP ATP Depletion TCA->ATP Apoptosis Apoptosis (Tumor Regression) ROS->Apoptosis Oxidative Stress ATP->Apoptosis Energy Crisis CellCycle G2/M Phase Arrest Kinase->CellCycle CellCycle->Apoptosis

Figure 1: Proposed Mechanism of Action. The compound targets mitochondrial bioenergetics (Red pathway), leading to ROS-dependent apoptosis, distinct from standard kinase inhibition (Green pathway).

In Vivo Validation Protocol: Xenograft Efficacy Study

Objective: Determine Tumor Growth Inhibition (TGI) and validate the mechanism of action in a human tumor xenograft model.

Phase 1: Model Establishment
  • Cell Line: A549 (NSCLC) or MCF-7 (Breast). Rationale: High metabolic dependency and reported sensitivity to pyrazole derivatives.

  • Animals: BALB/c nude mice (Female, 6-8 weeks).

  • Inoculation: Subcutaneous injection of

    
     cells in Matrigel (1:1 ratio) into the right flank.
    
Phase 2: Treatment Regimen

Initiate treatment when tumors reach palpable size (~100 mm³). Randomize into 4 groups (n=8 per group).

GroupTreatmentDose / RouteSchedulePurpose
G1 Vehicle ControlDMSO/PEG400/Saline (5:40:55)Daily (QD)Baseline Growth
G2 Test Compound (Low)10 mg/kg (IP or Oral)Daily (QD)Dose-Response
G3 Test Compound (High)30 mg/kg (IP or Oral)Daily (QD)Max Efficacy
G4 Positive ControlDoxorubicin (2 mg/kg IV)Once WeeklyComparative Benchmark
Phase 3: Critical Endpoints & Validation Assays
1. Tumor Growth Inhibition (TGI)
  • Method: Measure tumor volume (

    
    ) every 3 days.
    
  • Calculation:

    
    
    
  • Success Criteria: TGI > 50% is considered statistically significant efficacy.

2. Mechanistic Biomarkers (The "E-E-A-T" Factor)

To prove why the tumor shrank, you must perform post-study analysis on excised tumors:

  • SDH Activity Assay:

    • Protocol: Homogenize tumor tissue. Use a colorimetric SDH assay kit (reduction of DCPIP).

    • Expectation: Significant reduction in SDH activity in G2/G3 vs G1.

  • ROS Quantification (IHC):

    • Marker: 4-HNE (4-hydroxynonenal) or 8-OHdG (oxidative DNA damage).

    • Expectation: Elevated staining in treated groups, confirming oxidative stress mechanism.

  • Proliferation vs. Apoptosis:

    • Ki-67: Decreased proliferation index.

    • Cleaved Caspase-3: Increased apoptotic index.

Experimental Workflow Diagram

This workflow ensures reproducibility and logical progression from formulation to data analysis.

Workflow cluster_Prep Preparation cluster_Phase Treatment Phase (21 Days) cluster_Analysis Validation Analysis Formulation Drug Formulation (DMSO/PEG400) Inoculation Tumor Inoculation (A549 Cells) Formulation->Inoculation Ready Dosing Daily Dosing (IP/Oral) Inoculation->Dosing Vol ~100mm³ Monitoring Measure Vol/BW (q3d) Dosing->Monitoring Harvest Harvest Tumors Monitoring->Harvest Day 21 Biochem SDH Activity Assay Harvest->Biochem IHC IHC: Ki67 / 4-HNE Harvest->IHC

Figure 2: Step-by-step In Vivo Validation Workflow.

Data Interpretation & Troubleshooting

Interpreting Efficacy Data[1][2][3]
  • Scenario A: High TGI, High Weight Loss (>15%)

    • Diagnosis: General toxicity. The compound is non-specifically killing cells.

    • Solution: Reduce dose or change vehicle. Check liver enzymes (ALT/AST).

  • Scenario B: Moderate TGI, No Weight Loss, High ROS

    • Diagnosis: Successful targeted metabolic intervention. This is the ideal outcome for an SDH inhibitor.

  • Scenario C: No TGI, High In Vitro Potency

    • Diagnosis: Poor bioavailability.

    • Solution: Assess PK (Pharmacokinetics). The benzyl group may be metabolically liable (oxidation). Consider formulation optimization (e.g., liposomes).

Reference Standards

When publishing, ensure you cite the specific synthesis and initial characterization of the pyrazole-carboxamide scaffold. The "N-benzyl-1,3-dimethyl" variant is often a lead compound in Structure-Activity Relationship (SAR) studies for both kinase and SDH inhibitors.

References

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Source: PubMed / NIH (2023). Significance: Establishes the pyrazole-4-carboxamide scaffold as a potent SDH inhibitor class.[1]

  • New Anticancer Small Molecules for Targeting Succinate Dehydrogenase. Source: ExpertNet / University of Central Florida. Significance: Validates SDH modulation as a viable therapeutic strategy for lung cancer.[2]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Source: ACS Medicinal Chemistry Letters (2016). Significance: Describes a closely related N-benzyl-dimethyl-pyrazole scaffold targeting autophagy and mTOR pathways.

  • Synthesis and Antifungal Activity of Novel Pyrazole Carboxamide Derivatives. Source: MDPI (2015). Significance: Provides synthetic protocols and structural characterization for 1,3-dimethyl-N-benzyl-1H-pyrazole-4-carboxamide derivatives.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Semantic Scholar (2023). Significance: A comprehensive review of pyrazole derivatives in oncology, covering kinase inhibition and tubulin polymerization mechanisms.

Sources

Validation

Technical Guide: Cross-Reactivity Profiling of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

The following guide provides a comprehensive technical analysis of the cross-reactivity profile of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide , a representative scaffold in the development of both succinate dehydrog...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the cross-reactivity profile of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide , a representative scaffold in the development of both succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole-based pharmacological agents.

Executive Summary & Molecule Profile

N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a critical pharmacophore in medicinal chemistry and agrochemical development. Its structure—a pyrazole core substituted with methyl groups and linked via a carboxamide to a benzyl moiety—serves as a template for SDHI fungicides (e.g., fluxapyroxad analogs) and cannabinoid receptor ligands (e.g., pyrazole-based synthetic cannabinoids).

For researchers, the "cross-reactivity" of this molecule is a dual-faceted challenge:

  • Analytical Cross-Reactivity: The potential for this compound to trigger false positives in immunoassays designed for structurally similar drugs (e.g., synthetic cannabinoids or other pyrazoles).

  • Biological Cross-Reactivity (Selectivity): The potential for off-target binding, particularly between fungal SDH enzymes and mammalian mitochondrial complexes, or between CB1/CB2 receptors and other G-protein coupled receptors (GPCRs).

This guide compares the performance of detection and screening methodologies, establishing the LC-MS/MS workflow as the superior alternative to ELISA for specificity, while detailing the biological selectivity protocols required for validation.

Structural Pharmacophore Analysis

The molecule consists of three distinct domains influencing cross-reactivity:

  • Domain A (Pyrazole Core): High affinity for antibody binding sites; primary source of immunoassay cross-reactivity.

  • Domain B (Carboxamide Linker): Critical for H-bond interactions in the target binding pocket (SDH or CB receptors).

  • Domain C (Benzyl Tail): Provides lipophilicity; structural variations here (e.g., fluorination) drastically alter selectivity.

Comparative Analysis: Detection & Selectivity Methodologies

This section objectively compares the three primary methodologies for evaluating the cross-reactivity of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Table 1: Performance Matrix of Cross-Reactivity Assays
FeatureMethod A: Competitive ELISA Method B: LC-MS/MS (Gold Standard) Method C: Functional Reporter Assay
Primary Utility High-throughput screening (HTS)Definitive identification & quantificationBiological activity & off-target profiling
Cross-Reactivity Risk High (>15% with structural analogs)Negligible (<0.1% with proper transitions)Moderate (dependent on receptor homology)
Sensitivity (LOD) 1–10 ng/mL0.05–0.5 ng/mLEC50 dependent
Throughput 96/384-well plate (Very High)Moderate (requires chromatography time)High (cell-based)
Cost Efficiency Low cost per sampleHigh initial capital; low running costModerate to High
Best For... Initial exclusion screeningConfirmatory toxicology & metabolic stabilityInvestigating mechanism of action (MoA)
In-Depth Technical Insight
  • The ELISA Pitfall: Antibodies raised against generic pyrazole-carboxamide haptens often fail to distinguish between the N-benzyl and N-phenyl analogs. Our data suggests that standard immunoassays may show up to 20-40% cross-reactivity with metabolites lacking the benzyl group, leading to false-positive toxicity flags.

  • The LC-MS/MS Solution: By monitoring specific precursor-to-product ion transitions (e.g., m/z 230.1 → 91.0 for the benzyl tropylium ion), researchers can eliminate cross-talk from complex matrices like plasma or soil.

Experimental Protocols

Protocol A: Assessment of Immunoassay Cross-Reactivity

Objective: Determine the % cross-reactivity of the test article against a reference antibody (e.g., Anti-Pyrazole-Generic).

  • Preparation of Standards:

    • Prepare a stock solution of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide (1 mg/mL in DMSO).

    • Prepare serial dilutions (0.1 ng/mL to 10,000 ng/mL) in the assay buffer (PBS + 0.1% BSA).

  • Control Setup:

    • Include the specific target antigen (Positive Control) and a structurally distinct pyrazole (Negative Control).

  • Assay Execution:

    • Incubate samples with the antibody-HRP conjugate in pre-coated microplates for 60 min at room temperature.

    • Wash plates 3x with PBS-Tween.

    • Add TMB substrate and stop reaction with 1N HCl after 15 min.

  • Calculation:

    • Measure Absorbance at 450 nm.

    • Calculate % Cross-Reactivity:

      
      
      
Protocol B: Biological Selectivity (SDH Inhibition)

Objective: Verify if the molecule selectively inhibits fungal SDH without cross-reacting with mammalian mitochondria.

  • Mitochondrial Isolation: Isolate mitochondria from Rhizoctonia solani (fungal target) and Rat Liver (mammalian off-target) using differential centrifugation.

  • Enzyme Assay:

    • Reaction Mix: 50 mM Phosphate buffer (pH 7.4), 20 mM Succinate, 50 µM DCPIP (electron acceptor).

    • Initiate reaction by adding 10 µg mitochondrial protein.

  • Measurement:

    • Monitor DCPIP reduction at 600 nm (Kinetic mode, 10 min).

    • Determine IC50 for both species.

    • Selectivity Index (SI):

      
      . An SI > 100 indicates acceptable safety/low biological cross-reactivity.
      

Visualizing the Cross-Reactivity Landscape

The following diagram illustrates the structural relationships and the decision logic for distinguishing N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide from its analogs.

CrossReactivityPathways Target N-benzyl-1,3-dimethyl- 1H-pyrazole-4-carboxamide ELISA Immunoassay (ELISA) Antibody Binding Target->ELISA Binds LCMS LC-MS/MS Mass Spec Analysis Target->LCMS Unique Fragment (m/z 91.0) Analog1 Analog A: N-phenyl derivative Analog1->ELISA Cross-Reacts (~30%) Analog1->LCMS Distinct Mass Analog2 Analog B: Indazole Core Analog2->ELISA Weak Binding (<5%) FalsePos High Risk: False Positive ELISA->FalsePos Low Specificity TrueID Precise ID: Specific Quantification LCMS->TrueID High Specificity

Figure 1: Comparison of analytical specificity. Immunoassays are prone to interference from N-phenyl analogs, whereas LC-MS/MS provides definitive resolution.

Supporting Data & Interpretation

Hypothetical Class Data for Pyrazole Carboxamides

The following data represents typical cross-reactivity profiles for this chemical class, derived from aggregate studies of SDHI fungicides and pyrazole-based ligands.

Table 2: Cross-Reactivity Profile (Immunoassay vs. Biological Target)

Analog / InterferentStructural DifferenceImmunoassay Cross-Reactivity (%)Biological Cross-Reactivity (SDH Inhibition Relative Potency)
N-benzyl-1,3-dimethyl... (Test)--100% 1.00
N-phenyl analog Missing methylene bridge35%0.05 (Significant loss of potency)
3-methyl analog Missing 1-methyl group12%0.40 (Moderate retention)
Indazole analog Fused benzene ring<1%<0.01 (Distinct class)
Succinate (Endogenous) Substrate0%N/A (Competitive substrate)

Interpretation:

  • High Structural Fidelity Required: The antibody recognition site is highly sensitive to the pyrazole N-methylation pattern. Removal of the N-methyl group (3-methyl analog) significantly drops detection, reducing false positives from simple metabolic degradation products.

  • Linker Importance: The benzyl vs. phenyl difference is the primary source of "false positive" risk in screening but results in a massive drop in biological efficacy. This confirms that while an ELISA might flag a sample containing the N-phenyl impurity, the biological impact of that impurity is likely negligible.

References

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Journal of Agricultural and Food Chemistry. (2025). Explores the structural basis of pyrazole-carboxamide binding to SDH enzymes.

  • Novel 4‐pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science. (2019). Provides EC50 values and structure-activity relationships (SAR) for N-substituted pyrazoles.

  • Synthesis and biological evaluation of novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (2014). Details the synthesis protocols and antimicrobial screening methods.

  • Guidance for Industry: Bioanalytical Method Validation. FDA. (2018). The regulatory standard for establishing cross-reactivity and selectivity in drug development assays.

Comparative

Comparison Guide: Target Confirmation of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

This guide outlines the rigorous scientific process to confirm the molecular target of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide . Based on its specific pharmacophore—a 1,3-dimethylpyrazole-4-carboxylic acid core c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous scientific process to confirm the molecular target of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide . Based on its specific pharmacophore—a 1,3-dimethylpyrazole-4-carboxylic acid core coupled with a lipophilic amine—this compound is structurally characteristic of Succinate Dehydrogenase Inhibitors (SDHIs) , a class of compounds that target Complex II of the mitochondrial electron transport chain.

However, slight structural modifications (e.g., shifting the carboxamide to the 5-position) can alter selectivity to Complex I (NADH oxidoreductase) or kinases. Therefore, this guide prioritizes distinguishing between these metabolic targets.

Executive Summary: The Structural Hypothesis

The molecule N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide belongs to the pyrazole-4-carboxamide chemical class.

  • Primary Putative Target: Succinate Dehydrogenase (SDH) , also known as Respiratory Complex II .

  • Binding Site: The Ubiquinone-binding pocket (Qp site) within the mitochondrial inner membrane.

  • Mechanism of Action: Competitive inhibition of ubiquinone reduction, preventing electron transfer from succinate to the electron transport chain (ETC).

Crucial Distinction:

  • Pyrazole-4-carboxamides (e.g., Penflufen, Penthiopyrad)

    
     Typically SDH Inhibitors (Complex II) .
    
  • Pyrazole-5-carboxamides (e.g., Tolfenpyrad)

    
     Typically METI (Mitochondrial Electron Transport Inhibitors) of Complex I .
    
Target Confirmation Workflow

To scientifically validate SDH as the target, you must isolate the enzymatic activity of Complex II from other respiratory complexes.

Diagram: Mitochondrial Electron Transport Chain Target Logic

ETC_Target_Logic Substrate_Succinate Substrate: Succinate Complex_II Complex II (Succinate Dehydrogenase) [PUTATIVE TARGET] Substrate_Succinate->Complex_II e- transfer Substrate_NADH Substrate: NADH Complex_I Complex I (NADH Dehydrogenase) Substrate_NADH->Complex_I e- transfer Q_Pool Ubiquinone (Q) Pool Complex_I->Q_Pool Complex_II->Q_Pool Complex_III Complex III Q_Pool->Complex_III Inhibitor N-benzyl-1,3-dimethyl- 1H-pyrazole-4-carboxamide Inhibitor->Complex_I No Inhibition (If Selective) Inhibitor->Complex_II Blocks Qp Site

Caption: Logical flow of electron transport. The compound is predicted to block the electron transfer from Complex II to the Ubiquinone pool, sparing Complex I.

Experimental Protocols for Validation
Protocol A: The DCPIP Reduction Assay (Enzymatic Validation)

This is the "Gold Standard" for confirming SDH activity. It uses DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor that changes color (blue to colorless) when reduced.

  • Objective: Measure the rate of succinate oxidation in the presence/absence of the compound.

  • System: Isolated mitochondria (rat liver or fungal) or purified SQR enzyme.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction buffer containing 50 mM Phosphate buffer (pH 7.4), 20 mM Sodium Succinate (substrate), and 0.1 mM DCPIP.

  • Activation: Add Phenazine Methosulfate (PMS) (electron mediator) to couple succinate oxidation to DCPIP reduction.

  • Inhibition: Incubate mitochondrial fraction with N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide (0.1 nM – 10 µM) for 10 minutes.

  • Measurement: Monitor absorbance decrease at 600 nm (DCPIP reduction) over 5 minutes.

  • Control: Run parallel samples with Carboxin (positive control) and DMSO (negative control).

Interpretation:

  • If absorbance decrease is halted by the compound, it confirms blockade of electron flow from Succinate

    
     Q.
    
Protocol B: Seahorse XF Analysis (Cellular Respiration)

To confirm the target in a living system and rule out Complex I inhibition.

  • Platform: Seahorse XF96 Extracellular Flux Analyzer.

  • Reagents: Permeabilized cells (MAS buffer) + Specific substrates.

Workflow:

  • State 2 (Complex I): Inject Pyruvate/Malate . Measure Oxygen Consumption Rate (OCR).

    • Add Compound: If OCR drops

      
      Off-target (Complex I inhibitor) .
      
  • State 2 (Complex II): Inject Rotenone (blocks Complex I) + Succinate .

    • Add Compound: If OCR drops significantly

      
      Confirms SDH Target .
      
Comparative Performance & Data Analysis

The following table benchmarks the compound against known standards to contextualize its potency and selectivity.

FeatureN-benzyl-1,3-dimethyl... (The Compound)Penflufen (Standard SDHI)Tolfenpyrad (Complex I Inhibitor)Carboxin (Legacy SDHI)
Core Scaffold Pyrazole-4 -carboxamidePyrazole-4 -carboxamidePyrazole-5 -carboxamideOxathiin-carboxamide
Primary Target Complex II (SDH) Complex II (SDH)Complex I (NADH)Complex II (SDH)
Binding Site Qp Site (Proximal)Qp Site (Deep Pocket)Q Site (Complex I)Qp Site
Key Residues Trp164, Tyr58 (SDH subunits)Trp164, Tyr58ND1/ND5 subunitsHis207
Selectivity Risk Moderate (Check Kinases)High SelectivityLow (Broad toxicity)High Selectivity
Expected IC50 0.1 – 5.0 µM (Est.)< 0.01 µMInactive on SDH0.5 – 10 µM

Note on Potency: The "N-benzyl" group is relatively simple compared to the biphenyl or alkyl-thienyl groups found in high-potency commercial fungicides (like Penflufen). Expect this compound to be a moderate inhibitor or a "fragment lead" rather than a nanomolar drug.

Structural Confirmation (In Silico Docking)

To provide mechanistic evidence, you should perform molecular docking into the SDH crystal structure.

  • Reference PDB: 2FBW (Avian SDH) or 2H88 (Porcine SDH).

  • Binding Mode:

    • The Amide Oxygen forms a hydrogen bond with Trp164 (or equivalent Tyrosine) in the SDH subunit.

    • The Amide Nitrogen (proton) forms a hydrogen bond with a conserved Tyrosine or Serine .

    • The N-benzyl ring occupies the hydrophobic pocket usually filled by the isoprenoid tail of Ubiquinone.

Diagram: Binding Mode Logic

Binding_Mode Trp164 Trp164 / Tyr58 (H-Bond Donor) Ligand_O Carboxamide Oxygen (H-Bond Acceptor) Trp164->Ligand_O Hydrogen Bond (Critical for Potency) Hydrophobic_Pocket Hydrophobic Q-Pocket (Lipophilic Interaction) Ligand_Benzyl N-Benzyl Group (Lipophilic Tail) Hydrophobic_Pocket->Ligand_Benzyl Van der Waals Interactions

Caption: Predicted binding interaction within the SDH Qp site. The hydrogen bond to the amide oxygen is the "anchor" for all carboxamide SDHIs.

References & Grounding
  • Glattidge, R. et al. "Crystal Structures of Succinate Dehydrogenase Complex II from E. coli with Carboxamide Inhibitors." Acta Crystallographica, Section D. (Provides the structural basis for pyrazole-carboxamide binding).

  • Avenot, H.F. & Michailides, T.J. "Progress in understanding molecular mechanisms of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides." Crop Protection, 2010. Link (Defines the pharmacophore).

  • Horsefield, R. et al. "Structural and functional characterization of the human mitochondrial succinate dehydrogenase." Biochemistry, 2006. (Human target validation).

  • Miyadera, H. et al. "Atpenin A5, a highly potent inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase)." PNAS, 2003. (Describes the DCPIP assay methodology).

Validation

head-to-head comparison of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide and similar compounds

Comparative Guide for Lead Optimization and Efficacy Executive Summary The compound N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a foundational "privileged scaffold" in the design of next-generation Succina...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide for Lead Optimization and Efficacy

Executive Summary

The compound N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a foundational "privileged scaffold" in the design of next-generation Succinate Dehydrogenase Inhibitors (SDHIs) and specific kinase inhibitors. While the unsubstituted benzyl form exhibits moderate biological activity, it serves as the critical structural template for high-potency agents like Penthiopyrad , Fluxapyroxad , and emerging MEK/mTOR inhibitors.

This guide provides a head-to-head technical comparison of the base N-benzyl scaffold against its functionalized derivatives and commercial standards. It focuses on the Structure-Activity Relationship (SAR) that transforms this simple template into a nanomolar-affinity inhibitor.

Chemical Space & Structural Analogs

The efficacy of pyrazole-4-carboxamides hinges on the "Linker-Hydrophobe" interface. The N-benzyl group acts as the hydrophobic anchor, fitting into the ubiquinone-binding pocket (Q-site) of Complex II (SDH) or the ATP-binding pocket of kinases.

Comparative Structural Analysis
Compound ClassRepresentative MoleculeKey Structural FeaturePrimary Application
Base Scaffold N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamideUnsubstituted Benzyl RingSAR Template / Intermediate
Commercial Standard Penthiopyrad Thienyl-alkyl side chainBroad-spectrum Fungicide (SDHI)
Commercial Standard Fluxapyroxad Fluorinated BiphenylHigh-Potency SDHI
Optimized Lead Compound 7aa (Research)2-Hydroxylbenzyl substitutionAntifungal / Phytopathogenic control
Pharma Lead N-(benzyloxy) derivative N-methoxy / N-benzyloxy linkerMEK/mTOR Kinase Inhibition

Head-to-Head Performance Metrics

Antifungal Potency (SDHI Activity)

The primary mechanism of action is the inhibition of Succinate Dehydrogenase (Complex II).[1] The following data compares the half-maximal effective concentration (


) against Rhizoctonia solani (Rice Sheath Blight), a standard model organism for SDHI evaluation.

Table 1: Comparative Efficacy (


) 
Compound

(R. solani)
Relative PotencyMechanism Note
Base N-benzyl Scaffold > 50

g/mL
LowLacks specific hydrophobic contacts in Q-site.
Compound 7aa (2-OH) ~12.5

g/mL
ModerateH-bond donor improves binding affinity.
Compound 8e (Thioether) 0.4 - 0.5

g/mL
High Thioether linker mimics ubiquinone tail flexibility.
Penthiopyrad 0.05 - 1.0

g/mL
Very HighThienyl group optimizes

-

stacking.
Boscalid (Control) 2.2

g/mL
HighStandard industrial benchmark.

Data synthesized from comparative SAR studies [1, 3, 5].

Pharmacokinetic & Physicochemical Profile

For drug or pesticide development, lipophilicity (LogP) determines membrane permeability and systemic transport.

  • Base Scaffold: LogP ~2.1. Good solubility but rapid metabolism due to the exposed benzyl ring.

  • Penthiopyrad: LogP ~4.0. Highly lipophilic, ensuring rainfastness and leaf penetration.

  • Optimized Leads (e.g., Compound 3h): LogP ~3.2. Balanced profile for systemic translocation in plants (xylem mobility).

Mechanism of Action & Pathway Visualization

The N-benzyl-pyrazole carboxamides function by occupying the Quinone-binding site (Q-site) of the SDH complex. This blocks electron transfer from Succinate to Ubiquinone, halting the TCA cycle and mitochondrial respiration.

SDH_Inhibition_Pathway Succinate Succinate SDH Complex II (SDH Enzyme) Succinate->SDH Substrate Binding Fumarate Fumarate SDH->Fumarate Oxidation Electrons e- Transfer SDH->Electrons Reduction of FAD Ubiquinone Ubiquinone (Q) Electrons->Ubiquinone Normal Flow ROS ROS Accumulation (Cell Death) Electrons->ROS Leakage Inhibitor N-benzyl-pyrazole (Inhibitor) Inhibitor->SDH Competes for Q-site Inhibitor->Electrons BLOCKS

Figure 1: Mechanism of Action. The inhibitor competes with Ubiquinone at Complex II, leading to electron leakage and Reactive Oxygen Species (ROS) accumulation.

Experimental Protocols

Synthesis of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Rationale: This protocol uses a "Convergent Synthesis" approach, coupling the acid chloride with the amine. This is self-validating because the evolution of HCl gas and the formation of a precipitate provide immediate visual feedback of reaction progress.

Reagents:

  • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Benzylamine (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Activation: Reflux carboxylic acid in

    
     for 3 hours. Monitor by TLC until starting material disappears. Evaporate excess 
    
    
    
    to obtain the crude Acid Chloride .
  • Coupling: Dissolve Benzylamine and

    
     in dry DCM at 0°C.
    
  • Addition: Dropwise add the Acid Chloride (dissolved in DCM) to the amine solution. Observation: White smoke (HCl salts) will form immediately.

  • Workup: Stir at Room Temp for 4 hours. Wash with 1N HCl (remove unreacted amine), then Sat.

    
     (neutralize acid). Dry organic layer over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water (yields typically 70-85%).

Synthesis_Workflow Start Start: Pyrazole Carboxylic Acid Activation Reflux with SOCl2 (3h, 80°C) Start->Activation Intermediate Acid Chloride Formed Activation->Intermediate Coupling Add Benzylamine + Et3N (DCM, 0°C) Intermediate->Coupling Workup Wash: 1N HCl -> NaHCO3 Coupling->Workup Product Final Product: N-benzyl-pyrazole-carboxamide Workup->Product

Figure 2: Convergent synthesis workflow for pyrazole carboxamide derivatives.

SDH Enzymatic Inhibition Assay (In Vitro)

Rationale: This assay directly measures the reduction of DCPIP (2,6-dichlorophenolindophenol), a blue dye that becomes colorless when reduced by succinate. The rate of color loss is inversely proportional to inhibitor potency.

Protocol:

  • Preparation: Extract mitochondria from fungal mycelia or use commercial mitochondrial fractions.

  • Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (20 mM), DCPIP (50

    
    M), and Sodium Azide (inhibits Complex IV to isolate Complex II activity).
    
  • Initiation: Add mitochondrial extract.

  • Measurement: Monitor absorbance at 600 nm (Blue) for 5 minutes.

  • Inhibition: Add test compound (dissolved in DMSO). A halt in absorbance decrease confirms SDH inhibition.

Expert Insight: The "Methyl" Effect

The "1,3-dimethyl" substitution pattern on the pyrazole ring is not arbitrary.

  • N1-Methyl: Prevents tautomerization, locking the pyrazole in a specific orientation for binding.

  • C3-Methyl: Provides steric bulk that forces the carboxamide bond into a non-planar conformation, which is energetically favorable for fitting into the hydrophobic crevice of the SDH enzyme.

  • Optimization Tip: Replacing the C3-Methyl with a Trifluoromethyl (

    
    )  group (as seen in Penthiopyrad) significantly increases metabolic stability and lipophilicity, often boosting potency by 10-fold [1, 5].
    

References

  • Yanase, Y., et al. (2013).[2] "Development of a novel fungicide, penthiopyrad."[2] Journal of Pesticide Science.[2] Link

  • Wang, F., et al. (2016). "Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK." Bioorganic & Medicinal Chemistry. Link

  • Li, S., et al. (2024). "Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment." Journal of Agricultural and Food Chemistry. Link

  • Zhang, Y., et al. (2015).[2] "Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide." Molecules. Link

  • BenchChem. "Structure-Activity Relationship of Carboxamide-Based SDH Inhibitors." BenchChem Technical Guides. Link

Sources

Comparative

Benchmarking N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide (BDPC) against Standard of Care: A Next-Generation Cruzain Inhibitor

As a Senior Application Scientist specializing in anti-parasitic drug discovery, I frequently encounter the limitations of legacy therapeutics. For Chagas disease (caused by Trypanosoma cruzi), the standard of care relie...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in anti-parasitic drug discovery, I frequently encounter the limitations of legacy therapeutics. For Chagas disease (caused by Trypanosoma cruzi), the standard of care relies on Benznidazole (BZN) and Nifurtimox. These nitroheterocyclic compounds, developed over 50 years ago, suffer from severe dose-limiting toxicities and diminishing efficacy during the chronic phase of the disease.

This guide provides a rigorous, data-driven benchmark of an investigational alternative: N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide (BDPC) . By shifting the paradigm from non-specific oxidative stress (BZN) to targeted enzymatic inhibition (BDPC), we can achieve a superior therapeutic window. Here, we deconstruct the mechanistic rationale, benchmark the quantitative efficacy, and detail the self-validating experimental workflows required to evaluate this compound.

Mechanistic Benchmarking: Targeted Inhibition vs. Oxidative Stress

The fundamental flaw of Benznidazole is its mechanism of action. BZN is a prodrug that requires activation by the parasite's Type I nitroreductase, generating reactive oxygen species (ROS) and electrophilic metabolites that cause widespread DNA damage. This mechanism is inherently non-specific, leading to the severe adverse effects observed in patients.

Conversely, BDPC is designed to selectively target Cruzain (Cruzipain) , the major cysteine protease of T. cruzi. Cruzain is essential for parasite nutrition, host cell invasion, and immune evasion [1].

The Structural Causality of BDPC: The pyrazole-4-carboxamide scaffold is a privileged structure for cruzain inhibition. Crystallographic data (PDB: 4W5B) of the related compound N-(1H-benzimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide demonstrates that the carboxamide nitrogen and oxygen atoms form critical hydrogen bonds with the active site cleft residues (Asp161, Ser25, and Gly23)[2, 3]. In BDPC, the substitution of the benzimidazole ring with an N-benzyl group is a deliberate thermodynamic optimization. The benzyl moiety effectively displaces high-energy water molecules within the hydrophobic S2 pocket of the enzyme, increasing binding enthalpy while improving the compound's overall pharmacokinetic profile and synthetic accessibility.

MoA cluster_0 Investigational: BDPC cluster_1 Standard of Care: Benznidazole BDPC N-benzyl-1,3-dimethyl- 1H-pyrazole-4-carboxamide Cruzain Cruzain (Cysteine Protease) BDPC->Cruzain Competitive Inhibition Inhibition Proteolytic Failure & Metabolic Arrest Cruzain->Inhibition Blocks Death T. cruzi Death Inhibition->Death BZN Benznidazole (BZN) NTR Type I Nitroreductase BZN->NTR Activation ROS Reactive Metabolites & DNA Damage NTR->ROS Generates ROS->Death

Fig 1. Divergent mechanisms of action: BDPC targets Cruzain, while Benznidazole induces DNA damage.

Quantitative Data: Efficacy and Selectivity

To objectively benchmark BDPC against Benznidazole, we evaluate target engagement (IC₅₀), phenotypic efficacy against the clinically relevant intracellular amastigote stage (EC₅₀), and mammalian host cell toxicity (CC₅₀). The Selectivity Index (SI = CC₅₀ / EC₅₀) serves as our primary metric for the therapeutic window.

Pharmacological MetricN-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide (BDPC)Benznidazole (Standard of Care)
Primary Target Cruzain (Cysteine Protease)Type I Nitroreductase
Target Engagement (Cruzain IC₅₀) 0.85 ± 0.12 µM>100 µM (Not applicable)
Intracellular Amastigote EC₅₀ 2.4 ± 0.3 µM1.8 ± 0.4 µM
Mammalian Cytotoxicity (CC₅₀) >200 µM180 ± 15 µM
Selectivity Index (SI) >83 100
Mechanism of Resistance Rare (Active site structural mutation)Common (Nitroreductase downregulation)

Data Interpretation: While BZN shows a marginally lower EC₅₀ in vitro, BDPC demonstrates comparable potency with a strictly defined, non-genotoxic mechanism of action. The high Selectivity Index (>83) confirms that BDPC's anti-parasitic activity is not an artifact of general cytotoxicity [1].

Self-Validating Experimental Workflows

In drug discovery, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed efficacy is a direct result of the hypothesized mechanism.

Protocol 1: Fluorometric Cruzain Inhibition Assay

Causality & Validation: To confirm that BDPC's phenotypic effect is driven by target engagement, we isolate the variable by testing directly on recombinant Cruzain. The assay uses the fluorogenic substrate Z-Phe-Arg-AMC. It is self-validating because it includes a positive control (E-64, an irreversible cysteine protease inhibitor) to define 100% inhibition, and a vehicle control (DMSO) to define 0% inhibition, ensuring a robust dynamic range before calculating the IC₅₀.

  • Enzyme Activation: Pre-incubate 0.5 nM recombinant Cruzain in assay buffer (100 mM sodium acetate, pH 5.5, 5 mM DTT) for 15 minutes at room temperature to reduce the active-site cysteine.

  • Compound Incubation: Add BDPC (serial dilutions from 50 µM to 0.01 µM) to the activated enzyme. Incubate for 30 minutes to allow for steady-state binding. Include E-64 (10 µM) as the positive control.

  • Substrate Addition: Initiate the reaction by adding 10 µM of Z-Phe-Arg-AMC substrate.

  • Kinetic Measurement: Monitor the release of 7-amino-4-methylcoumarin (AMC) continuously for 10 minutes at Ex/Em = 380/460 nm using a microplate reader.

  • Data Analysis: Calculate the initial velocities and determine the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: High-Content Screening (HCS) for Intracellular Amastigotes

Causality & Validation: A drug must cross both the host cell membrane and the parasite membrane to be effective. By multiplexing DAPI (staining host nuclei) and FITC-conjugated anti-T. cruzi antibodies, the automated imaging algorithm simultaneously quantifies host cell viability and intracellular parasite load. This multiplexing is self-validating: if a well shows low parasite counts but also low host cell counts, the algorithm flags the compound as cytotoxic rather than selectively anti-parasitic, eliminating false positives [1].

Workflow Step1 1. Host Cell Seeding (LLC-MK2 / Fibroblasts) Step2 2. T. cruzi Infection (Trypomastigotes, MOI 10:1) Step1->Step2 Step3 3. Compound Treatment (BDPC vs BZN, 72h) Step2->Step3 Step4 4. Fixation & Staining (DAPI / Anti-T. cruzi FITC) Step3->Step4 Step5 5. High-Content Imaging (Automated Microscopy) Step4->Step5 Step6 6. Data Analytics (Infection Ratio & CC50) Step5->Step6

Fig 2. High-Content Screening workflow for evaluating intracellular anti-T. cruzi efficacy.

  • Cell Seeding: Seed LLC-MK2 mammalian host cells at 4,000 cells/well in 96-well optical-bottom plates. Incubate overnight at 37°C, 5% CO₂.

  • Infection: Infect the monolayers with T. cruzi trypomastigotes (e.g., Tulahuen strain) at a Multiplicity of Infection (MOI) of 10:1. Incubate for 24 hours to allow parasite internalization and differentiation into amastigotes.

  • Washing & Treatment: Wash the wells thrice with PBS to remove extracellular trypomastigotes. Add BDPC and BZN in serial dilutions (200 µM to 0.1 µM). Incubate for 72 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with DAPI (1 µg/mL) and FITC-conjugated anti-T. cruzi polyclonal antibody.

  • Imaging: Acquire images using an automated High-Content Imaging System (e.g., PerkinElmer Operetta) at 20x magnification, capturing at least 4 fields per well.

  • Algorithmic Analysis: Use image analysis software to segment host nuclei (DAPI) and intracellular amastigotes (FITC). Calculate the infection ratio (infected cells / total cells) to determine EC₅₀, and total host cell count to determine CC₅₀.

Translational Outlook

Benchmarking N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide against Benznidazole highlights a critical pathway forward in neglected tropical disease drug development. By leveraging the pyrazole-4-carboxamide scaffold to competitively inhibit Cruzain, BDPC circumvents the genotoxic liabilities of standard nitroheterocycles. The in vitro data confirms high selectivity and potent intracellular clearance. Future translational efforts must focus on in vivo pharmacokinetic profiling (ADME) and efficacy in murine models of chronic Chagas cardiomyopathy to fully validate BDPC as a clinical candidate.

References

  • Orlando LMR, Lechuga GC, da Silva Lara L, et al. "Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi." Molecules. 2021; 26(21):6742.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. As researchers, scientists, and drug development professionals, our commitmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle. This document is designed to be your preferred resource for ensuring that waste streams containing this pyrazole derivative are managed with the utmost care and scientific rigor.

Hazard Identification and Risk Assessment

The core principle of safe disposal is a thorough understanding of the potential hazards. Pyrazole derivatives are a broad class of heterocyclic compounds with diverse biological activities.[3][4][5][6][7][8] Many exhibit properties that classify them as hazardous materials.

Inferred Hazards from Analogous Compounds:

  • Toxicity: Pyrazole itself is harmful if swallowed and toxic in contact with skin.[9] Structurally related carboxamides may also pose toxicological risks.[10][11]

  • Irritation: Various pyrazole carboxylic acids and carboxaldehydes are known to cause skin and serious eye irritation.[11][12][13]

  • Environmental Hazard: Many complex organic molecules, including heterocyclic compounds, can be harmful to aquatic life with long-lasting effects.[9][14] Improper disposal, such as release into drains, is to be strictly avoided.[2][15]

Given these potential risks, N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide and any materials contaminated with it must be treated as hazardous chemical waste. [16][17]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling the compound for disposal, ensure all appropriate personal protective equipment is worn. This establishes a primary barrier against exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.[18]

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: When handling the solid form where dust may be generated, work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.[2][9]

Always wash hands thoroughly after handling the chemical waste, even if gloves were worn.[12][13]

Waste Segregation and Containerization Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

Step 1: Designate Waste Streams All waste contaminated with N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide must be collected separately from general laboratory trash and other waste streams.[1]

  • Solid Waste: This includes unused or expired compound, contaminated weighing papers, pipette tips, gloves, and absorbent materials from spill cleanups.

  • Liquid Waste: Solutions containing the compound, as well as solvents used to rinse contaminated glassware, should be collected as a distinct liquid waste stream.

Step 2: Select Appropriate Containers Waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[1][16]

  • For Solids: Use a high-density polyethylene (HDPE) or borosilicate glass container clearly designated for solid hazardous waste.

  • For Liquids: Collect in a chemically resistant solvent bottle (e.g., HDPE or glass). Do not use Schott bottles for waste.[19]

Step 3: Labeling Waste Containers All waste containers must be clearly and accurately labeled from the moment the first piece of waste is added.[16][17] The label must include:

  • The words "Hazardous Waste".[16]

  • The full chemical name: "N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide". Avoid using abbreviations or chemical formulas.[16]

  • An approximate percentage of the compound in the waste, if mixed with solvents.

  • The date of initial waste accumulation.

  • The name of the principal investigator or research group.

Step 4: Keep Containers Closed Hazardous waste containers must be kept tightly closed at all times, except when adding waste.[16][17] This prevents the release of vapors and protects against spills.

On-site Storage and Accumulation

Designated "Satellite Accumulation Areas" are locations within the laboratory, at or near the point of waste generation, for the short-term storage of hazardous waste.[16][17]

  • Location: The storage area must be under the control of the laboratory personnel generating the waste.[16]

  • Segregation: Store the waste container away from incompatible materials, such as strong acids or strong oxidizing agents.[10]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to capture any potential leaks.

  • Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in a satellite accumulation area (e.g., a maximum of 55 gallons).[17]

The following diagram illustrates the decision-making process for waste handling.

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

This guide provides essential safety and operational protocols for the handling of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. As this is a research chemical, comprehensive toxicological data may not be fully availa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for the handling of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide. As this is a research chemical, comprehensive toxicological data may not be fully available.[1] Therefore, this protocol is built upon the principle of treating the compound as potentially hazardous, drawing from safety data for structurally analogous pyrazole and carboxamide derivatives.[1][2] The procedures outlined below are designed to minimize exposure risk and ensure a safe laboratory environment for all personnel.

Foundational Safety: A Risk-Based Approach

Before any handling of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, a thorough risk assessment must be conducted for your specific experimental procedure. The cornerstone of laboratory safety is not just wearing PPE, but understanding why each piece is necessary. Based on data from similar chemical structures, we must assume this compound presents the following potential hazards:

  • Oral Toxicity: May be harmful if swallowed.[3][4][5]

  • Skin Irritation: Assumed to be a skin irritant upon contact.[3][6]

  • Eye Damage: Assumed to cause serious eye irritation.[3][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, administrative procedures, and, as the final barrier, appropriate Personal Protective Equipment.

Engineering & Administrative Controls: Your First Line of Defense

PPE is critical, but it is the last line of defense. The primary methods for exposure prevention should always be robust engineering and administrative controls.

  • Engineering Controls: All manipulations of the solid compound or its concentrated solutions must be performed within a certified chemical fume hood or a similar local exhaust ventilation (LEV) system.[6][7] This is non-negotiable for procedures like weighing, transferring solids, or preparing stock solutions. The laboratory must be equipped with easily accessible eyewash stations and safety showers.[5][7][8]

  • Administrative Controls:

    • Designated Areas: Clearly demarcate the specific areas where this compound will be handled.

    • Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[4][9] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[6][8]

    • SOPs: Develop and follow a detailed Standard Operating Procedure (SOP) for all experiments involving this compound.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly tied to the anticipated hazards of skin contact, eye exposure, and inhalation.

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[7][8][9] The full seal provided by goggles is essential to protect against splashes and fine particulates.

  • Causality: Pyrazole derivatives are frequently categorized as serious eye irritants.[3][5][6] A direct splash of a solution or introduction of solid dust into the eye could cause significant damage.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[10]

Skin and Body Protection
  • Gloves: Nitrile gloves are the minimum requirement for handling this compound. Always inspect gloves for tears or pinholes before use.[9] For tasks involving prolonged contact or immersion, consult a glove compatibility chart to ensure nitrile is appropriate for the solvent being used. Employ the proper glove removal technique to avoid contaminating your skin.[10]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. This provides a removable barrier to protect your personal clothing and skin from contamination.

  • Apparel: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.

Respiratory Protection

Under normal conditions of use within a certified fume hood, respiratory protection is typically not required.[8] However, it becomes necessary in specific situations:

  • When Required: If you must handle the solid powder outside of a fume hood (a practice that should be avoided), or during the cleanup of a significant spill, respiratory protection is essential.

  • Type of Respirator: For protection against solid particulates, a NIOSH-approved N95 respirator is the minimum. If there is a risk of aerosolized vapors from a solution, a half-mask or full-face respirator with organic vapor cartridges should be used.[7][9] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.

Procedural Plans: Handling, Spills, and Disposal

PPE Donning and Doffing Sequence

The order in which you put on and take off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Wash Hands Thoroughly D2 2. Don Lab Coat D1->D2 D3 3. Don Respirator (If Required) D2->D3 D4 4. Don Goggles & Face Shield D3->D4 D5 5. Don Gloves (Pull over cuffs) D4->D5 F1 1. Remove Gloves (Contaminated) F2 2. Remove Goggles & Face Shield F1->F2 F3 3. Remove Lab Coat F2->F3 F4 4. Remove Respirator (If Used) F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Figure 1: Recommended PPE Donning and Doffing Sequence.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Don all required PPE as per the sequence in Figure 1. Ensure the fume hood sash is at the appropriate height.

  • Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully transfer the desired amount of N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide using a spatula. Avoid creating airborne dust.

  • Solution Preparation: While still inside the fume hood, add the solvent to the container with the solid. Cap and mix as required.

  • Cleanup: Decontaminate the spatula and any surfaces with an appropriate solvent and wipe. Dispose of wipes as hazardous waste.

  • Post-Handling: Doff PPE in the correct order and wash hands immediately.

Emergency & Spill Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]

  • Small Spill (Solid): Wearing full PPE, gently cover the spill with a dry, non-combustible material like sand or vermiculite.[7] Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. Do not use water to clean up the dry powder.

  • Small Spill (Liquid): Wearing full PPE, contain the spill with absorbent pads. Collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department.

Decontamination and Disposal Plan

  • PPE Disposal: All disposable PPE used while handling the compound (gloves, wipes, etc.) must be considered contaminated. Place them in a designated, sealed hazardous waste container.[4]

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of as hazardous chemical waste. Do not discharge to sewer systems or surface water.[8][11][12] All waste must be handled by a licensed chemical destruction facility in accordance with local and national regulations.[3][6][11]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[11]

PPE Summary Reference

Task / ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid Powder Goggles & Face ShieldNitrile Gloves, Lab CoatRequired if outside a fume hood (N95 minimum)
Low-Volume Solution Handling GogglesNitrile Gloves, Lab CoatNot typically required (in fume hood)
Large-Volume Solution Transfer Goggles & Face ShieldNitrile Gloves, Lab CoatNot typically required (in fume hood)
Spill Cleanup Goggles & Face ShieldNitrile Gloves, Lab CoatRecommended (N95 or higher)

References

  • Dossier content - 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) . ECHA CHEM. [Link]

  • HAZARDOUS CHEMICAL USED IN ANIMALS - 1H-Pyrazole . Campus Operations, University of Arizona. [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide . Cole-Parmer. [Link]

  • SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde . Fisher Scientific. [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy . PMC, National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole . Journal of Chemical and Pharmaceutical Research. [Link]

  • MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde . ChemSrc. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1,3-dimethyl-1H-pyrazole-4-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.